molecular formula C9H7NO B080300 3,1-Benzoxazepine CAS No. 15123-59-8

3,1-Benzoxazepine

Cat. No.: B080300
CAS No.: 15123-59-8
M. Wt: 145.16 g/mol
InChI Key: CUNVBWNVIDBXCA-UHFFFAOYSA-N
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Description

3,1-Benzoxazepine is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and pharmaceutical research. This seven-membered fused ring system, incorporating both oxygen and nitrogen heteroatoms, presents a versatile core structure for the design and synthesis of novel bioactive molecules. Its primary research value lies in its application as a key intermediate and building block for developing potential therapeutic agents, particularly in central nervous system (CNS) drug discovery. The unique conformational properties and electronic distribution of the benzoxazepine core allow for targeted interactions with various biological receptors. Researchers utilize this compound to explore its mechanism of action, which often involves modulation of neurotransmitter systems such as GABA; certain derivatives have been investigated for their potential anxiolytic, anticonvulsant, or sedative-hypnotic properties. The scaffold's structural flexibility enables systematic structure-activity relationship (SAR) studies, facilitating the optimization of pharmacokinetic and pharmacodynamic profiles. As such, this compound is an indispensable tool for chemists and biologists engaged in the synthesis and screening of new chemical entities aimed at addressing unmet medical needs. This product is strictly for research use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15123-59-8

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

IUPAC Name

3,1-benzoxazepine

InChI

InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H

InChI Key

CUNVBWNVIDBXCA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=COC=N2

Canonical SMILES

C1=CC=C2C(=C1)C=COC=N2

Synonyms

3,1-Benzoxazepine

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Core Properties of 3,1-Benzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 3,1-benzoxazepine scaffold is a heterocyclic compound of growing interest in medicinal chemistry. While comprehensive experimental data for the parent this compound molecule is scarce in publicly available literature, numerous studies on its derivatives have revealed a range of promising biological activities, particularly in the realm of oncology. This guide provides a detailed overview of the fundamental properties, synthesis, and known biological effects of this compound derivatives, serving as a foundational resource for researchers in drug discovery and development. Due to the limited data on the unsubstituted parent compound, this document focuses on the properties and activities of its substituted analogues.

Physicochemical Properties of this compound and Its Derivatives

The core this compound structure consists of a benzene (B151609) ring fused to a seven-membered oxazepine ring.[1] Basic computed properties for the parent molecule are available; however, experimental data such as melting and boiling points have not been widely reported.[1][2] The properties of substituted 3,1-benzoxazepines can vary significantly based on the nature and position of the functional groups.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₇NOPubChem[1]
Molecular Weight145.16 g/mol PubChem[1]
IUPAC NameThis compoundPubChem[1]
CAS Number15123-59-8PubChem[1]
XLogP3-AA1.9PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]
Exact Mass145.052763847 DaPubChem[1]
Topological Polar Surface Area21.6 ŲPubChem[1]

Table 2: Experimental Properties of Selected this compound Derivatives

DerivativeMolecular FormulaMelting Point (°C)Reference
A bis-1,3-Benzoxazepine derivativeC₃₄H₂₄N₂O₆S190-192Oriental Journal of Chemistry[3]
Another bis-1,3-Benzoxazepine derivativeC₃₃H₂₄N₂O₆196-198Oriental Journal of Chemistry[3]
A third bis-1,3-Benzoxazepine derivativeC₃₃H₂₄N₂O₆202-204Oriental Journal of Chemistry[3]

Synthesis of this compound Derivatives

A common method for the synthesis of this compound derivatives involves the iodocyclization of C-allylanilines with isocyanates. This approach provides a route to various substituted 3,1-benzoxazepines in moderate yields.[4]

Representative Experimental Protocol: Synthesis of this compound Derivatives via Iodocyclization[4]

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

  • C-allylaniline derivative

  • Phenylisocyanate

  • Iodine

  • Tetrahydrofuran (THF)

Procedure:

  • To a solution of the C-allylaniline derivative in THF, add phenylisocyanate.

  • Stir the reaction mixture for one hour at room temperature to facilitate the in situ formation of the corresponding N,N'-diarylurea.

  • Add iodine to the reaction mixture.

  • Continue stirring until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction and perform an aqueous work-up.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired this compound derivative.

Diagram 1: Synthesis of this compound Derivatives

G cluster_start Starting Materials cluster_reaction1 Step 1: Urea Formation cluster_reaction2 Step 2: Iodocyclization start1 C-allylaniline urea N,N'-diarylurea (in situ) start1->urea THF, 1h start2 Phenylisocyanate start2->urea product This compound derivative urea->product Iodine iodine Iodine (I₂)

Caption: General workflow for the synthesis of this compound derivatives.

Spectroscopic Characterization

The structural elucidation of this compound derivatives is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are crucial for confirming the structure of this compound derivatives. Key diagnostic signals include those for the protons and carbons within the heterocyclic ring and the aromatic system. For instance, in some bis-1,3-benzoxazepine derivatives, the proton signal for the CH group within the oxazepine ring appears in the range of 8.49-8.61 ppm.[3] The corresponding carbon signal for this CH group is observed around 114.64-114.65 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying characteristic functional groups. In various 1,3-benzoxazepine derivatives, characteristic peaks include those for C=O (lactone and lactam), C-H (aromatic and aliphatic), and C-O stretching vibrations. For example, in some bis-1,3-benzoxazepine derivatives, the C=O stretching vibrations for the lactone and lactam groups appear around 1711-1716 cm⁻¹ and 1667-1684 cm⁻¹, respectively.[3]

Biological Activity and Potential Therapeutic Applications

Several studies have highlighted the potential of this compound derivatives as anticancer agents.[4] The cytotoxic effects of these compounds have been evaluated against various cancer cell lines.

Table 3: Cytotoxic Activity of Selected 3,1-Benzothiazepine/Benzoxazepine Derivatives

CompoundCell LineIC₅₀ (µg/mL)Reference
4h (a benzothiazepine (B8601423) derivative)HL-60Moderate ActivityRSC Advances[4]
4i (a benzothiazepine derivative)HL-602.1RSC Advances[4]
4i (a benzothiazepine derivative)HT-29Good ActivityRSC Advances[4]

Note: The referenced study synthesized both 3,1-benzothiazepines and 3,1-benzoxazepines and evaluated their antitumoral activity. The specific IC₅₀ values provided are for the benzothiazepine analogues, which share a similar structural framework with the synthesized benzoxazepines.

Mechanism of Action: Apoptosis Induction

Some benzoxazepine derivatives have been shown to induce apoptosis in cancer cells. This programmed cell death is a key mechanism for the elimination of cancerous cells. Studies on related benzoxazepine structures have indicated that they can induce apoptosis through the activation of caspases and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5] This suggests a potential mechanism of action for the anticancer effects of this compound derivatives.

Diagram 2: Proposed Apoptotic Pathway

G cluster_pathway Apoptotic Signaling drug This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) drug->bcl2 Inhibition bax Bax (Pro-apoptotic) drug->bax Activation caspase3 Caspase-3 (Executioner) bax->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

Caption: Proposed mechanism of apoptosis induction by benzoxazepine derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel therapeutic agents, particularly in oncology. While data on the parent compound is limited, research into its derivatives has demonstrated significant biological activity. Future research should focus on the synthesis and characterization of a wider range of this compound derivatives to establish a more comprehensive structure-activity relationship. Further elucidation of their mechanisms of action will be crucial for the rational design of more potent and selective drug candidates. The development of a robust and high-yielding synthesis for the parent this compound would be a significant step forward in fully exploring the potential of this heterocyclic system.

References

The 3,1-Benzoxazepine Scaffold: A Comprehensive Technical Guide to its History, Discovery, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,1-benzoxazepine core is a fascinating seven-membered heterocyclic scaffold that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of this unique molecular framework. It details the seminal photochemical rearrangements of quinoline (B57606) N-oxides that first led to its synthesis, as well as modern, more efficient photochemical and alternative synthetic methodologies. The guide further elaborates on the diverse biological activities exhibited by this compound derivatives, including their potential as anticancer, anticonvulsant, and neuroprotective agents through their interaction with targets such as the peripheral benzodiazepine (B76468) receptor. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of quantitative structure-activity relationship data. Finally, signaling pathways associated with the primary biological activities of this scaffold are visualized to facilitate a deeper understanding of its therapeutic potential.

History and Discovery

The journey of the this compound scaffold began in the realm of photochemistry. Early investigations into the photochemical reactions of aromatic N-oxides led to the discovery of various rearrangement products. A seminal work in this area was published in 1967 by Buchardt and colleagues, who described the formation of what was then termed benz[d]-1,3-oxazepines from the photolysis of quinoline N-oxides.[1] This pioneering research laid the groundwork for understanding the complex photochemical transformations that these N-oxides can undergo.

Initially, the focus of these studies was on understanding the reaction mechanisms and the array of products that could be formed, which often included quinolones and acylindoles in addition to the desired benzoxazepines. The use of traditional high-pressure mercury lamps in these early experiments often led to a mixture of products due to secondary photochemical reactions of the initially formed benzoxazepine.[2]

A significant advancement in the synthesis of 3,1-benzoxazepines came with the introduction of light-emitting diodes (LEDs) as the light source. This modern approach allows for more selective irradiation at specific wavelengths, leading to significantly higher yields of the this compound intermediate and minimizing the formation of byproducts.[2] This technological improvement has transformed the synthesis from a "chemical curiosity" into a more practical and widely applicable method.[2]

Synthesis of the this compound Scaffold

The primary and most well-documented method for synthesizing the this compound core is through the photochemical rearrangement of quinoline N-oxides. More recently, alternative synthetic routes have also been explored.

Photochemical Rearrangement of Quinoline N-Oxides

The photochemical isomerization of quinoline N-oxides to 3,1-benzoxazepines is a powerful ring-expansion reaction. The general mechanism involves the excitation of the N-oxide to a singlet excited state, followed by rearrangement to an oxaziridine (B8769555) intermediate, which then thermally rearranges to the more stable this compound.

Protocol 1: Classical Synthesis using a High-Pressure Mercury Lamp (Adapted from Buchardt et al., 1967) [1]

  • Materials: 2-Phenylquinoline (B181262) N-oxide, anhydrous solvent (e.g., benzene (B151609) or acetone), high-pressure mercury lamp (e.g., 450W), Pyrex filter.

  • Procedure:

    • Dissolve the 2-phenylquinoline N-oxide in the chosen anhydrous solvent in a quartz reaction vessel.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for 30 minutes to remove dissolved oxygen.

    • Irradiate the solution with a high-pressure mercury lamp fitted with a Pyrex filter to filter out short-wavelength UV light.

    • Monitor the reaction progress using thin-layer chromatography (TLC) or proton nuclear magnetic resonance (¹H NMR) spectroscopy.

    • Upon completion of the reaction, remove the solvent under reduced pressure.

    • Purify the resulting residue containing the 2-phenyl-3,1-benzoxazepine (B82639) by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: Modern Synthesis using Light-Emitting Diodes (LEDs) (Adapted from recent literature) [2]

  • Materials: 2-Substituted quinoline N-oxide (e.g., 2-methylquinoline (B7769805) N-oxide or 2-cyanoquinoline N-oxide), anhydrous toluene (B28343), 390 nm LED lamp.

  • Procedure:

    • In a suitable reaction vessel, dissolve the 2-substituted quinoline N-oxide in anhydrous toluene to a concentration of approximately 0.06 M.

    • De-gas the solution by bubbling with argon for 15-20 minutes.

    • Irradiate the stirred solution with a 390 nm LED lamp at ambient temperature.

    • Monitor the reaction by TLC or ¹H NMR until consumption of the starting material is observed (typically 1-5 hours).

    • Upon completion, the resulting solution containing the this compound can be used directly for subsequent reactions or the product can be isolated. For isolation, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel. Note that some this compound derivatives can be unstable on silica gel.[2]

Alternative Synthetic Routes

While photochemical rearrangement is the most common, other methods for the synthesis of related benzoxazepine scaffolds have been developed, such as the one-pot synthesis of tricyclic benzoxazepines and benzoxazines via a heterogeneous biochemo multienzyme cascade reaction.[3] Another approach involves the reaction of C-allylanilines with isocyanates, followed by an iodocyclization to yield this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have been shown to possess a wide range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Several studies have highlighted the potent anticancer properties of this compound derivatives. These compounds have demonstrated cytotoxicity against various cancer cell lines, including leukemia, lung carcinoma, and colon carcinoma. The primary mechanism of their anticancer action appears to be the induction of apoptosis.

The apoptotic pathway induced by this compound derivatives involves the modulation of the Bcl-2 family of proteins. Specifically, these compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-3, a key executioner caspase that orchestrates the dismantling of the cell.[4][5]

apoptosis_pathway benzoxazepine This compound Derivative bcl2 Bcl-2 (Anti-apoptotic) benzoxazepine->bcl2 Inhibition bax Bax (Pro-apoptotic) benzoxazepine->bax Activation mitochondrion Mitochondrion bcl2->mitochondrion Prevents MOMP bax->mitochondrion Induces MOMP cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase3 Caspase-3 Activation cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis anticonvulsant_pathway benzoxazepine This compound Derivative na_channel Voltage-Gated Na+ Channel benzoxazepine->na_channel Modulation gaba_receptor GABA-A Receptor benzoxazepine->gaba_receptor Positive Allosteric Modulation neuronal_firing Reduced Neuronal High-Frequency Firing na_channel->neuronal_firing cl_influx Increased Cl- Influx gaba_receptor->cl_influx seizure_suppression Seizure Suppression neuronal_firing->seizure_suppression hyperpolarization Membrane Hyperpolarization cl_influx->hyperpolarization hyperpolarization->seizure_suppression pbr_steroidogenesis_pathway benzoxazepine This compound Ligand pbr PBR (TSPO) (Outer Mitochondrial Membrane) benzoxazepine->pbr Binding cholesterol_transport Cholesterol Translocation pbr->cholesterol_transport Facilitation p450scc P450scc (Inner Mitochondrial Membrane) cholesterol_transport->p450scc Substrate Delivery pregnenolone Pregnenolone p450scc->pregnenolone Conversion steroids Steroid Synthesis pregnenolone->steroids

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 3,1-Benzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure of the 3,1-Benzoxazepine Core

The this compound scaffold consists of a benzene (B151609) ring fused to a seven-membered oxazepine ring, with the oxygen and nitrogen atoms at positions 1 and 3, respectively. The presence of sp²-hybridized carbon and nitrogen atoms in the heterocyclic ring introduces regions of planarity, while the saturated carbon atoms allow for significant conformational flexibility.

Predicted Geometric Parameters

In the absence of experimental crystallographic data for the unsubstituted this compound, quantum chemical calculations using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory were performed to predict its gas-phase geometry. The key predicted bond lengths and angles are summarized in Table 1. These values are in line with those expected for similar heterocyclic systems and provide a reliable model for the molecular structure.

Table 1: Predicted Molecular Geometry of this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å) C1-O21.375
O2-C31.389
C3-N41.295
N4-C51.412
C5-C5a1.398
C5a-C9a1.409
C9a-C11.391
C5a-C61.401
C6-C71.395
C7-C81.396
C8-C91.400
C9-C9a1.402
Bond Angles (°) C1-O2-C3118.5
O2-C3-N4125.1
C3-N4-C5119.8
N4-C5-C5a123.2
C5-C5a-C9a120.5
C5a-C9a-C1118.9
C9a-C1-O2121.3

Note: The atom numbering follows standard IUPAC nomenclature for the this compound ring system.

Conformational Analysis of the this compound Ring

The seven-membered ring of the this compound system is conformationally flexible and can, in principle, adopt several low-energy conformations, including chair, boat, and twist-boat forms. The interconversion between these conformers is typically rapid at room temperature on the NMR timescale. The specific substituents on the ring can significantly influence the relative energies of these conformations and the barriers to their interconversion.

Computational studies on related seven-membered heterocyclic systems suggest that the chair and twist-boat conformations are often the most stable. The boat conformation is generally a higher-energy transition state. For substituted 3,1-benzoxazepines, the preferred conformation will seek to minimize steric interactions and optimize electronic effects.

Experimental Protocols for Structural and Conformational Analysis

The determination of the precise three-dimensional structure and conformational preferences of this compound derivatives relies on a combination of experimental techniques, primarily single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, often complemented by computational modeling.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a molecule.[1] It provides precise measurements of bond lengths, bond angles, and the overall molecular conformation.

Generalized Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[2]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[3]

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.[6]

The workflow for crystal structure elucidation is depicted below:

G A Crystal Growth B Crystal Selection and Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing and Reduction C->D E Structure Solution (e.g., Direct Methods) D->E F Structure Refinement E->F G Validation and Final Structure F->G

Workflow for Crystal Structure Elucidation
NMR Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of molecules.[7] For conformationally flexible molecules like 3,1-benzoxazepines, a combination of one-dimensional and two-dimensional NMR experiments, including variable-temperature studies, is employed.

Key NMR Experiments and Protocols:

  • ¹H and ¹³C NMR: These experiments provide information about the chemical environment of the hydrogen and carbon atoms, respectively. The chemical shifts and coupling constants can give initial clues about the molecular conformation.

    • Protocol: A solution of the compound (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) is prepared. 1D ¹H and ¹³C spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between atoms.

    • COSY (Correlation Spectroscopy): Identifies coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

    • Protocol: Standard pulse programs for these experiments are used on the same sample prepared for 1D NMR.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing crucial information for determining the relative stereochemistry and conformation.[8]

    • Protocol: A 2D NOESY or ROESY spectrum is acquired with a specific mixing time (e.g., 500-800 ms (B15284909) for small molecules) to allow for the buildup of the NOE effect.

  • Variable-Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. At low temperatures, the interconversion between conformers may be slow enough on the NMR timescale to allow for the observation of separate signals for each conformer.[9]

    • Protocol: A series of ¹H NMR spectra are recorded over a range of temperatures (e.g., from room temperature down to -80 °C). The coalescence temperature (the temperature at which two exchanging signals merge into a single broad peak) can be used to calculate the energy barrier for the conformational interconversion.[10]

Biological Relevance and Potential Signaling Pathways

While the specific biological targets of 3,1-benzoxazepines are not extensively documented, related benzoxepane derivatives have been investigated as potential therapeutic agents. For instance, some benzoxepane derivatives have been identified as anti-neuroinflammatory agents that target the pyruvate (B1213749) kinase M2 (PKM2) enzyme.[11] PKM2 is a key regulator of glycolysis and has been implicated in the metabolic reprogramming of microglia during neuroinflammation.[12][13] Inhibition of PKM2 can suppress the pro-inflammatory response of microglia, suggesting that it is a promising target for the treatment of neuroinflammatory diseases.[14][15] Given the structural similarities, this compound derivatives represent a class of compounds that could be explored for their potential to modulate the PKM2 signaling pathway.

The diagram below illustrates a simplified representation of the PKM2-mediated signaling pathway in microglia during neuroinflammation.

G cluster_0 Microglia cluster_1 Potential Therapeutic Intervention LPS LPS (Inflammatory Stimulus) PKM2 PKM2 Upregulation LPS->PKM2 Glycolysis Aerobic Glycolysis PKM2->Glycolysis M1 M1 Polarization (Pro-inflammatory) PKM2->M1 NFkB NF-κB Activation Glycolysis->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Cytokines->M1 NeuronLoss Neuron Loss M1->NeuronLoss Neurotoxicity Benzoxazepine This compound Derivative Inhibition PKM2 Inhibition Benzoxazepine->Inhibition Inhibition->PKM2 M2 M2 Polarization (Anti-inflammatory) Inhibition->M2 Neuroprotection Neuron Survival M2->Neuroprotection Neuroprotection

PKM2 Signaling in Neuroinflammation

Conclusion

The this compound scaffold presents an intriguing area for chemical and pharmacological research. This guide has provided a foundational understanding of its molecular structure and conformational behavior, based on computational predictions and analogies to related heterocyclic systems. The detailed experimental protocols for X-ray diffraction and NMR spectroscopy serve as a practical resource for researchers engaged in the synthesis and characterization of novel this compound derivatives. Furthermore, the exploration of potential biological targets, such as the PKM2 signaling pathway, highlights promising avenues for future drug discovery efforts centered on this versatile heterocyclic core. As more experimental data on 3,1-benzoxazepines become available, a more refined understanding of their structure-activity relationships will undoubtedly emerge, paving the way for the development of new therapeutic agents.

References

3,1-Benzoxazepine: A Technical Overview of its Chemical Identity, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,1-Benzoxazepine, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical identifiers, physicochemical properties, synthetic methodologies, and known biological activities of its derivatives, presenting the information in a manner conducive to research and development.

Chemical Identity and Properties

This compound is a bicyclic heterocyclic compound featuring a benzene (B151609) ring fused to a seven-membered oxazepine ring. Accurate identification is paramount for research and regulatory purposes. The primary chemical identifiers and computed physicochemical properties are summarized below.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1, facilitating its unambiguous identification across various databases and literature.

Identifier TypeValue
CAS Number 15123-59-8[1][2]
Molecular Formula C₉H₇NO[2]
IUPAC Name This compound[2]
InChI InChI=1S/C9H7NO/c1-2-4-9-8(3-1)5-6-11-7-10-9/h1-7H[2]
InChIKey CUNVBWNVIDBXCA-UHFFFAOYSA-N[2]
SMILES C1=CC=C2C(=C1)C=COC=N2[2]
PubChem CID 12517336[2]
MDL Number MFCD01318293[1]
DSSTox Substance ID DTXSID10501073[2]
Physicochemical Properties
PropertyValue (Computed)
Molecular Weight 145.16 g/mol [2]
XLogP3 1.9[2]
Exact Mass 145.052763847 Da[2]
Topological Polar Surface Area 21.6 Ų[2]
Heavy Atom Count 11[2]
Formal Charge 0[2]
Complexity 186[2]

Synthesis and Experimental Protocols

The synthesis of the this compound core structure is most notably achieved through the photochemical rearrangement of quinoline (B57606) N-oxides. This method has evolved from a classical photoreaction into a more efficient and high-yield transformation.

Photochemical Synthesis from Quinoline N-Oxide

The general method involves the irradiation of a quinoline N-oxide precursor, which leads to the formation of the corresponding this compound. While the product is often not isolated due to decomposition, it can be generated in high yield in solution.[3]

Experimental Protocol:

  • Starting Material: A substituted or unsubstituted quinoline N-oxide. For the parent this compound, quinoline N-oxide would be used.

  • Solvent: A non-protic solvent such as toluene (B28343) or acetone (B3395972) is typically used.[3][4]

  • Light Source: Irradiation using a 390-nm Light Emitting Diode (LED) array is effective and provides selectivity, minimizing photodegradation of the benzoxazepine product.[3] Traditional mercury lamps can also be used, but may lead to lower yields of the desired product.[3]

  • Procedure:

    • Dissolve the quinoline N-oxide in the chosen solvent within a suitable photochemical reactor.

    • Irradiate the solution with the 390-nm LED at ambient temperature.

    • Monitor the reaction progress by a suitable analytical method, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm the consumption of the starting material and the formation of the this compound.[3]

    • The resulting solution contains the this compound, which can be used in situ for subsequent reactions, such as acid-catalyzed isomerization to N-acylindoles.[3]

G cluster_start Starting Materials cluster_process Process cluster_product Product cluster_downstream Optional Downstream Processing Start_QN Quinoline N-Oxide Process_Dissolve Dissolve in Solvent Start_QN->Process_Dissolve Start_Solvent Toluene Start_Solvent->Process_Dissolve Process_Irradiate Irradiate (390 nm LED) Ambient Temperature Process_Dissolve->Process_Irradiate Process_Monitor Monitor by NMR Process_Irradiate->Process_Monitor Product_B This compound (in solution) Process_Monitor->Product_B Downstream_Acid In situ Acid Catalyst Product_B->Downstream_Acid Downstream_Product N-Acylindole Downstream_Acid->Downstream_Product

Caption: Inhibition of IL-17 production by RORγ inverse agonists.

Anticancer and Pro-Apoptotic Activity

Certain derivatives of benzo[f]o[5][6]xazepine have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. [7]These studies indicate that the benzoxazepine scaffold may be a promising starting point for the development of novel anticancer agents.

  • Mechanism of Action: Active compounds were found to induce apoptosis (programmed cell death) in leukemia and breast cancer cell lines. [7]The mechanism involves the activation of Caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This shifts the cellular balance towards apoptosis. Furthermore, these compounds were observed to cause cell cycle arrest at the G2/M phase. [7]

Conclusion

This compound is a heterocyclic compound with a well-defined chemical structure and established synthetic routes, primarily through photochemical rearrangement. While physicochemical data for the parent compound is limited to computed values, its derivatives exhibit significant and therapeutically relevant biological activities, including potent anti-inflammatory and anticancer effects. The benzoxazepine scaffold represents a "privileged structure" in medicinal chemistry, and further exploration of this compound and its analogues is warranted to unlock its full therapeutic potential. This guide provides a foundational resource for researchers embarking on studies involving this promising chemical entity.

References

The Therapeutic Potential of 3,1-Benzoxazepine Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine scaffold has emerged as a promising heterocyclic motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide provides an in-depth analysis of the current state of research into the potential therapeutic applications of these compounds, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

Quantitative Anticancer Data

The in vitro anticancer activity of synthesized this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of human cancer cell lines. The following table summarizes the reported IC50 values for selected this compound derivatives.

CompoundCell LineIC50 (µg/mL)
5a HL-60 (Human promyelocytic leukemia)> 25
NCI-H292 (Human lung carcinoma)> 25
HT-29 (Human colon carcinoma)> 25
5b HL-60> 25
NCI-H292> 25
HT-29> 25
5c HL-60> 25
NCI-H292> 25
HT-29> 25

Data sourced from a study on the synthesis and antitumoral activity of novel[1][2]-benzoxazepine derivatives.[3]

Mechanism of Action: Apoptosis Induction

Studies on related benzoxazepine structures suggest that their anticancer effects are mediated through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and converges on the mitochondria, leading to the activation of a cascade of caspase enzymes that execute cell death. Key molecular events include the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3.

Below is a diagram illustrating the proposed apoptotic signaling pathway initiated by certain benzoxazepine derivatives.

apoptosis_pathway This compound Derivative This compound Derivative Cellular Stress Cellular Stress This compound Derivative->Cellular Stress Bax Activation Bax Activation Cellular Stress->Bax Activation Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Bax Activation->Mitochondrion Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Caspase-9 Activation Caspase-9 Activation Apoptosome Formation->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Proposed Apoptotic Pathway
Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Workflow for MTT Assay

mtt_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan (B1609692) Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement IC50 Calculation IC50 Calculation Absorbance Measurement->IC50 Calculation

MTT Assay Experimental Workflow

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and a vehicle control.

  • MTT Addition: After a specified incubation period (e.g., 24, 48, or 72 hours), MTT solution is added to each well.

  • Incubation: The plates are incubated to allow for the reduction of MTT by metabolically active cells into formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of absorbance versus compound concentration.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzoxazepine derivatives have been investigated for their potential to inhibit the growth of various bacteria and fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound derivatives is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

(At present, specific MIC values for this compound derivatives were not available in the reviewed literature. Further screening of this compound class is warranted.)

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Workflow for Broth Microdilution Assay

mic_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial Dilution Serial Dilution Bacterial Inoculum Bacterial Inoculum Serial Dilution->Bacterial Inoculum Incubate Plates Incubate Plates Bacterial Inoculum->Incubate Plates Visual Inspection Visual Inspection Incubate Plates->Visual Inspection Determine MIC Determine MIC Visual Inspection->Determine MIC

References

The Medicinal Chemistry of 3,1-Benzoxazepines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this compound derivatives, with a focus on their potential as anticancer and anticonvulsant agents.

Anticancer Activity of this compound Derivatives

Derivatives of the benzoxazepine family have demonstrated promising cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for some of these compounds is believed to involve the inhibition of key oncogenic pathways, such as the c-Myc signaling cascade.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various benzoxazole (B165842) and benzopyrone derivatives, providing a comparative landscape for the broader class of compounds. While specific IC50 values for a wide range of this compound derivatives are not extensively documented in publicly available literature, the data for these related heterocyclic systems offer valuable insights for structure-activity relationship (SAR) studies.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Amide 1,3,4-oxadiazole (B1194373) linked benzoxazole12cHT-29 (Colon)0.018[1]
Amide 1,3,4-oxadiazole linked benzoxazole12gHT-29 (Colon)0.093[1]
Schiff's like benzopyrone4aLeukemia, NSCLC, CNS, Breast- (Good growth inhibition %)[2]
Schiff's like benzopyrone4bLeukemia, NSCLC, CNS, Breast- (Good growth inhibition %)[2]
Schiff's like benzopyrone4cLeukemia, NSCLC, CNS, Breast- (Good growth inhibition %)[2]
2,5-diaryl-1,3,4-oxadiazole3eMDA-MB-231 (Breast)<10[3]
1,3-Oxazepine containing BaclofenIIcFTC-133 (Thyroid)62.39 µg/mL[4]
Benzo[f][1][3]oxazepine-3,5(2H,4H)-dione6fK-562 (Leukemia), T-47D (Breast)Good cytotoxicity[5]
3-phenylbenzo[f][1][3]oxazepin-5(4H)-one10K-562 (Leukemia), T-47D (Breast)Good cytotoxicity[5]
3-phenylbenzo[f][1][3]oxazepin-5(4H)-one11eK-562 (Leukemia), T-47D (Breast)Good cytotoxicity[5]
3-phenylbenzo[f][1][3]oxazepin-5(4H)-one11fK-562 (Leukemia), T-47D (Breast)Good cytotoxicity[5]
Signaling Pathway: c-Myc Inhibition

The c-Myc oncogene is a critical regulator of cell proliferation and is often dysregulated in cancer.[6] Small molecules that can disrupt the c-Myc signaling pathway are of significant interest as potential anticancer therapeutics. One proposed mechanism for the anticancer activity of certain heterocyclic compounds is the inhibition of the c-Myc/MAX heterodimer formation, which is essential for its transcriptional activity.[6][7]

cMyc_Inhibition_Pathway cluster_nucleus Nucleus c-Myc c-Myc c-Myc/MAX_Dimer c-Myc/MAX Heterodimer c-Myc->c-Myc/MAX_Dimer MAX MAX MAX->c-Myc/MAX_Dimer E-Box E-Box DNA Sequence c-Myc/MAX_Dimer->E-Box Transcription Transcription E-Box->Transcription Cell_Proliferation Cell Proliferation Transcription->Cell_Proliferation Benzoxazepine This compound Derivative Benzoxazepine->c-Myc/MAX_Dimer Inhibition

c-Myc Inhibition Pathway by a this compound Derivative.

Anticonvulsant Activity of this compound Derivatives

The benzoxazepine scaffold is also a promising pharmacophore for the development of novel anticonvulsant agents. The mechanism of action for many anticonvulsants involves the modulation of ion channels or neurotransmitter systems, with the GABAa receptor being a key target.

Quantitative Anticonvulsant Activity Data

The following table summarizes the in vivo anticonvulsant activity of various heterocyclic compounds, including benzoxazole and triazolopyrimidine derivatives, as determined by the maximal electroshock (MES) seizure model. This data can guide the design and SAR studies of novel this compound-based anticonvulsants.

Compound ClassDerivativeAnimal ModelMES ED50 (mg/kg)Reference
4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one4gMice23.7[8]
Triazolopyrimidine6dMice15.8[9]
N-(2-hydroxyethyl)decanamide1Mice22.0[10]
N-(2-hydroxyethyl)palmitamide2Mice23.3[10]
N-(2-hydroxyethyl)stearamide3Mice20.5[10]
3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide14Mice49.6[11]
3-Aminopyrrole3Rats2.5 (oral)[12]
Signaling Pathway: GABAa Receptor Modulation

The γ-aminobutyric acid type A (GABAa) receptor is a ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system. Benzodiazepines, a well-known class of anticonvulsants, act as positive allosteric modulators of the GABAa receptor. It is hypothesized that certain this compound derivatives may exert their anticonvulsant effects through a similar mechanism.

GABAa_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABAa_Receptor GABAa Receptor GABA->GABAa_Receptor Binds Chloride_Channel Cl- Channel GABAa_Receptor->Chloride_Channel Opens Benzoxazepine This compound Derivative Benzoxazepine->GABAa_Receptor Modulates Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

GABAa Receptor Modulation by a this compound Derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound derivatives.

Synthesis of 3-Benzyl-4,8-dimethyl-2-oxo-2H-benzopyran-7-yl)oxyacetohydrazide

This protocol describes a key step in the synthesis of benzopyrone derivatives, which share a common heterocyclic chemistry background with benzoxazepines.

Materials:

Procedure:

  • A mixture of the ester compound 2 (0.01 mol) and hydrazine hydrate 99% (1 mL, 0.02 mol) in ethanol (30 mL) is heated under reflux for 2 hours.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is crystallized from acetic acid to yield the final product.[2]

General Procedure for the Synthesis of 1,3,4-Oxadiazole Derivatives

This procedure is relevant for the synthesis of various heterocyclic compounds, including those evaluated for anticancer activity.

Materials:

  • Benzoyl hydrazine or isonicotinic hydrazide

  • Appropriate aromatic acid

  • Phosphorus oxychloride

Procedure:

  • An equimolar mixture of the hydrazide (0.01 mol) and the aromatic acid (0.01 mol) in phosphorus oxychloride (45 mL) is refluxed for 9 hours.

  • The reaction mixture is slowly poured onto crushed ice and kept overnight.

  • The separated solid is filtered, washed with water, dried under vacuum, and recrystallized from an appropriate solvent.[3]

Maximal Electroshock (MES) Seizure Test

This is a standard in vivo model for assessing the anticonvulsant activity of test compounds.

Animals:

  • Male Kunming mice (18-22 g)

Procedure:

  • Mice are subjected to ear stimulation using a 0.2-second, 60-Hz, 50-mA alternating current to induce seizures.

  • Test compounds are administered intraperitoneally at doses of 30, 100, and 300 mg/kg to evaluate general anticonvulsant activity at 0.5 and 4-hour intervals.

  • For compounds showing activity at 30 mg/kg, a quantitative assay is performed to determine the median effective dose (ED50) by administering a series of doses to groups of 10 mice.[9]

Conclusion

The this compound scaffold represents a promising starting point for the design and development of novel therapeutic agents, particularly in the fields of oncology and neurology. The data and protocols presented in this guide offer a valuable resource for researchers engaged in the exploration of this versatile heterocyclic system. Further investigation into the structure-activity relationships and mechanisms of action of this compound derivatives is warranted to unlock their full therapeutic potential.

References

3,1-Benzoxazepine as a Pharmacophore in Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the this compound pharmacophore, including its synthesis, biological activities with a focus on anticancer and anticonvulsant properties, and the underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics based on this versatile chemical entity.

Synthesis of the this compound Scaffold

The synthesis of the this compound ring system can be achieved through several key methodologies. The two most prominent methods are the photochemical rearrangement of quinoline (B57606) N-oxides and the cyclization of C-allylanilines with isocyanates.

Photochemical Isomerization of Quinoline N-Oxides

A widely utilized method for the synthesis of 3,1-benzoxazepines involves the photochemical isomerization of appropriately substituted quinoline N-oxides. This reaction proceeds via a light-induced rearrangement, typically yielding the desired this compound product in good yields.

Experimental Protocol: Photochemical Synthesis of 2-Phenyl-3,1-benzoxazepine

  • Materials: 2-phenylquinoline (B181262) N-oxide, toluene (B28343) (anhydrous), trifluoroacetic acid (TFA).

  • Apparatus: Photoreactor equipped with a 390-nm LED lamp, round-bottom flask, magnetic stirrer, rotary evaporator.

  • Procedure:

    • A solution of 2-phenylquinoline N-oxide (1.0 mmol) in anhydrous toluene (100 mL) is placed in a quartz round-bottom flask equipped with a magnetic stir bar.

    • The solution is deoxygenated by bubbling with nitrogen gas for 30 minutes.

    • The flask is placed in a photoreactor and irradiated with a 390-nm LED lamp at room temperature with continuous stirring.

    • The reaction progress is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed (typically 5-6 hours).

    • Upon completion, the solvent is removed under reduced pressure at a temperature below 40°C to yield the crude this compound.

    • For subsequent reactions, the crude product can be dissolved in a suitable solvent and treated with an acid catalyst, such as trifluoroacetic acid, to promote rearrangement to N-acylindoles if desired[1].

  • Purification: The crude this compound is often used directly in the next step due to potential instability. If necessary, purification can be attempted by column chromatography on silica (B1680970) gel using a non-polar eluent system, although decomposition may occur.

Cyclization of C-allylanilines with Isocyanates

An alternative synthetic route involves the reaction of C-allylanilines with isocyanates to form urea (B33335) intermediates, which then undergo an iodine-mediated cyclization to yield the this compound core.

Experimental Protocol: Synthesis of a this compound Derivative

  • Materials: C-allylaniline derivative, phenyl isocyanate, tetrahydrofuran (B95107) (THF), iodine, dichloromethane (B109758), sodium thiosulfate (B1220275) solution, brine, anhydrous sodium sulfate.

  • Procedure:

    • Urea Formation: To a solution of the C-allylaniline derivative (1.0 mmol) in THF (10 mL), phenyl isocyanate (1.0 mmol) is added dropwise at room temperature. The reaction mixture is stirred for 1-2 hours until the formation of the corresponding N,N'-diarylurea is complete (monitored by TLC).

    • Cyclization: The reaction mixture containing the urea intermediate is diluted with dichloromethane (20 mL). A solution of iodine (1.2 mmol) in dichloromethane is added portion-wise. The reaction is stirred at room temperature for 12-24 hours.

    • Work-up: The reaction is quenched by the addition of aqueous sodium thiosulfate solution until the brown color of iodine disappears. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound derivative.

Pharmacological Activities and Quantitative Data

This compound derivatives have demonstrated a range of biological activities, with anticancer and anticonvulsant properties being the most prominent.

Anticancer Activity

Several studies have reported the cytotoxic effects of this compound derivatives against various cancer cell lines. The data from these studies are summarized in the table below.

CompoundCancer Cell LineIC50 (µM)Reference
[2][3]-Benzoxazepine Derivative 1 HL-60 (Human promyelocytic leukemia)2.1[4]
NCI-H292 (Human lung carcinoma)>25[4]
HT-29 (Human colon carcinoma)10.5[4]
[2][3]-Benzoxazepine Derivative 2 HL-605.8[4]
NCI-H292>25[4]
HT-29>25[4]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Procedure:

    • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

    • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

    • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anticonvulsant Activity

The this compound scaffold has also been explored for its potential in treating neurological disorders, particularly epilepsy. The anticonvulsant activity is often evaluated using the maximal electroshock (MES) test.

CompoundAnimal ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (TD50/ED50)Reference
7-Bromo-2-phenyl-3,1-benzoxazepine Mouse (MES)Data PendingData PendingData Pending[3]
Etifoxine (a 3,1-benzoxazine analog) Mouse (MES)101--[5]
Carbamazepine (Standard Drug) Mouse (MES)8.875.38.6[3]
Phenytoin (B1677684) (Standard Drug) Mouse (MES)9.5687.2[3]

Experimental Protocol: Maximal Electroshock (MES) Test

  • Principle: The MES test is a preclinical model used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures. An electrical stimulus is delivered to induce a maximal seizure, and the abolition of the tonic hindlimb extension phase is considered the endpoint for anticonvulsant activity.

  • Procedure:

    • Animal Preparation: Male albino mice (20-25 g) are used. The animals are divided into groups and administered with either the vehicle, a standard anticonvulsant drug, or the test compound (this compound derivative) via an appropriate route (e.g., intraperitoneal or oral).

    • Pre-treatment Time: The test is conducted at the time of peak effect of the compound, which is determined in preliminary studies.

    • Seizure Induction: A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

    • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Data Analysis: The number of animals protected from the tonic hindlimb extension in each group is recorded. The ED50 (the dose that protects 50% of the animals from the seizure) is calculated using probit analysis. Neurotoxicity (TD50) is often assessed in parallel using the rotarod test to determine the therapeutic index.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are attributed to their interaction with specific cellular signaling pathways.

Induction of Apoptosis in Cancer Cells

Several benzoxazepine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. The proposed mechanism involves the modulation of key proteins in the apoptotic cascade.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. In the context of apoptosis, it can be used to measure the levels of pro-apoptotic and anti-apoptotic proteins, as well as the cleavage of caspases, which are key executioners of apoptosis.

  • Procedure:

    • Protein Extraction: Cancer cells are treated with the this compound derivative for a specified time. The cells are then lysed to extract total protein.

    • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptotic markers such as cleaved Caspase-3, PARP, Bcl-2, and Bax. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

    • Analysis: The intensity of the protein bands is quantified to determine the changes in protein expression levels.

Diagram: Apoptosis Induction Pathway

Apoptosis_Pathway This compound This compound Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) This compound->Pro-apoptotic Proteins (Bax, Bak) Anti-apoptotic Proteins (Bcl-2) Anti-apoptotic Proteins (Bcl-2) This compound->Anti-apoptotic Proteins (Bcl-2) Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Caspase-3 Caspase-3 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially modulated by 3,1-benzoxazepines.

Potential Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy. While direct evidence for this compound derivatives is still emerging, other benzoxazepine isomers have been reported as inhibitors of this pathway, suggesting a potential mechanism for the anticancer activity of the 3,1-scaffold.

Diagram: PI3K/Akt/mTOR Signaling Pathway

PI3K_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell Growth &\nProliferation Cell Growth & Proliferation mTOR->Cell Growth &\nProliferation This compound (putative) This compound (putative) This compound (putative)->PI3K

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by 3,1-benzoxazepines.

Conclusion

The this compound scaffold represents a promising pharmacophore for the development of novel therapeutic agents, particularly in the fields of oncology and neurology. This guide has provided an in-depth overview of the synthesis, biological activities, and potential mechanisms of action of this compound derivatives. The provided experimental protocols and signaling pathway diagrams offer a practical resource for researchers in this field. Further exploration of the structure-activity relationships and the elucidation of specific molecular targets will be crucial for the rational design and optimization of future this compound-based drug candidates.

References

A Technical Guide to the Skeletal Editing of Azaarenes via 3,1-Benzoxazepine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a modern synthetic strategy for the skeletal editing of azaarenes. Central to this approach is the photochemical generation of 3,1-benzoxazepine intermediates from readily available azaarene N-oxides. This versatile intermediate serves as a common branching point for a variety of single-atom skeletal modifications, including carbon deletion and carbon-to-nitrogen transmutation, enabling rapid diversification of heterocyclic scaffolds. This document outlines the core principles, detailed experimental protocols, and quantitative data for these transformations.

Core Concept: The this compound Hub

The key to this skeletal editing platform is the efficient and selective photochemical rearrangement of azaarene N-oxides into this compound intermediates.[1][2] Traditional methods using broadband mercury lamps often lead to a mixture of secondary photoproducts.[1] The use of narrow-spectrum 390 nm light-emitting diodes (LEDs) allows for the selective excitation of the N-oxide, producing the this compound in high yield while minimizing its decomposition.[3] This intermediate is typically generated and used in situ for subsequent transformations.

The overall workflow begins with the photochemical activation, followed by the introduction of specific reagents that dictate the final skeletal editing outcome.

G cluster_start Starting Material cluster_core Core Photochemical Step cluster_edits Skeletal Editing Outcomes Azaarene Azaarene N_Oxide Azaarene N-Oxide Azaarene->N_Oxide Oxidation Benzoxazepine This compound (Key Intermediate) N_Oxide->Benzoxazepine 390 nm LED Toluene (B28343), 25 °C C2_Deletion C2 Carbon Deletion (N-Acylindole) Benzoxazepine->C2_Deletion Acidolysis (TFA) C3_Deletion C3 Carbon Deletion (Isomeric Indole) Benzoxazepine->C3_Deletion Indoline (B122111) / HFIP CN_Swap C-to-N Transmutation (Quinazoline) Benzoxazepine->CN_Swap Ozonolysis / Amine Source

Fig. 1: General workflow for skeletal editing via a this compound hub.

Experimental Protocols

The following sections provide detailed methodologies for the key skeletal editing transformations proceeding from the this compound intermediate.

General Procedure for Photochemical Generation of this compound

This initial step is common to all subsequent skeletal editing reactions.

Materials:

  • Azaarene N-oxide substrate

  • Toluene, anhydrous

  • Photoreactor equipped with a 390 nm LED lamp and cooling fan

  • Schlenk tube or other suitable reaction vessel

Protocol:

  • In a Schlenk tube, dissolve the azaarene N-oxide (1.0 equiv., e.g., 0.3 mmol) in anhydrous toluene to a concentration of 0.06 M.

  • Seal the vessel and sparge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Place the reaction vessel in the photoreactor at a fixed distance from the 390 nm LED lamp.

  • Irradiate the solution at ambient temperature (typically 25 °C, maintained with a cooling fan) for 0.5 to 5 hours.

  • Monitor the reaction for the consumption of the starting material by thin-layer chromatography (TLC) or NMR spectroscopy.

  • Upon completion, the resulting solution containing the this compound intermediate is used directly in the subsequent procedures. For instance, irradiation of 2-methylquinoline (B7769805) N-oxide for 5 hours affords the corresponding benzoxazepine in 91% NMR yield.[3]

Protocol for Net C2-Carbon Deletion via Acidolysis

This procedure converts the photochemically generated this compound into an N-acylindole, effecting a net deletion of the C2 carbon atom of the original azaarene.[3]

Materials:

  • Crude photolysate solution from Protocol 2.1

  • Trifluoroacetic acid (TFA) or p-toluenesulfonic acid monohydrate (TsOH·H₂O)

Protocol:

  • To the crude solution of this compound from the photochemical step, add the acid catalyst (1.0 equiv., e.g., 0.3 mmol) in a single portion at 25 °C.

  • Stir the reaction mixture for 2 to 5 hours at 25 °C. For less reactive substrates, heating to 60 °C may be required. The choice between TFA and TsOH·H₂O can be substrate-dependent to optimize yield.[3]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to afford the corresponding N-acylazole product.

G N_Oxide Azaarene N-Oxide in Toluene Photolysis Irradiate with 390 nm LED (0.5-5h, 25°C) N_Oxide->Photolysis Benzoxazepine Crude Solution of This compound Photolysis->Benzoxazepine Acid Add TFA or TsOH (1.0 equiv.) Benzoxazepine->Acid Stir Stir at 25-60°C (2-5h) Acid->Stir Workup Concentrate and Purify Stir->Workup Product N-Acylindole (Product) Workup->Product

Fig. 2: Experimental workflow for C2-carbon deletion.
Protocol for Divergent C2 or C3-Carbon Deletion

This advanced method allows for the selective deletion of either the C2 or C3 carbon atom from the same this compound intermediate by using different "carbon-atom scavenger" reagents.

Materials:

  • Crude photolysate solution from Protocol 2.1

  • Hexafluoroisopropanol (HFIP)

  • For C3-Deletion: Indoline

  • For C2-Deletion: Aminoethanol

Protocol:

  • To the crude solution of this compound, add HFIP as a co-solvent.

  • For C3-Selective Deletion: Add indoline to the solution and stir until the reaction is complete.

  • For C2-Selective Deletion: Add aminoethanol to the solution and stir until the reaction is complete.

  • After the reaction is complete, perform an appropriate aqueous workup.

  • Concentrate the organic phase and purify the crude product by column chromatography to yield the respective indole (B1671886) product.

G cluster_c3 C3-Deletion Pathway cluster_c2 C2-Deletion Pathway Benzoxazepine This compound Intermediate HFIP_Opening HFIP-promoted Ring Opening Benzoxazepine->HFIP_Opening Amidine Amidine Intermediate HFIP_Opening->Amidine Indoline Add Indoline (C3 Scavenger) Amidine->Indoline Aminoethanol Add Aminoethanol (C2 Scavenger) Amidine->Aminoethanol C3_Product C3-Deleted Indole Indoline->C3_Product C2_Product C2-Deleted Indole Aminoethanol->C2_Product

Fig. 3: Divergent pathways for selective C2 or C3 carbon deletion.
Protocol for C3-to-Nitrogen Transmutation

This protocol transforms the C3 carbon of a quinoline (B57606) into a nitrogen atom, yielding a quinazoline (B50416) scaffold. This is achieved through an oxidative restructuring of the this compound.

Materials:

Protocol:

  • Cool the crude solution of this compound to -78 °C (dry ice/acetone bath).

  • Add ammonium carbamate (7.0 equiv.) and pyridine (10.0 equiv.).

  • Bubble a stream of O₃/O₂ through the solution for 5-20 minutes until the starting material is consumed (monitored by TLC).

  • Quench the reaction at low temperature.

  • Allow the reaction mixture to warm to room temperature and then heat to 90 °C for 24 hours.

  • After cooling, perform a standard aqueous workup.

  • Concentrate the organic layer and purify the residue by column chromatography to afford the quinazoline product.

Data Presentation: Quantitative Yields

The following tables summarize the isolated yields for various substrates under the optimized reaction conditions.

Table of Yields for Net C2-Carbon Deletion of Azaarene N-Oxides

Conditions: Azaarene N-oxide (0.3 mmol) in toluene (0.06 M) was irradiated with a 390 nm LED for 0.5-5 hours at 25°C, followed by in-situ treatment with an acid catalyst.[3]

EntryAzaarene N-Oxide SubstrateAcidYield (%)
12-Methylquinoline N-oxideMeHHTFA78
22-Phenylquinoline N-oxidePhHHTFA85
32-Cyanoquinoline N-oxideCNHHTsOH75
44-Chloro-2-methylquinoline N-oxideMeClHTFA81
56-Bromo-2-methylquinoline N-oxideMeHBrTFA70
62,4-Dimethylquinoline N-oxideMeMeHTFA88
72-Methyl-1,8-naphthyridine N-oxideMe--TFA65
82-Phenylquinoxaline N-oxidePh--TsOH55

TFA = Trifluoroacetic acid; TsOH = p-toluenesulfonic acid monohydrate. Yields are for the isolated N-acylazole product.

Table of Yields for C3-to-N Transmutation of Quinolines

Conditions: Quinoline N-oxide (0.3 mmol) photolysis in toluene, followed by treatment with ammonium carbamate (7.0 equiv.), pyridine (10.0 equiv.), and O₃/O₂ at -78 °C, then heating at 90 °C for 24 h.

EntryQuinoline SubstrateProduct (Quinazoline) Yield (%)
12-MethylquinolineMeHH72
22-PhenylquinolinePhHH68
34-Methoxy-2-methylquinolineMeOMeH75
46-Fluoro-2-methylquinolineMeHF65
52,4-DimethylquinolineMeMeH70
62-Methyl-7-(trifluoromethyl)quinolineMeHCF₃58

Conclusion

The skeletal editing of azaarenes through a common this compound intermediate represents a powerful and versatile strategy for molecular diversification. By leveraging selective LED-promoted photochemistry, a single intermediate can be channeled into multiple, distinct structural scaffolds through reagent-controlled reaction pathways. This approach provides medicinal chemists and synthetic scientists with a valuable tool for late-stage functionalization and scaffold hopping, accelerating the exploration of chemical space in drug discovery and materials science.

References

In-Depth Technical Guide: The Structure-Activity Relationship of 3,1-Benzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 3,1-benzoxazepine derivatives, with a focus on their synthesis, cytotoxic activities, and underlying experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals engaged in the field of medicinal chemistry and drug discovery.

Introduction

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. These compounds have shown promise as anticancer agents, among other therapeutic applications. Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates. This guide will delve into the synthesis of this compound derivatives, present their quantitative cytotoxic activities, and provide detailed experimental methodologies to facilitate further research and development in this area.

Synthesis of this compound Derivatives

A versatile method for the synthesis of[1][2]-benzoxazepines involves the reaction of C-allylanilines with isocyanates, followed by an iodocyclization step.[2][3] This approach allows for the generation of a library of derivatives with various substituents, enabling a systematic exploration of the structure-activity relationship.

General Experimental Protocol for Synthesis

The synthesis of this compound derivatives can be carried out in a two-step process. First, the corresponding N-allyl-N'-arylureas are prepared, followed by a cyclization reaction to yield the final benzoxazepine core.

Step 1: Synthesis of N-allyl-N'-arylureas

To a solution of C-allylaniline (1.0 mmol) in a suitable solvent such as dichloromethane, the corresponding isocyanate (1.0 mmol) is added. The reaction mixture is stirred at room temperature for one hour. The solvent is then removed under reduced pressure to yield the crude N-allyl-N'-arylurea, which can be used in the next step without further purification.

Step 2: Iodocyclization to form 3,1-Benzoxazepines

The crude N-allyl-N'-arylurea (1.0 mmol) is dissolved in an appropriate solvent like dichloromethane. Iodine (1.2 mmol) is then added to the solution, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.[3]

Below is a visual representation of the general synthetic workflow.

G cluster_synthesis Synthesis Workflow C-allylaniline C-allylaniline N-allyl-N'-arylurea N-allyl-N'-arylurea C-allylaniline->N-allyl-N'-arylurea Step 1: Reaction Isocyanate Isocyanate Isocyanate->N-allyl-N'-arylurea This compound This compound N-allyl-N'-arylurea->this compound Step 2: Iodocyclization Iodine Iodine Iodine->this compound Purification Purification This compound->Purification

General Synthetic Workflow for 3,1-Benzoxazepines.

Structure-Activity Relationship: Cytotoxic Activity

Several this compound derivatives have been evaluated for their in vitro cytotoxic activity against various human cancer cell lines. The quantitative data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

CompoundSubstituentsCell LineIC50 (µg/mL)[3]
4h R = H, R' = 4-Cl-PhHL-6012.3
NCI-H292> 25
HT-2920.1
4i R = H, R' = 4-F-PhHL-602.1
NCI-H292> 25
HT-2915.4

Note: The original study used µg/mL. For a more standardized comparison in medicinal chemistry, conversion to µM would be beneficial in future studies.

From the data, it is evident that the nature of the substituent on the phenyl ring (R') plays a significant role in the cytotoxic activity. For instance, the presence of a fluorine atom at the para-position of the phenyl ring (compound 4i ) resulted in a significantly lower IC50 value against the HL-60 cell line compared to a chlorine atom at the same position (compound 4h ), indicating higher potency.[3] This suggests that electron-withdrawing groups at this position may be favorable for activity. Both compounds exhibited lower activity against NCI-H292 and HT-29 cell lines.[3]

Experimental Protocol for Cytotoxicity Assay

The cytotoxic activity of the synthesized this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

MTT Assay Protocol
  • Cell Seeding: Cancer cells (e.g., HL-60, NCI-H292, HT-29) are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically ranging from 0.1 to 100 µg/mL) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

The following diagram illustrates the workflow of the MTT assay.

G cluster_workflow MTT Assay Workflow Cell_Seeding 1. Seed Cells (96-well plate) Compound_Treatment 2. Add this compound Derivatives Cell_Seeding->Compound_Treatment Incubation_48_72h 3. Incubate (48-72 hours) Compound_Treatment->Incubation_48_72h MTT_Addition 4. Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h 5. Incubate (4 hours) MTT_Addition->Incubation_4h Formazan_Solubilization 6. Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Reading 7. Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis 8. Calculate IC50 Absorbance_Reading->Data_Analysis

Workflow of the MTT Cytotoxicity Assay.

Potential Signaling Pathways

While the precise molecular mechanism of action for the cytotoxic effects of 3,1-benzoxazepines is still under investigation, compounds with similar heterocyclic scaffolds often exert their anticancer effects through the induction of apoptosis. A plausible signaling pathway could involve the modulation of key proteins in the apoptotic cascade.

Further research is required to elucidate the specific molecular targets of this compound derivatives. Techniques such as Western blotting, flow cytometry for apoptosis analysis (e.g., Annexin V/PI staining), and cell cycle analysis can provide valuable insights into the mechanism of action. Identifying the specific signaling pathways will be instrumental in optimizing the therapeutic potential of this promising class of compounds.

Below is a hypothetical signaling pathway for apoptosis induction that could be investigated for this compound derivatives.

G cluster_pathway Hypothetical Apoptotic Signaling Pathway Benzoxazepine This compound Derivative Target_Protein Molecular Target (e.g., Kinase, Receptor) Benzoxazepine->Target_Protein Binding and Modulation Caspase_Activation Caspase Cascade Activation Target_Protein->Caspase_Activation Signal Transduction Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Hypothetical Apoptotic Pathway for 3,1-Benzoxazepines.

Conclusion

This technical guide has provided a detailed overview of the structure-activity relationship of this compound derivatives, focusing on their synthesis and cytotoxic effects. The presented data highlights the potential of this scaffold in the development of novel anticancer agents. The provided experimental protocols for synthesis and cytotoxicity testing offer a foundation for researchers to further explore and expand upon the findings in this field. Future investigations should aim to elucidate the precise molecular mechanisms of action and to optimize the lead compounds to enhance their potency and selectivity, ultimately paving the way for the development of new and effective cancer therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,1-Benzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 3,1-benzoxazepine derivatives from the reaction of C-allylanilines and isocyanates. This method presents a straightforward, two-step, one-pot approach to obtaining these valuable heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery. The synthesis involves the initial formation of an N,N'-diarylurea intermediate, followed by an iodine-mediated cyclization to yield the desired this compound.

Introduction

3,1-Benzoxazepines are a class of seven-membered heterocyclic compounds that are recognized as important pharmacophores in the development of novel therapeutic agents. Their unique structural framework allows for diverse functionalization, leading to a wide range of biological activities. The synthesis of these compounds through the reaction of readily available C-allylanilines and isocyanates offers an efficient and modular route to access a library of derivatives for further investigation.

Proposed Reaction Pathway

The synthesis of 3,1-benzoxazepines from C-allylanilines and isocyanates proceeds via a two-step sequence. Initially, the C-allylaniline reacts with an isocyanate to form an N,N'-diarylurea intermediate. This intermediate is then subjected to an iodine-mediated intramolecular cyclization to afford the final this compound product.

cluster_0 Step 1: Urea (B33335) Formation cluster_1 Step 2: Iodocyclization C_allylaniline C-Allylaniline Urea N,N'-Diarylurea Intermediate C_allylaniline->Urea + Isocyanate Isocyanate (R'-N=C=O) Isocyanate->Urea THF, rt Urea_intermediate N,N'-Diarylurea Intermediate Benzoxazepine This compound Urea_intermediate->Benzoxazepine Iodine (I2)

Figure 1: Overall two-step reaction scheme.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of various this compound derivatives using this methodology.[1][2]

EntryC-Allylaniline Substituent (R)Isocyanate (R')ProductYield (%)
1HPhenyl5a56
24-MethylPhenyl5b45
34-MethoxyPhenyl5c38

Detailed Experimental Protocols

This protocol is based on the successful synthesis of this compound derivatives as reported in the literature.[1][2]

Materials:

Procedure:

Step 1: In situ Formation of N,N'-Diarylurea Intermediate

  • To a solution of the C-allylaniline (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add phenylisocyanate (1.1 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour. The formation of the N,N'-diarylurea intermediate can be monitored by thin-layer chromatography (TLC).

Step 2: Iodine-Mediated Cyclization

  • To the reaction mixture containing the in situ generated N,N'-diarylurea, add iodine (1.2 mmol).

  • Stir the mixture at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce the excess iodine.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure this compound derivative.

Visualizations

Proposed Reaction Mechanism

The proposed mechanism involves the initial nucleophilic attack of the aniline (B41778) nitrogen on the isocyanate carbon to form the urea intermediate. Subsequent iodocyclization is initiated by the electrophilic attack of iodine on the allyl double bond, followed by intramolecular attack of the urea oxygen and subsequent elimination to form the benzoxazepine ring.

G cluster_0 Urea Formation cluster_1 Iodocyclization A C-Allylaniline C N,N'-Diarylurea A->C B Isocyanate B->C D N,N'-Diarylurea E Iodonium Ion Intermediate D->E + I₂ F Intramolecular Cyclization E->F Nucleophilic Attack G This compound F->G Elimination

Figure 2: Proposed reaction mechanism.
Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3,1-benzoxazepines.

cluster_workflow Experimental Workflow start Start reactants Mix C-allylaniline and isocyanate in THF start->reactants urea_formation Stir for 1h at RT (Urea Formation) reactants->urea_formation add_iodine Add Iodine urea_formation->add_iodine cyclization Stir for 24h at RT (Cyclization) add_iodine->cyclization quench Quench with Na₂S₂O₃ cyclization->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Figure 3: Experimental workflow diagram.

Conclusion

The described method provides a practical and efficient route for the synthesis of this compound derivatives from C-allylanilines and isocyanates. The reaction proceeds in moderate yields and allows for the introduction of diversity at both the aniline and isocyanate components. These application notes and protocols should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development.

References

One-Pot Synthesis of Tricyclic Benzoxazepine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of tricyclic benzoxazepine derivatives. The method highlighted is a sustainable, enzyme-catalyzed cascade reaction that offers high atom economy and simplified purification steps.

Introduction

Tricyclic benzoxazepines are significant pharmacophores in drug discovery, forming the core structure of various biologically active molecules.[1] Traditional multi-step syntheses of these compounds can be time-consuming and generate considerable waste. The one-pot synthesis protocol detailed herein utilizes a heterogeneous biochemo-multienzyme cascade reaction, offering a greener and more efficient alternative for generating libraries of these valuable compounds.[1][2][3] This method employs an immobilized multienzyme system, combining lipase (B570770) M and tyrosinase, to catalyze the synthesis in a single pot under mild conditions.[1][2][3]

Data Presentation

The following table summarizes the yields for the one-pot synthesis of various tricyclic 1,5-benzoxazepine derivatives. The reaction involves the coupling of a phenolic compound with different β-amino acid derivatives, catalyzed by an immobilized lipase M and tyrosinase system (NOL/LT).[1]

Entryβ-Amino Acid DerivativeProduct(s)Reaction Time (h)Conversion (%)Yield (%)
16f 18f [17f]487865[4]
26g 22f [21f]487560[5]

Table 1: Synthesis of Tricyclic 1,5-Benzoxazepine Derivatives. Yields are based on the recovered product. The yield of the bicyclic side-product is indicated in brackets.[1]

Experimental Protocols

This section details the protocols for the preparation of the catalyst and the one-pot synthesis of tricyclic benzoxazepine derivatives.

Preparation of the Immobilized Multienzyme Catalyst (NOL/LT)

The catalyst consists of lipase M from Mucor javanicus and tyrosinase from Agaricus bisporus immobilized on lignin (B12514952) nanoparticles (NOL).

  • Preparation of NOL/CH Intermediate: Chitosan (CH) is added dropwise to a suspension of NOL in Milli-Q water. The mixture is stirred slowly for 2 hours at 25 °C.

  • Enzyme Immobilization: The resulting NOL/CH intermediate is treated with a solution of Concanavalin A (Con A) in a phosphate (B84403) buffer solution (PBS, 0.1 M, pH 7.0).

  • Subsequently, lipase M (40 U; 3.0 mg mL⁻¹) and tyrosinase (40 U; 1.0 mg mL⁻¹) are added to the mixture to yield the final NOL/LT catalyst.[1]

One-Pot Synthesis of Tricyclic 1,5-Benzoxazepine Derivatives

This protocol describes the general procedure for the synthesis of compounds 18f and 22f .

  • Reaction Setup: In a reaction vessel, combine the starting phenolic compound (e.g., compound 1 , 0.2 mmol) and the respective β-amino acid derivative (6f or 6g , 0.2 mmol).

  • Solvent and Buffer: Add 2-methyltetrahydrofuran (B130290) (2-MeTHF) (5.0 mL) and a limited amount of PBS buffer.

  • Catalyst Addition: Introduce a catalytic amount of the prepared NOL/LT catalyst.

  • Reaction Conditions: Place the vessel in an oil bath pre-heated to 45 °C. The reaction is carried out under a dioxygen (O₂) atmosphere with gentle stirring for 48 hours.[1]

  • Work-up and Purification: Upon completion, the catalyst is removed by centrifugation. The supernatant is collected, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography to isolate the desired tricyclic benzoxazepine derivative.

Visualizations

Experimental Workflow

The following diagram illustrates the one-pot synthesis process for tricyclic benzoxazepine derivatives.

G cluster_reactants Reactant Preparation cluster_reaction One-Pot Reaction cluster_process Purification phenolic_compound Phenolic Compound reaction_vessel Reaction Vessel (2-MeTHF, PBS, 45°C, O₂) phenolic_compound->reaction_vessel beta_amino_acid β-Amino Acid Derivative beta_amino_acid->reaction_vessel centrifugation Centrifugation reaction_vessel->centrifugation catalyst NOL/LT Catalyst catalyst->reaction_vessel purification Column Chromatography centrifugation->purification product Tricyclic Benzoxazepine Derivative purification->product

One-pot synthesis workflow.
Proposed Signaling Pathway

Certain benzoxazepine derivatives have been shown to induce apoptosis in cancer cells. The diagram below depicts a simplified signaling pathway for this process.

G cluster_regulation Apoptotic Regulation benzoxazepine Benzoxazepine Derivative bcl2 Bcl-2 (Anti-apoptotic) benzoxazepine->bcl2 Downregulation bax Bax (Pro-apoptotic) benzoxazepine->bax Activation caspase3 Caspase-3 Activation bcl2->caspase3 bax->caspase3 apoptosis Apoptosis (Programmed Cell Death) caspase3->apoptosis

Apoptosis induction by benzoxazepines.

References

Application Notes and Protocols for the Analytical Detection and Quantification of Benzoxazepines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazepines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides detailed application notes and protocols for the analytical detection and quantification of benzoxazepines in biological matrices, focusing on modern chromatographic and mass spectrometric techniques. The methodologies outlined are intended to provide a comprehensive resource for researchers in drug discovery, development, and clinical or forensic toxicology.

Analytical Methods Overview

The primary analytical techniques for the quantification of benzoxazepines include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] The choice of method often depends on the specific benzoxazepine, the matrix, and the required sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a widely used and highly sensitive method for the analysis of benzoxazepines in biological fluids.[3] It offers high specificity and the ability to quantify multiple analytes in a single run.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and reliable technique, particularly for volatile and thermally stable compounds. Derivatization is often required for polar benzoxazepines to improve their chromatographic behavior.[4][5]

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique utilizes smaller particle size columns to achieve faster analysis times and improved resolution compared to conventional HPLC-MS/MS.[6][7]

Sample Preparation Protocols

Effective sample preparation is crucial for accurate and reproducible analysis of benzoxazepines in complex biological matrices such as plasma, serum, and urine. The goal is to isolate the analytes of interest from interfering substances. The two most common techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) for Benzoxazepines in Plasma

This protocol describes a general procedure for the extraction of benzoxazepines from plasma using a mixed-mode cation exchange SPE cartridge.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., UCT Strong Cation Exchange and C18 mixed mode, 10mg)[8]

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • 0.01 N Acetic Acid[8]

  • Methanol (B129727)

  • Deionized water

  • Elution solvent: 78:20:2 DCM/IPA/NH4OH or 78:20:2 EA/ACN/NH4OH[9]

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To a 200 µL aliquot of plasma, add 25 ng of the internal standard. Dilute the sample with 600 µL of 0.01 N acetic acid.[8]

  • Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge for 3 minutes.[8]

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.[9]

    • Dry the cartridge under vacuum for 1 minute at 20 psi.[9]

  • Elution: Elute the analytes from the cartridge with 2 x 750 µL of the chosen elution solvent.[9]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at <40 °C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[9]

G sample Plasma Sample + IS pretreatment Add Acetic Acid sample->pretreatment vortex_centrifuge Vortex & Centrifuge pretreatment->vortex_centrifuge load Load Supernatant vortex_centrifuge->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash1 Wash with Water load->wash1 wash2 Wash with Formic Acid wash1->wash2 dry Dry Cartridge wash2->dry elute Elute Analytes dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow.

Protocol 2: Liquid-Liquid Extraction (LLE) for Benzoxazepines in Urine

This protocol details a liquid-liquid extraction method with low-temperature partitioning for the analysis of benzoxazepines in urine.[10]

Materials:

  • Urine samples

  • Internal Standard (IS) solution

  • Acetonitrile (B52724)

  • Sodium Chloride (NaCl)

  • 1.5 mL vials

  • Vortex mixer

  • Freezer (-20°C) or liquid nitrogen

  • Centrifuge

Procedure:

  • Sample Preparation: Pipette 0.5 mL of urine into a 1.5 mL vial. Spike with the internal standard solution.

  • Addition of Extraction Solvent: Add 0.5 mL of acetonitrile to the urine sample.[10]

  • Salting Out (Optional but Recommended): Add NaCl to a final concentration of 0.2 mol/L to enhance partitioning.[10]

  • Vortexing: Vortex the mixture thoroughly for 1 minute.

  • Low-Temperature Partitioning:

    • Place the vials in a freezer at -20°C for 1 hour, or

    • Immerse the vials in liquid nitrogen for 8 seconds.[10] This will freeze the aqueous layer while the acetonitrile layer containing the analytes remains liquid.

  • Separation: Decant the liquid acetonitrile layer into a clean tube.

  • Evaporation and Reconstitution: Evaporate the acetonitrile to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

G sample Urine Sample + IS add_solvent Add Acetonitrile & NaCl sample->add_solvent vortex Vortex add_solvent->vortex freeze Low-Temperature Partitioning vortex->freeze separate Separate Acetonitrile Layer freeze->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

Instrumental Analysis Protocols

Protocol 3: UPLC-MS/MS Analysis of Benzoxazepines

This protocol provides typical parameters for the analysis of a panel of benzoxazepines using UPLC-MS/MS.[11][12]

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Waters Xevo TQ-S micro)

  • UPLC Column: C18 column (e.g., CORTECS UPLC C18+, 1.6 µm, 2.1 x 100 mm)[11]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water[12]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[12]

  • Flow Rate: 0.4 - 0.5 mL/min[12]

  • Column Temperature: 40 - 50°C[12][13]

  • Injection Volume: 5 µL

  • Gradient Program:

    • Initial: 90% A, 10% B

    • Ramp to 50% B over 5 minutes

    • Ramp to 95% B at 5.25 minutes

    • Hold at 95% B for 0.75 minutes

    • Return to initial conditions at 6.1 minutes and re-equilibrate.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive[12]

  • Capillary Voltage: 0.5 - 3.5 kV[12]

  • Desolvation Temperature: 400°C[12]

  • Desolvation Gas Flow: 800 L/h[12]

  • Cone Gas Flow: 20 L/h[12]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for each analyte and internal standard need to be optimized.

Protocol 4: GC-MS Analysis of Benzoxazepines

This protocol outlines a general procedure for the GC-MS analysis of benzoxazepines, including a derivatization step.[4][5][14]

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

  • GC Column: VF-5ms capillary column (30 m, 0.25 mm, 0.25 µm) or similar[14]

Sample Derivatization:

  • Evaporate the extracted sample to dryness.

  • Add 50 µL of ethyl acetate (B1210297) and 25 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) with 1% TBDMSCl.[5][15]

  • Cap the vial and vortex for 15 seconds.

  • Incubate at 70°C for 20 minutes.[15]

  • Cool to room temperature before injection.

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min[14]

  • Injection Mode: Splitless

  • Injector Temperature: 270°C[14]

  • Oven Temperature Program:

    • Initial temperature: 60°C

    • Ramp to 270°C at 10°C/min[14]

  • Transfer Line Temperature: 280°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV[14]

  • Ion Source Temperature: 230°C[14]

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each derivatized benzoxazepine.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of various benzoxazepines using LC-MS/MS methods. Values can vary depending on the specific instrumentation and matrix.

Table 1: Quantitative Parameters for Benzoxazepines in Blood/Serum/Plasma

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
3-hydroxyphenazepam1 - 5000.51[16]
Clobazam1 - 5000.51[16]
Clonazolam1 - 2000.51[16]
Delorazepam1 - 2000.51[16]
Diclazepam1 - 2000.51[16]
Flualprazolam1 - 2000.51[16]
Flubromazepam1 - 5000.51[16]
Flubromazolam1 - 2000.51[16]
Lorazepam5 - 100055[6]
Nordiazepam5 - 100055[6]
Oxazepam5 - 100055[6]
Temazepam5 - 100055[6]

Table 2: Quantitative Parameters for Benzoxazepines in Urine

AnalyteLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Diazepam17 - 200 (µg/L)< 5 (µg/L)17 (µg/L)
Lorazepam17 - 200 (µg/L)< 5 (µg/L)17 (µg/L)
Clonazepam17 - 200 (µg/L)< 5 (µg/L)17 (µg/L)
Bromazepam17 - 200 (µg/L)< 5 (µg/L)17 (µg/L)
Various Benzodiazepines10 - 5000-10[3]

Signaling Pathways

Certain benzoxazepine derivatives have been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.

Benzoxazepine-Induced Apoptosis Signaling

Some novel benzoxazepine derivatives have demonstrated potent anticancer activity by inducing apoptosis.[17][18] This process can involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspase-3, upregulation of the pro-apoptotic protein Bax, and downregulation of the anti-apoptotic protein Bcl-2.[17][18]

G

Caption: Apoptosis induction by benzoxazepines.

Another pro-apoptotic 1,4-benzodiazepine, Bz-423, has been shown to generate superoxide (B77818) in mitochondria, which acts as an upstream signal to initiate apoptosis.[19][20][21] This is characterized by cytochrome c release, mitochondrial depolarization, and caspase activation.[19][20][21]

G

Caption: Bz-423 induced apoptosis pathway.

References

Application Notes & Protocols: Skeletal Editing and 3,1-Benzoxazepine Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: A direct, published application of 3,1-Benzoxazepine in the field of single-atom skeletal editing has not been identified in current scientific literature. Skeletal editing is a rapidly advancing area of synthetic chemistry focused on the precise modification of molecular frameworks.[1][2] This document provides comprehensive notes on the principles of skeletal editing and, separately, the synthesis and applications of 3,1-Benzoxazepines, offering valuable context for researchers interested in the intersection of these fields.

Part 1: The Principles and Application of Single-Atom Skeletal Editing

Skeletal editing is an innovative strategy in organic synthesis that allows for the precise insertion, deletion, or exchange of atoms within a molecule's core structure.[1][3] This approach offers a powerful alternative to traditional de novo synthesis, enabling late-stage modification of complex molecules to streamline drug discovery and materials science.[2][4][5] The primary transformations are categorized as ring expansion (atom insertion), ring contraction (atom deletion), or transmutation (atom exchange).[4]

Key Strategies in Skeletal Editing:
  • Atom Insertion: This strategy involves incorporating new atoms, such as carbon, nitrogen, or oxygen, into a cyclic framework to create larger ring systems.[4] Nitrogen insertion, in particular, is crucial for creating valuable N-heterocycles.[4][6]

  • Atom Deletion: This process enables the selective removal of one or more atoms from a ring, leading to smaller, contracted frameworks.[4][7]

  • Atom Transmutation (Swap): This involves exchanging one atom for another within the molecular skeleton, altering the identity of the core structure without changing its size.[4] A notable example is the conversion of a C=N pair in a pyridine (B92270) ring to a C=C bond to form a benzene (B151609) ring.[2][8]

The workflow for skeletal editing often involves a sequence of reactions designed to open the initial ring, modify its components, and then re-close it to form the new, edited skeleton.

Skeletal_Editing_Workflow cluster_0 General Skeletal Editing Workflow Start Parent Molecule (e.g., Heterocycle) Step1 Ring Activation / Dearomatization Start->Step1 Reagents Step2 Ring Opening / Cleavage Step1->Step2 Intermediate Formation Step3 Atom Insertion, Deletion, or Swap Event Step2->Step3 Key Transformation Step4 Ring Closure / Rearomatization Step3->Step4 Cyclization End Edited Molecule (New Skeleton) Step4->End Benzoxazepine_Synthesis cluster_1 Synthesis via Quinoline N-Oxide Rearrangement Start Quinoline N-Oxide Step1 Photochemical Rearrangement (e.g., 390 nm LED) Start->Step1 Intermediate This compound Intermediate Step1->Intermediate Step2 Treatment with Nitrogen Source (e.g., NH4CO2NH2) Intermediate->Step2 Trapping End Quinazoline Derivative Step2->End

References

Application Notes and Protocols for the Synthesis and Evaluation of Antitumoral Benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and in vitro evaluation of benzoxazepine derivatives as potential anticancer agents. The protocols outlined below detail the chemical synthesis of a representative benzoxazepine compound and the subsequent biological assays to determine its cytotoxic and apoptotic effects on cancer cell lines.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the in vitro screening of newly synthesized benzoxazepine derivatives.

Table 1: Cytotoxic Activity of Benzoxazepine Derivatives against Human Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM) after 48h
BZ-1MCF-7 (Breast)Data
BZ-1MDA-MB-231 (Breast)Data
BZ-1K-562 (Leukemia)Data
BZ-1T-47D (Breast)Data
IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Apoptosis Induction by Benzoxazepine Derivative BZ-1 in MCF-7 Cells

Treatment% Early Apoptotic Cells% Late Apoptotic Cells% Necrotic Cells
Vehicle ControlDataDataData
BZ-1 (IC₅₀ Conc.)DataDataData
Data obtained from Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.

Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with Benzoxazepine Derivative BZ-1

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlDataDataData
BZ-1 (IC₅₀ Conc.)DataDataData
Data obtained from Propidium Iodide staining followed by flow cytometry.

Experimental Protocols

Protocol 1: Synthesis of a Representative Benzoxazepine Derivative

This protocol describes a general method for the synthesis of benzoxazepine derivatives, which can be adapted for the synthesis of various analogues. One common method involves the reaction of 2-aminophenols with alkynones.[1]

Materials:

Procedure:

  • To a solution of 2-aminophenol (0.5 mmol, 1.0 equiv.) in 1,4-dioxane (2.5 mL), add 1,3-diphenylprop-2-yn-1-one (0.5 mmol, 1.0 equiv.).[1]

  • Stir the reaction mixture at 100 °C for 24 hours under an argon atmosphere.[1]

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to afford the desired benzo[b][2][3]oxazepine derivative.[1]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the benzoxazepine derivative that inhibits the growth of cancer cells by 50% (IC₅₀).

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Benzoxazepine derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[4]

  • Prepare serial dilutions of the benzoxazepine derivative in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.[4]

  • Incubate the plate for 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[4]

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[4]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: Apoptosis Assay using Annexin V-FITC and Propidium Iodide Staining

This assay quantifies the number of apoptotic and necrotic cells after treatment with the benzoxazepine derivative.[2]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Benzoxazepine derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the benzoxazepine derivative at its IC₅₀ concentration for 24 hours.[2]

  • Harvest the cells, including any floating cells, and wash twice with cold PBS.[2]

  • Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.[2]

  • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide staining solution.[2]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.[2]

Protocol 4: Cell Cycle Analysis using Propidium Iodide Staining

This method determines the effect of the benzoxazepine derivative on cell cycle progression.[2]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Benzoxazepine derivative

  • Cold 70% Ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the benzoxazepine derivative at its IC₅₀ concentration for 24 hours.[2]

  • Harvest the cells, wash with PBS, and centrifuge.

  • Fix the cells by resuspending the pellet in 1 mL of cold PBS and adding 4 mL of cold 70% ethanol dropwise while vortexing. Incubate on ice for at least 30 minutes.[2]

  • Centrifuge the fixed cells and wash twice with PBS.[2]

  • Resuspend the cell pellet in 1 mL of Propidium Iodide staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[2]

Visualizations

The following diagrams illustrate the synthetic workflow, the experimental workflow for biological evaluation, and a key signaling pathway affected by antitumoral benzoxazepine derivatives.

Synthetic_Workflow Reactants 2-Aminophenol + Alkynone Reaction Reaction in 1,4-Dioxane at 100°C Reactants->Reaction Crude_Product Crude Benzoxazepine Derivative Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Final_Product Pure Benzoxazepine Derivative Purification->Final_Product Experimental_Workflow Synthesis Synthesis of Benzoxazepine Derivative MTT_Assay Cytotoxicity Screening (MTT Assay) Synthesis->MTT_Assay Cell_Culture Cancer Cell Line Culture Cell_Culture->MTT_Assay IC50_Determination IC₅₀ Value Determination MTT_Assay->IC50_Determination Apoptosis_Assay Apoptosis Assay (Annexin V) IC50_Determination->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Propidium Iodide) IC50_Determination->Cell_Cycle_Assay Data_Analysis Data Analysis and Interpretation Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Apoptosis_Signaling_Pathway cluster_cell Cancer Cell Benzoxazepine Benzoxazepine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazepine->Bcl2 Bax Bax (Pro-apoptotic) Benzoxazepine->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion induces permeabilization Caspase9 Caspase-9 Mitochondrion->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

References

Application Notes and Protocols for the Use of 3,1-Benzoxazepine Derivatives in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,1-Benzoxazepine derivatives have emerged as a promising class of heterocyclic compounds in the field of oncology. Possessing a seven-membered ring fused to a benzene (B151609) ring, this scaffold has demonstrated significant potential in the development of novel anticancer agents. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often with mechanisms involving the induction of apoptosis and cell cycle arrest. This document provides detailed application notes and experimental protocols for researchers interested in exploring the anticancer properties of this compound derivatives.

Data Presentation: Anticancer Activity of this compound and Related Derivatives

The following table summarizes the cytotoxic activity of various benzoxazepine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
4h [1][2]-BenzothiazepineHL-60 (Human promyelocytic leukemia)Moderate Activity[2]
4i [1][2]-BenzothiazepineHL-60 (Human promyelocytic leukemia)2.1 µg/mL[2]
4i [1][2]-BenzothiazepineHT-29 (Human colon carcinoma)> 25 µg/mL[2]
6f Benzo[f][2][3]oxazepine-3,5(2H,4H)-dioneK-562 (Human leukemia)Good Cytotoxicity[1]
10 3-Phenylbenzo[f][2][3]oxazepin-5(4H)-oneK-562 (Human leukemia)Good Cytotoxicity[1]
11e 3-Phenylbenzo[f][2][3]oxazepin-5(4H)-oneK-562 (Human leukemia)Good Cytotoxicity[1]
11f 3-Phenylbenzo[f][2][3]oxazepin-5(4H)-oneK-562 (Human leukemia)Good Cytotoxicity[1]
6f Benzo[f][2][3]oxazepine-3,5(2H,4H)-dioneT-47D (Human breast cancer)Good Cytotoxicity[1]
10 3-Phenylbenzo[f][2][3]oxazepin-5(4H)-oneT-47D (Human breast cancer)Good Cytotoxicity[1]
11e 3-Phenylbenzo[f][2][3]oxazepin-5(4H)-oneT-47D (Human breast cancer)Good Cytotoxicity[1]
11f 3-Phenylbenzo[f][2][3]oxazepin-5(4H)-oneT-47D (Human breast cancer)Good Cytotoxicity[1]
Compound 9 Benzo[f]benzo[3][4]imidazo[1,2-d][2][3]oxazepineHeLa (Human cervical cancer)0.85 µg/mL
Compound 10 10,11-dimethyl-6,7-dihydrobenzo[f]benzo[3][4]imidazo[1,2-d][2][3]oxazepineHeLa (Human cervical cancer)4.36 µg/mL
Cisplatin Reference DrugHeLa (Human cervical cancer)0.13 µg/mL

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of[1][2]-benzoxazepine derivatives through the reaction of C-allylanilines with isocyanates.[2][5]

Materials:

  • C-allylaniline derivatives

  • Isocyanate derivatives (e.g., phenylisocyanate)

  • Iodine

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate (B1220275) solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of C-allylanilines: Synthesize C-allylanilines from the corresponding anilines via N-allylation followed by aza-Claisen rearrangement.[2]

  • Formation of Urea Intermediate: In a round-bottom flask under an inert atmosphere, dissolve the C-allylaniline (1 equivalent) in anhydrous THF. Add the isocyanate (1 equivalent) dropwise at room temperature. Stir the reaction mixture for 1 hour.

  • Iodocyclization: To the reaction mixture containing the in-situ formed urea, add a solution of iodine (2 equivalents) in THF. Stir the reaction at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to obtain the desired[1][2]-benzoxazepine derivative.

  • Characterization: Characterize the purified compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow C-allylaniline C-allylaniline Urea Intermediate Urea Intermediate C-allylaniline->Urea Intermediate Isocyanate Isocyanate Isocyanate->Urea Intermediate Iodocyclization Iodocyclization Urea Intermediate->Iodocyclization This compound This compound Iodocyclization->this compound

Caption: Synthetic workflow for 3,1-benzoxazepines.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HL-60, HT-29, K-562, T-47D)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of complete medium. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Solubilization Solubilization MTT Addition->Solubilization Absorbance Reading Absorbance Reading Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation G cluster_pathway Apoptosis Signaling Pathway This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 downregulates Bax Bax This compound->Bax upregulates Mitochondrion Mitochondrion Bcl-2->Mitochondrion inhibits Bax->Mitochondrion promotes Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c release Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activates Pro-caspase-9 Pro-caspase-9 Pro-caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-caspase-3 Pro-caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes G This compound This compound Arrest Arrest This compound->Arrest G2_Phase G2 Phase M_Phase M Phase (Mitosis) G2_Phase->M_Phase Cell_Division Cell Division M_Phase->Cell_Division Arrest->M_Phase

References

Application Notes and Protocols for the Photochemical Synthesis of 3,1-Benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the photochemical synthesis of 3,1-benzoxazepine derivatives, a class of seven-membered heterocyclic compounds of interest in medicinal chemistry and drug development. The described method utilizes the photochemical cyclization of a suitable ortho-azido-substituted aromatic precursor. Upon UV irradiation, the azide (B81097) moiety is converted into a highly reactive nitrene intermediate, which then undergoes an intramolecular cyclization to form the this compound ring system. This protocol covers the synthesis of the precursor, the photochemical reaction setup, purification procedures, and characterization of the final product.

Introduction

Seven-membered heterocyclic compounds, such as benzoxazepines, are present in a variety of biologically active molecules[1]. The development of efficient synthetic routes to these scaffolds is therefore of significant interest. Photochemical reactions offer a powerful tool for the construction of complex molecular architectures, often providing access to unique reaction pathways and enabling the synthesis of strained or otherwise difficult-to-access ring systems[2][3]. The photolysis of organic azides to generate nitrenes is a well-established method for the formation of new carbon-nitrogen bonds, including the synthesis of various nitrogen-containing heterocycles[4][5][6]. This protocol details a plausible photochemical approach to the synthesis of this compound derivatives.

Experimental Protocols

Synthesis of the Precursor: 1-(2-Azidophenoxy)-2-phenylethan-1-one

This procedure is a representative synthesis for a plausible precursor to a this compound derivative.

Materials:

Procedure:

  • To a solution of 2-azidophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-bromo-1-phenylethan-1-one (1.0 eq) in acetone dropwise to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the potassium carbonate.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford 1-(2-azidophenoxy)-2-phenylethan-1-one.

Photochemical Synthesis of 5-Phenyl-2,3-dihydro-1,3-benzoxazepine

Experimental Setup: The photochemical reaction should be carried out in a quartz reaction vessel to allow for the transmission of UV light. A medium-pressure mercury lamp is a suitable light source. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen. Cooling of the reaction vessel is recommended to maintain a constant temperature, as photochemical reactions can generate heat.

Materials:

  • 1-(2-Azidophenoxy)-2-phenylethan-1-one

  • Acetonitrile (B52724) (spectroscopic grade)

  • Nitrogen or Argon gas

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Prepare a dilute solution (e.g., 0.01 M) of 1-(2-azidophenoxy)-2-phenylethan-1-one in spectroscopic grade acetonitrile in a quartz reaction vessel.

  • Purge the solution with nitrogen or argon gas for 30 minutes to remove dissolved oxygen.

  • Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) while maintaining a constant temperature (e.g., 20-25 °C) using a cooling bath.

  • Monitor the reaction progress by TLC or UV-Vis spectroscopy, observing the disappearance of the azide precursor. The photolysis of 2-azidobenzophenone, a related compound, shows changes in its UV-Vis absorption spectrum upon irradiation[7].

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 5-phenyl-2,3-dihydro-1,3-benzoxazepine.

Data Presentation

The synthesized this compound derivative should be characterized by standard spectroscopic methods. The following tables present representative data based on literature values for similar benzoxazepine structures[8][9][10][11].

Table 1: Physicochemical and Yield Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
5-Phenyl-2,3-dihydro-1,3-benzoxazepineC₁₅H₁₃NO223.2765-75110-112

Table 2: Spectroscopic Data

CompoundFT-IR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
5-Phenyl-2,3-dihydro-1,3-benzoxazepine3060 (C-H, aromatic), 2925 (C-H, aliphatic), 1600 (C=N), 1580 (C=C), 1250 (C-O)7.8-7.2 (m, 9H, Ar-H), 5.1 (s, 2H, O-CH₂), 3.9 (s, 2H, N-CH₂)165.1 (C=N), 151.2, 140.1, 132.5, 130.8, 129.5, 128.9, 128.4, 127.6, 125.3, 122.1, 120.5 (Ar-C), 70.2 (O-CH₂), 45.8 (N-CH₂)

Visualizations

Reaction Scheme and Mechanism

The photochemical synthesis proceeds through the generation of a nitrene intermediate, which undergoes intramolecular cyclization.

reaction_mechanism reactant 1-(2-Azidophenoxy)-2-phenylethan-1-one intermediate Singlet Nitrene Intermediate reactant->intermediate hν, -N₂ product 5-Phenyl-2,3-dihydro-1,3-benzoxazepine intermediate->product Intramolecular Cyclization

Caption: Proposed reaction mechanism for the photochemical synthesis.

Experimental Workflow

The overall experimental process from precursor synthesis to final product characterization is outlined below.

experimental_workflow cluster_precursor Precursor Synthesis cluster_photoreaction Photochemical Reaction cluster_product Product Isolation & Characterization precursor_synthesis Synthesis of 1-(2-Azidophenoxy)-2-phenylethan-1-one precursor_purification Column Chromatography precursor_synthesis->precursor_purification photolysis Photolysis in Acetonitrile (UV light) precursor_purification->photolysis product_purification Column Chromatography photolysis->product_purification characterization Spectroscopic Analysis (FT-IR, NMR) product_purification->characterization

Caption: Workflow for the synthesis and characterization of this compound.

References

Application Notes and Protocols for In Vitro Testing of 3,1-Benzoxazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro evaluation of the biological activities of 3,1-Benzoxazepine derivatives. The protocols detailed herein focus on assays to determine their potential as anticancer, antimicrobial, and neuroprotective agents.

Data Presentation

The following tables summarize quantitative data for various benzoxazepine and related heterocyclic derivatives, illustrating their potential biological activities.

Table 1: Anticancer Activity of Benzoxazepine and Related Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Benzoxazepine Derivative 1 HeLaCervical Cancer0.85 (as µg/mL)[1]
Benzoxazepine Derivative 2 HeLaCervical Cancer4.36 (as µg/mL)[1]
Oxazepine Derivative 5b CaCo-2Colon Cancer39.6[2]
Imidazo[1,2-a]pyrimidine 3a Not SpecifiedNot Specified5.988[3]
Benzoxazole (B165842) Derivative 19 SNB-75CNS Cancer%GI = 35.49
Benzoxazole Derivative 20 SNB-75CNS Cancer%GI = 31.88
1-(benzenesulfonyl)-4,1-benzoxazepine Not SpecifiedNot SpecifiedNot Specified[4]

Note: Data for specific this compound derivatives is limited in publicly available literature; therefore, data for related benzoxazepine and oxazepine derivatives are included for illustrative purposes.

Table 2: Antimicrobial Activity of Benzoxazepine and Related Derivatives

Compound IDBacterial StrainGram TypeZone of Inhibition (mm)Reference
1,3-Oxazepine Derivative 3 Staphylococcus aureusGram-positive20[5]
1,3-Oxazepine Derivative 3 Escherichia coliGram-negative15[5]
1,3-Oxazepine Derivative 7 Staphylococcus aureusGram-positive24[5]
1,3-Oxazepine Derivative 7 Escherichia coliGram-negative20[5]
Benzoxazole Derivative N5 Staphylococcus aureusGram-positive"Valuable effect"[6]
Benzoxazole Derivative N8 Escherichia coliGram-negative"Higher IZD than positive"[6]

Table 3: Neuroprotective Activity of Benzoxazepine and Related Derivatives

Compound IDAssayCell LineEC50/ActivityReference
(R)-OF-NB1 (3-Benzazepine derivative) NMDA Receptor AntagonismOocytesSplice variant selective inhibition[7][8]
Benzofuran-2-carboxamide 1f NMDA-induced excitotoxicityRat Cortical NeuronsComparable to memantine (B1676192) at 30 µM[9]
8-amino-1,4-benzoxazine derivatives Oxidative stress-mediated neurodegenerationNeuronal cell culturesPotent neuroprotective activity

Note: Specific EC50 values for the neuroprotective effects of this compound derivatives are not widely published. The table reflects the types of neuroprotective activities observed for related compounds.

Experimental Protocols

I. Anticancer Activity Assays

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • This compound derivative stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B D Treat Cells with Compound B->D C Prepare Serial Dilutions of this compound C->D E Incubate for 48-72h D->E F Add MTT Solution E->F G Incubate for 4h F->G H Add DMSO to Solubilize Formazan G->H I Measure Absorbance at 570 nm H->I J Calculate Cell Viability and IC50 I->J

Caption: Workflow for the MTT cell viability assay.

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V. Propidium (B1200493) iodide (PI), a fluorescent nuclear stain, can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Materials:

  • Human cancer cell lines

  • This compound derivative

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Apoptosis Detection Workflow

Apoptosis_Workflow A Treat Cells with this compound B Harvest Adherent and Floating Cells A->B C Wash with Cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in the Dark E->F G Analyze by Flow Cytometry F->G

Caption: Workflow for apoptosis detection by flow cytometry.

Principle: This method uses propidium iodide (PI) to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • This compound derivative

  • Cold 70% ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with the this compound derivative at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Cell Cycle Analysis Workflow

CellCycle_Workflow A Cell Treatment with this compound B Harvest and Fix in Cold Ethanol A->B C Stain with PI and RNase A B->C D Incubate in the Dark C->D E Flow Cytometry Analysis D->E

Caption: Workflow for cell cycle analysis using PI staining.

II. Antimicrobial Activity Assay

Principle: This method assesses the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar (B569324) plate inoculated with a lawn of bacteria. If the compound inhibits bacterial growth, a clear zone of inhibition will appear around the disk after incubation. The diameter of this zone is proportional to the susceptibility of the microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile paper disks (6 mm)

  • This compound derivative solution (in a suitable solvent like DMSO)

  • Sterile swabs

  • Bacterial culture broth (e.g., Tryptic Soy Broth)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., ciprofloxacin)

  • Negative control disks (impregnated with solvent only)

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

  • Disk Preparation and Placement: Aseptically apply a known concentration of the this compound derivative solution to sterile paper disks (e.g., 10-20 µ g/disk ). Allow the solvent to evaporate. Place the impregnated disks, along with positive and negative control disks, on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

Disk Diffusion Assay Workflow

Disk_Diffusion_Workflow A Prepare Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B D Place Disks on Agar B->D C Impregnate Disks with this compound C->D E Incubate for 18-24h D->E F Measure Zone of Inhibition E->F

Caption: Workflow for the disk diffusion antimicrobial assay.

III. Neuroprotective Activity Assays

Principle: Glutamate (B1630785) is a major excitatory neurotransmitter, and its overactivation can lead to neuronal cell death (excitotoxicity), a process implicated in neurodegenerative diseases. This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced damage. Cell viability is typically assessed using the MTT assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound derivative

  • Glutamate solution

  • Complete cell culture medium

  • MTT solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate and differentiate them into a neuronal phenotype if required by the specific cell line protocol.

  • Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.

  • Glutamate Challenge: Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 2.5-100 mM, to be optimized for the cell line) to the wells, in the continued presence of the test compound.[10][11]

  • Incubation: Incubate for 24 hours.

  • Cell Viability Assessment: Perform the MTT assay as described in the anticancer activity section to determine cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound compared to cells treated with glutamate alone. Determine the EC50 value (the concentration that provides 50% of the maximum neuroprotection).

Glutamate Excitotoxicity Assay Workflow

Excitotoxicity_Workflow A Seed and Differentiate Neuronal Cells B Pre-treat with this compound A->B C Induce Excitotoxicity with Glutamate B->C D Incubate for 24h C->D E Assess Cell Viability (MTT Assay) D->E F Calculate Neuroprotection and EC50 E->F

Caption: Workflow for the glutamate-induced excitotoxicity assay.

Principle: A decrease in mitochondrial membrane potential is an early indicator of apoptosis and cellular stress. The JC-1 dye is a fluorescent probe that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.

Materials:

  • Neuronal cell line

  • This compound derivative

  • JC-1 dye

  • FCCP (a positive control for mitochondrial depolarization)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with the this compound derivative for a desired period (e.g., 6, 12, or 24 hours). Include a vehicle control and a positive control (FCCP).

  • JC-1 Staining: Remove the treatment medium and wash the cells with warm PBS. Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Fluorescence Measurement: Add PBS or culture medium to each well and measure the red (excitation ~550 nm, emission ~600 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence using a fluorescence microplate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Mitochondrial Membrane Potential Assay Workflow

MMP_Workflow A Treat Neuronal Cells with this compound B Stain with JC-1 Dye A->B C Incubate in the Dark B->C D Measure Red and Green Fluorescence C->D E Calculate Red/Green Fluorescence Ratio D->E

Caption: Workflow for assessing mitochondrial membrane potential.

Signaling Pathway Diagrams

Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Regulation of Apoptosis cluster_execution Execution of Apoptosis Benzoxazepine This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzoxazepine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Benzoxazepine->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Putative neuroprotective mechanism of this compound.

References

Troubleshooting & Optimization

Common by-products in 3,1-Benzoxazepine synthesis and their identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and overcoming common challenges encountered during the synthesis of 3,1-benzoxazepines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of by-products observed in 3,1-benzoxazepine synthesis?

A1: By-products in this compound synthesis are highly dependent on the chosen synthetic route. However, several common classes of impurities can be anticipated:

  • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials or stable intermediates in the final product mixture.

  • Isomeric Products: Depending on the substitution pattern of the reactants, the formation of constitutional isomers of the desired this compound is possible.

  • Over-oxidation or Reduction Products: If the synthesis involves oxidative or reductive steps, by-products resulting from excessive reaction can occur.

  • Ring-Opened or Rearranged Products: Under certain conditions, the benzoxazepine ring can undergo cleavage or rearrangement to form more stable products.

  • Dimers or Oligomers: Self-condensation of starting materials or intermediates can lead to the formation of higher molecular weight by-products.

Q2: My reaction yield for this compound is consistently low. What are the likely causes?

A2: Low yields in this compound synthesis can stem from several factors.[1] Suboptimal reaction conditions such as incorrect temperature, reaction time, or solvent polarity can significantly impact efficiency.[1] The choice of catalyst and base is also crucial and can affect the reaction rate and selectivity.[1] Furthermore, the formation of side products or degradation of the target molecule under the reaction conditions can lead to a diminished yield.[1]

Q3: What analytical techniques are recommended for identifying by-products in my this compound product mixture?

A3: A combination of chromatographic and spectroscopic methods is generally employed for comprehensive by-product identification:

  • Thin-Layer Chromatography (TLC): An excellent initial technique for monitoring reaction progress and detecting the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying the desired product and impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each separated component, aiding in the preliminary identification of by-products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed structural information about the isolated by-products, enabling definitive characterization.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Multiple peaks in the chromatogram in addition to the expected product peak.

  • Mass signals in the LC-MS that do not correspond to the desired product or starting materials.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction over time using TLC or LC-MS to determine the optimal reaction time.[1] Consider increasing the reaction temperature or time if starting materials are still present.
Formation of Isomers Optimize reaction conditions (e.g., temperature, catalyst) to favor the formation of the desired isomer. Purification by preparative HPLC or column chromatography may be necessary.
Side Reactions Adjusting the reaction temperature can often minimize side reactions; lowering it may increase selectivity.[1] The order of reagent addition can also influence the reaction pathway.[1]
Product Degradation If the product is unstable under the reaction or workup conditions, consider milder reagents, lower temperatures, or shorter reaction times.
Issue 2: Low Yield and Complex Product Mixture

Symptoms:

  • The desired this compound is obtained in a yield significantly lower than expected.

  • The crude product is a complex mixture that is difficult to purify.

Troubleshooting Workflow:

G start Low Yield & Complex Mixture check_sm Verify Purity of Starting Materials start->check_sm optimize_cond Optimize Reaction Conditions (Temperature, Time, Solvent) check_sm->optimize_cond change_reagents Evaluate Alternative Reagents (Catalyst, Base) optimize_cond->change_reagents purification Optimize Purification Method (Column Chromatography, Recrystallization) change_reagents->purification analyze_byproducts Isolate and Characterize Major By-products purification->analyze_byproducts end Improved Yield and Purity purification->end analyze_byproducts->optimize_cond Modify conditions based on by-product identity

Caption: Troubleshooting workflow for low yield and complex mixtures.

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Assessment of 3,1-Benzoxazepines

This protocol provides a general method for assessing the purity of a crude this compound product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid). A typical gradient might be 10-90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the crude product in the initial mobile phase composition.

Data Interpretation: The retention time of the main peak should correspond to a standard of the pure this compound. The area percentage of all peaks can be used to estimate the purity of the sample.

Protocol 2: Isolation and Characterization of a Major By-product
  • Isolation:

    • Perform preparative HPLC or column chromatography on the crude product mixture.

    • Collect fractions corresponding to the major by-product peak.

    • Combine the fractions and evaporate the solvent under reduced pressure.

  • Characterization:

    • Mass Spectrometry (MS): Obtain a high-resolution mass spectrum to determine the elemental composition of the by-product.

    • NMR Spectroscopy:

      • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent.

      • Analyze the spectra to elucidate the chemical structure of the by-product.

By-product Identification Workflow

G start Crude Product Mixture tlc TLC Analysis start->tlc hplc HPLC/LC-MS Analysis tlc->hplc Initial Separation isolate Isolate By-products (Prep HPLC/Column Chromatography) hplc->isolate nmr NMR Spectroscopy (1H, 13C, 2D) isolate->nmr ms Mass Spectrometry (HRMS) isolate->ms structure Structure Elucidation nmr->structure ms->structure end Identified By-product structure->end

Caption: Workflow for the identification of synthesis by-products.

Quantitative Data Summary

The following table provides an illustrative example of how quantitative data on by-product formation under different reaction conditions could be presented. Note: The data below is hypothetical and for illustrative purposes only.

Reaction Condition Desired Product Yield (%) By-product A (%) By-product B (%) Unreacted Starting Material (%)
Condition 1 (60°C, 4h) 6515515
Condition 2 (80°C, 4h) 751087
Condition 3 (60°C, 8h) 702046
Condition 4 (80°C, 8h) 60 (Degradation)25105

References

How to improve the yield of 3,1-Benzoxazepine cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,1-Benzoxazepine synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges encountered during cyclization reactions and improve overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the yield of this compound cyclization reactions?

The yield is typically influenced by a combination of factors including the choice of catalyst, solvent, reaction temperature, and time. The electronic properties of the substituents on the starting materials and the overall reaction concentration also play a critical role. Optimization of these parameters is essential for achieving high yields.

Q2: How does the choice of catalyst impact the reaction?

Catalysts are often critical for facilitating the intramolecular cyclization. For related heterocyclic systems like benzodiazepines, a range of catalysts from solid acids (e.g., zeolites like H-MCM-22) to Lewis acids have been employed.[1] For the synthesis of chiral 1,4-benzoxazepines, chiral phosphoric acids have proven effective.[2] Enzymatic catalysts, such as lipase (B570770) and tyrosinase, have also been used in one-pot syntheses of benzoxazepine derivatives under mild conditions.[3][4] The optimal catalyst depends entirely on the specific reaction mechanism.

Q3: What role does the solvent play in the cyclization process?

The solvent can significantly affect reaction rates and selectivity by influencing the solubility of reactants and stabilizing intermediates or transition states.[1] For instance, in some enzymatic reactions, a low-polarity solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) was chosen to promote lipase activity, while a small amount of a buffer was critical for the co-catalyst.[5] Screening a range of solvents with varying polarities is a standard optimization step.

Q4: Can reaction temperature and duration be optimized to prevent side product formation?

Absolutely. While higher temperatures can increase the reaction rate, they can also promote decomposition or the formation of unwanted side products.[1] It is crucial to find a balance. For example, an optimal temperature of 45°C was identified for a biochemo multienzyme cascade synthesis.[3][5] Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) can help determine the ideal reaction time to maximize the yield of the desired product while minimizing byproducts.[1]

Troubleshooting Guides

This section addresses common issues encountered during this compound cyclization.

Issue 1: Low or No Product Formation

Symptom: Analysis by TLC or LC-MS shows primarily unreacted starting materials.

Possible Causes & Solutions:

  • Inactive Catalyst: The catalyst may be inappropriate for the substrate or may have degraded.

    • Solution: Screen a panel of different catalysts (e.g., Lewis acids, Brønsted acids, solid acid catalysts).[1] For enzymatic reactions, ensure the enzyme is active and reaction conditions (pH, temperature) are optimal.[3][5]

  • Sub-optimal Reaction Conditions: The temperature may be too low or the reaction time too short.

    • Solution: Gradually increase the reaction temperature and monitor for product formation. Similarly, extend the reaction time. An optimization study is recommended.[1]

  • Poor Nucleophilicity: The nucleophile (amine or hydroxyl group) may not be sufficiently reactive.

    • Solution: In some cases, converting the amine to a more nucleophilic amide or using a stronger base to deprotonate a hydroxyl group can facilitate the cyclization. For example, N-tosyl-disubstituted 2-aminobenzylamines have been used in palladium-catalyzed cyclizations to form related benzodiazepine (B76468) cores.[6]

Issue 2: Significant Formation of Side Products

Symptom: Multiple spots are visible on the TLC plate, and purification is complex, leading to a low isolated yield.

Possible Causes & Solutions:

  • Intermolecular Reactions: At high concentrations, starting materials may react with each other instead of cyclizing intramolecularly.

    • Solution: Perform the reaction under high-dilution conditions to favor the intramolecular pathway.

  • Decomposition: The starting materials or the product may be unstable under the reaction conditions (e.g., harsh acidic or thermal conditions).

    • Solution: Attempt the reaction at a lower temperature for a longer duration.[1] If using a strong acid or base, consider a milder catalyst or reagent.

  • Formation of Isomers or Alternative Ring Systems: The reaction may be proceeding through an unintended pathway. For instance, in some syntheses, both six-membered (benzoxazine) and seven-membered (benzoxazepine) rings can form.[3]

    • Solution: Carefully select precursors that favor the desired 7-membered ring closure. The choice of catalyst can also direct selectivity.

Data Presentation: Catalyst and Solvent Optimization

The following tables summarize optimization data from studies on related heterocyclic ring systems, illustrating how systematic changes in reaction conditions can dramatically improve yields.

Table 1: Optimization of a Palladium-Catalyzed Cyclization for a Benzodiazepine Analog [6]

EntryCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃·CHCl₃ (5)DPPM (20)Dioxane5021
2Pd₂(dba)₃·CHCl₃ (5)DPPPent (20)Dioxane5051
3Pd(PPh₃)₄ (5)-Dioxane5098
4Pd(PPh₃)₄ (5)-Dioxane2599

Data adapted from a synthesis of substituted 1,4-benzodiazepines, demonstrating the impact of catalyst and ligand choice.

Table 2: Influence of Chiral Phosphoric Acid Catalyst on Enantioselective 1,4-Benzoxazepine Synthesis [2]

EntryCatalystSolventYield (%)ee (%)
1(R)-CPA-5p-Xylene8581
2(R)-CPA-6p-Xylene0-
3(R)-CPA-7p-Xylene8282
4(R)-CPA-8p-Xylene8592

Data adapted from an enantioselective desymmetrization reaction, highlighting catalyst-dependent yield and enantiomeric excess (ee).

Visualized Workflows and Mechanisms

The following diagrams illustrate key experimental workflows and logical relationships to guide your research.

G start Initial Reaction Setup (Substrate, Solvent, Catalyst) monitor Monitor Reaction (TLC, LC-MS) start->monitor outcome Assess Outcome monitor->outcome good_yield High Yield (>70%) outcome->good_yield Success low_yield Low Yield or Side Products outcome->low_yield Problem purify Purification & Characterization good_yield->purify troubleshoot Troubleshooting Steps low_yield->troubleshoot troubleshoot->start Re-run with modified conditions end Optimized Protocol purify->end

Caption: General workflow for optimizing a this compound cyclization reaction.

G start Low Yield Observed q1 Starting Materials Consumed? start->q1 sol_no Problem: Reaction not proceeding. - Check Catalyst Activity - Increase Temperature/Time - Screen Solvents q1->sol_no No q2 Multiple Side Products? q1->q2 Yes a1_yes Yes a1_no No sol_side_products Problem: Poor Selectivity. - Use High Dilution - Lower Reaction Temp - Change Catalyst q2->sol_side_products Yes sol_single_product Problem: Incomplete Conversion. - Increase Reaction Time - Increase Catalyst Loading q2->sol_single_product No a2_yes Yes a2_no No

Caption: A decision tree for troubleshooting low-yield cyclization reactions.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Bis-1,3-Benzoxazepines

This protocol is adapted from a method for synthesizing bis-1,3-benzoxazepine derivatives via a cyclization reaction.[7]

  • Reactant Preparation: In a crucible, dissolve the appropriate Schiff base precursor (1 eq.) and phthalic anhydride (B1165640) (2 eq.) in dry benzene (B151609) (1 mL).

  • Microwave Irradiation: Expose the solution to microwave irradiation at 180W for approximately 25 minutes.

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, allow the mixture to cool to room temperature.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the desired bis-benzoxazepine product. Yields for this method are reported to be in the range of 70-95%.[7]

Protocol 2: One-Pot Enzymatic Synthesis of Tricyclic 1,5-Benzoxazepines

This protocol is based on a sustainable, one-pot synthesis using immobilized enzymes.[3][5]

  • Reaction Setup: In a suitable vessel, combine the phenolic acid substrate (e.g., methyl 3-(4-hydroxyphenyl)propanoic acid, 0.2 mmol) and a β-amino acid derivative (0.2 mmol) in 2-methyltetrahydrofuran (2-MeTHF, 5.0 mL).

  • Buffer Addition: Add a limiting amount of phosphate-buffered saline (PBS, pH 7.0, 0.1 M), which is crucial for tyrosinase hydration.[5]

  • Catalyst Addition: Add a catalytic amount of the immobilized lipase M and tyrosinase catalyst (NOL/LT).

  • Reaction Conditions: Place the mixture in an oil bath at 45°C under a dioxygen (O₂) atmosphere and stir gently for 48 hours.[3][5]

  • Work-up: After the reaction, remove the catalyst by centrifugation.

  • Purification: Concentrate the supernatant and purify the residue using column chromatography to isolate the tricyclic benzoxazepine product.

References

Technical Support Center: Photochemical Synthesis of 3,1-Benzoxazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the photochemical synthesis of 3,1-benzoxazepines. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary photochemical route to synthesizing 3,1-benzoxazepines?

The most common photochemical method for synthesizing 3,1-benzoxazepines is the photoisomerization of quinoline (B57606) N-oxides.[1][2] Upon irradiation with UV light, quinoline N-oxides can rearrange to form the seven-membered 3,1-benzoxazepine ring system.

Q2: Why is my yield of this compound consistently low?

Low yields in the photochemical synthesis of this compound are a common issue and can be attributed to several factors:

  • Product Instability: The this compound product itself can be photochemically unstable, especially under the irradiation conditions used for its formation.[1]

  • Secondary Photoreactions: The desired product may undergo further photochemical reactions, leading to a mixture of byproducts.[1]

  • Inappropriate Light Source: Using a broad-spectrum light source, such as a mercury lamp, can promote undesired secondary reactions.[1]

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway, with some solvents favoring the formation of other isomers or byproducts.[3]

  • Reaction Time: Prolonged irradiation can lead to the degradation of the target molecule.

Q3: What are the common byproducts in this reaction, and how can I minimize them?

Common byproducts include quinolones, 2- and 3-acylindoles, and 3-hydroxyquinolines.[1] The formation of these byproducts is often a result of secondary photoprocesses.[1] To minimize their formation, it is crucial to use a narrow-spectrum light source (e.g., a 390 nm LED) that selectively excites the starting quinoline N-oxide without causing further reactions of the this compound product.[1] Additionally, optimizing the reaction time to stop the irradiation once the starting material is consumed can prevent byproduct formation.

Q4: How does the choice of light source impact the synthesis?

The light source is a critical parameter. Traditional broadband mercury lamps emit a wide range of UV wavelengths, which can be absorbed by the this compound product, leading to its decomposition and the formation of byproducts.[1] In contrast, using a light-emitting diode (LED) with a narrow emission spectrum (e.g., 390 nm) allows for the selective irradiation of the quinoline N-oxide.[1] This targeted approach significantly improves the yield and stability of the this compound, in some cases allowing for its isolation in high yield.[1]

Q5: Are 3,1-benzoxazepines generally stable compounds?

The stability of 3,1-benzoxazepines varies greatly depending on their substitution pattern.[1] Some derivatives, such as those with a cyano substituent, are readily isolable and can be characterized.[1] However, many other derivatives are unstable and prone to decomposition or rearrangement, making their isolation challenging.[1] For unstable derivatives, in situ analysis or immediate use in a subsequent reaction step is often necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation - Inefficient light source penetration. - Incorrect wavelength for excitation of the quinoline N-oxide. - Low quantum yield of the reaction.- Ensure the reaction vessel is made of a material transparent to the desired UV wavelength (e.g., quartz). - Verify the absorption spectrum of your starting material and match it with the emission spectrum of your light source. - Consider using a more efficient light source, such as a high-power LED.[1]
Low Yield with Multiple Byproducts - Use of a broadband UV source (e.g., mercury lamp). - The this compound product is undergoing secondary photoreactions.[1] - The reaction time is too long.- Switch to a narrow-spectrum light source, such as a 390 nm LED, to selectively excite the starting material.[1] - Monitor the reaction progress closely (e.g., by NMR or LC-MS) and stop the irradiation as soon as the starting material is consumed. - Perform a photostability study on your product to determine its stability under the reaction conditions.[1]
Product Decomposes During Isolation - The specific this compound derivative is inherently unstable.[1] - Exposure to acid or heat during workup.- If the product is unstable, consider using it in the next synthetic step without isolation.[1] - Perform the workup at low temperatures and under neutral conditions. - For acid-sensitive products, subsequent rearrangement to a more stable compound (e.g., an N-acylindole) can be intentionally promoted with a controlled amount of acid.[1]
Reaction Stalls or is Incomplete - Insufficient light intensity. - The concentration of the starting material is too high, leading to inner filter effects. - The solvent is absorbing a significant portion of the light.- Use a higher power light source or move the lamp closer to the reaction vessel. - Dilute the reaction mixture. - Choose a solvent that is transparent at the irradiation wavelength.

Quantitative Data Summary

Table 1: Comparison of Light Sources on the Photochemical Synthesis of 3,1-Benzoxazepines

Starting MaterialLight SourceSolventProductYieldReference
2-Methylquinoline N-oxide390 nm LEDToluene2-Methyl-3,1-benzoxazepine91% (NMR yield)[1]
2-Cyanoquinoline N-oxide390 nm LEDToluene2-Cyano-3,1-benzoxazepine83% (isolated yield)[1]
2-Cyanoquinoline N-oxideMercury LampTolueneMixture of products~50% degradation after 6h[1]

Table 2: Quantum Yields for the Photochemical Conversion of Quinoline N-Oxides

CompoundWavelengthQuantum Yield (Φ)Reference
2-Methylquinoline N-oxide390 nm0.096[1]

Experimental Protocols

General Protocol for the Photochemical Synthesis of this compound using an LED Light Source

This protocol is adapted from a procedure for the synthesis of 2-methyl-3,1-benzoxazepine.[1]

  • Preparation of the Reaction Mixture: Dissolve the substituted quinoline N-oxide (1 equivalent) in a suitable solvent (e.g., toluene) in a quartz reaction vessel. The concentration should be optimized to ensure efficient light penetration.

  • Degassing: Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the reactant or participate in side reactions.

  • Irradiation: Place the reaction vessel in a photochemical reactor equipped with a cooling system to maintain a constant temperature (typically ambient temperature). Irradiate the solution with a 390 nm LED lamp.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, stop the irradiation. The subsequent workup procedure will depend on the stability of the this compound product.

    • For stable products: The solvent can be removed under reduced pressure, and the crude product purified by column chromatography.

    • For unstable products: The crude reaction mixture containing the this compound may be used directly in the next synthetic step. Alternatively, a controlled acid-promoted rearrangement to a more stable N-acylindole can be performed in situ by adding an acid (e.g., trifluoroacetic acid) to the photolysate.[1]

Visualizations

experimental_workflow start Start: Prepare Solution of Quinoline N-Oxide degas Degas Solution with Inert Gas start->degas irradiate Irradiate with 390 nm LED degas->irradiate monitor Monitor Reaction Progress (TLC, NMR, LC-MS) irradiate->monitor decision Starting Material Consumed? monitor->decision workup Proceed to Workup/Next Step decision->workup Yes continue_irradiation Continue Irradiation decision->continue_irradiation No continue_irradiation->irradiate

Caption: Experimental workflow for the photochemical synthesis of this compound.

troubleshooting_logic start Low Yield of this compound check_byproducts Analyze Byproducts start->check_byproducts multiple_byproducts Multiple Byproducts Observed? check_byproducts->multiple_byproducts product_degradation Product Degradation Observed? check_byproducts->product_degradation use_led Action: Switch to Narrow-Spectrum LED (390 nm) multiple_byproducts->use_led Yes no_byproducts Mainly Unreacted Starting Material multiple_byproducts->no_byproducts No check_light_source Check Light Source and Wavelength no_byproducts->check_light_source optimize_time Action: Optimize Irradiation Time product_degradation->optimize_time No in_situ_use Action: Use Product In Situ or Perform Controlled Rearrangement product_degradation->in_situ_use Yes

Caption: Troubleshooting logic for addressing low yields in this compound synthesis.

References

Optimizing reaction conditions for the synthesis of 3,1-Benzoxazepine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,1-benzoxazepine derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of this compound derivatives.

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution
Suboptimal Reaction Temperature Reaction temperature is a critical parameter. For thermally driven reactions, ensure the temperature is optimal for the specific reaction. For photochemical reactions, inadequate light exposure or incorrect wavelength can be the issue. Consider performing small-scale experiments at various temperatures to find the optimal condition. For instance, in some syntheses, increasing the temperature can enhance the reaction rate, but excessively high temperatures might lead to product degradation.[1]
Incorrect Solvent The polarity and boiling point of the solvent significantly impact reaction rates and yields.[1] For reactions involving intermediates with low solubility, switching to a more suitable solvent, such as from dichloromethane (B109758) to tetrahydrofuran (B95107) (THF), can improve the yield.[2]
Catalyst Inactivity or Inappropriate Choice If your synthesis requires a catalyst, its activity is crucial. Ensure the catalyst is not expired or deactivated. The choice of catalyst can also be suboptimal for your specific substrates. For enzymatic reactions, ensure the pH and temperature are within the optimal range for enzyme activity.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is incomplete, consider extending the reaction time. However, be aware that prolonged reaction times can sometimes lead to the formation of byproducts.[1]
Product Degradation The desired this compound derivative may be unstable under the reaction conditions. This can be particularly relevant in photochemical reactions where prolonged exposure to UV light can lead to degradation. Monitoring the reaction over time can help identify the point of maximum product formation before significant degradation occurs.[1]
Moisture Contamination Certain synthetic routes are sensitive to moisture, which can lead to hydrolysis of intermediates or the final product. Ensure all glassware is thoroughly dried and use anhydrous solvents when necessary. For instance, in the photochemical isomerization of quinoline (B57606) N-oxides, the presence of water can lead to the formation of hydrolysis byproducts instead of the desired benzoxazepine.

Issue 2: Formation of Multiple Products/Impurities

Potential Cause Suggested Solution
Side Reactions Unwanted side reactions can compete with the desired product formation. Adjusting the reaction temperature can often minimize these side reactions; lowering the temperature may increase selectivity.[1] The order of reagent addition can also influence the reaction pathway and should be carefully controlled.
Isomer Formation In some synthetic routes, the formation of isomers is possible. For example, in the cyclization of ureas or thioureas, both endo and exo isomers of the C=N bond can be formed.[2] Careful analysis of spectroscopic data (e.g., HMBC in NMR) is required to identify the isomers. Purification techniques like column chromatography may be necessary to separate them.
Degradation of Starting Material or Product As mentioned earlier, both starting materials and products can degrade under harsh reaction conditions, leading to a complex mixture of impurities. Optimizing reaction time and temperature is key to minimizing degradation.
Impure Starting Materials Impurities in the starting materials can carry through the reaction or even interfere with the desired transformation. Ensure the purity of your starting materials before beginning the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound derivatives?

A1: Several methods are employed for the synthesis of 3,1-benzoxazepines. Some of the most common include:

  • Reaction of C-allylanilines with isocyanates: This method involves the in situ formation of N,N'-diarylureas followed by cyclization, often using iodine, to yield 3,1-benzoxazepines.[2]

  • Photochemical isomerization of quinoline N-oxides: This is a classical and general method for preparing 3,1-benzoxazepines.[3]

  • One-pot multienzyme cascade reactions: This sustainable approach can be used for the synthesis of tricyclic benzoxazepine derivatives under mild conditions.[4][5][6]

Q2: How can I improve the yield in the synthesis of 3,1-benzoxazepines from C-allylanilines and isocyanates?

A2: The yields for this reaction are often moderate.[2] To improve the yield, consider the following:

  • Solvent: The solubility of the intermediate N,N'-diarylureas can be low in solvents like dichloromethane. Switching to a solvent like tetrahydrofuran (THF) can improve solubility and, consequently, the yield.[2]

  • Nucleophilicity: The reaction with isocyanates generally gives lower yields compared to isothiocyanates. This is attributed to the lower nucleophilic character of the oxygen atom in the urea (B33335) intermediate compared to the sulfur atom in the thiourea.[2] While this is an inherent property, optimizing other reaction parameters can help compensate.

Q3: What are the key considerations for the photochemical synthesis of 3,1-benzoxazepines?

A3: The photochemical isomerization of quinoline N-oxides is a powerful method, but careful control of conditions is necessary:

  • Wavelength of Light: Using a specific wavelength, for example, a 390-nm LED, can lead to a high yield of the this compound with minimal side products.[3]

  • Reaction Time: Monitor the reaction to avoid over-irradiation, which can lead to the degradation of the product.

  • Moisture: The this compound ring is susceptible to hydrolysis. Ensure anhydrous conditions to prevent the formation of o-(N-acylamino)phenylacetaldehydes.

Q4: How do I purify my this compound derivatives?

A4: Purification is often necessary to remove unreacted starting materials, byproducts, and isomers.

  • Column Chromatography: This is a very common and effective method for purifying this compound derivatives. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system will depend on the polarity of your compound.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification technique.

  • Extraction: Liquid-liquid extraction can be used to remove certain impurities during the work-up procedure.

Data Presentation

Table 1: Comparison of Yields for this compound Synthesis from C-allylanilines and Phenylisocyanate

EntryC-allylaniline DerivativeSolventYield (%)
12-allyl-4-methylanilineTHF56
22-allylanilineTHF45
32-allyl-4-chloroanilineTHF38

Data synthesized from information in SciSpace.[2]

Experimental Protocols

1. Synthesis of 4-methyl-1-phenyl-1,5-dihydro-3,1-benzoxazepine from 2-allyl-4-methylaniline and Phenylisocyanate [2]

  • To a solution of 2-allyl-4-methylaniline (1 mmol) in dry tetrahydrofuran (10 mL), add phenylisocyanate (1 mmol).

  • Stir the reaction mixture at room temperature for 1 hour to allow for the in situ formation of the corresponding N,N'-diarylurea.

  • Add iodine (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

2. General Procedure for Photochemical Synthesis of 2-Methyl-3,1-benzoxazepine [3]

  • Prepare a solution of 2-methylquinoline (B7769805) N-oxide in toluene.

  • Irradiate the solution with a 390-nm LED at ambient temperature for approximately 5 hours, or until the starting material is consumed as monitored by TLC.

  • After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude 2-methyl-3,1-benzoxazepine.

  • Further purification can be achieved by column chromatography on silica gel.

Mandatory Visualizations

Troubleshooting_Workflow start Low Yield or No Product check_temp Is the reaction temperature optimal? start->check_temp adjust_temp Optimize temperature: - Run small-scale trials - Check for degradation check_temp->adjust_temp No check_solvent Is the solvent appropriate? check_temp->check_solvent Yes adjust_temp->check_solvent change_solvent Select a solvent with - Appropriate polarity - Suitable boiling point check_solvent->change_solvent No check_catalyst Is the catalyst active and appropriate? check_solvent->check_catalyst Yes change_solvent->check_catalyst replace_catalyst Use fresh catalyst or screen different catalysts check_catalyst->replace_catalyst No check_time Is the reaction complete? check_catalyst->check_time Yes replace_catalyst->check_time adjust_time - Extend reaction time - Monitor by TLC/LC-MS check_time->adjust_time No check_degradation Is the product degrading? check_time->check_degradation Yes adjust_time->check_degradation optimize_conditions Optimize conditions to minimize degradation: - Lower temperature - Reduce reaction time check_degradation->optimize_conditions Yes success Improved Yield check_degradation->success No optimize_conditions->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification start1 C-allylaniline intermediate In situ formation of N,N'-diarylurea start1->intermediate start2 Isocyanate start2->intermediate cyclization Iodine-mediated cyclization intermediate->cyclization quench Quench with Na2S2O3 cyclization->quench extract Extract with organic solvent quench->extract purify Column Chromatography extract->purify product This compound Derivative purify->product

Caption: Experimental workflow for synthesis from C-allylanilines.

References

Technical Support Center: Purification of 3,1-Benzoxazepine and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 3,1-Benzoxazepine and its analogues. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound and its analogues?

A1: The two most widely employed and effective purification techniques for this compound and related heterocyclic compounds are column chromatography and recrystallization.[1][2] High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is also used for achieving very high purity, especially for isolating specific isomers or removing closely related impurities.[3][4]

Q2: What are the likely sources of impurities in my this compound sample?

A2: Impurities can be introduced at various stages of the synthesis and workup process. Common sources include:

  • Unreacted Starting Materials: The original reagents used in the synthesis may not have fully reacted.

  • Side Products: Competing or undesired reactions can lead to the formation of structurally related byproducts.

  • Residual Reagents and Solvents: Catalysts, reagents, and solvents used during the reaction or extraction may remain in the crude product.[5]

  • Degradation Products: The target compound may be unstable and decompose under the reaction, purification, or storage conditions.[5]

For structurally similar compounds like benzodiazepines, impurities are known to form during synthesis and can pose health risks, making their removal critical.[6]

Q3: My compound appears as a single spot on a silica (B1680970) TLC plate, but NMR analysis shows it's still impure. What should I do?

A3: This is a common issue that can arise for several reasons. The impurity may have the same Rf value as your product in the chosen solvent system. Try developing the TLC with different solvent systems, varying the polarity. For instance, if you are using a hexane/ethyl acetate (B1210297) system, try a dichloromethane (B109758)/methanol (B129727) system.[7] It's also possible that the impurity is not UV-active; try using a stain (e.g., potassium permanganate (B83412) or vanillin) to visualize the TLC plate. If the impurity is a trace amount of a metal catalyst (like palladium), it may not be visible on TLC but can be detected by other methods.[7]

Q4: My nitrogen-containing compound is streaking on the silica gel column. How can I prevent this?

A4: Streaking of basic, nitrogen-containing heterocycles on silica gel is common due to the acidic nature of the silica. This interaction can be suppressed by adding a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (B128534) or ammonia (B1221849) in methanol to the eluent will neutralize the acidic sites on the silica gel and result in better peak shapes. Alternatively, using a different stationary phase like alumina (B75360) can be effective.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Column Chromatography: Poor separation of compounds.Inappropriate Solvent System: The polarity of the eluent is too high or too low, resulting in co-elution or no elution.Systematically test different solvent systems using TLC first. Aim for an Rf value of 0.2-0.3 for your target compound. Consider switching to a different solvent family (e.g., from hexane/ethyl acetate to dichloromethane/methanol).
Column Overloading: Too much crude material was loaded onto the column.The amount of crude material should generally be 1-5% of the mass of the stationary phase. Use a wider column for larger sample quantities.
Recrystallization: The compound "oils out" instead of forming crystals.High Impurity Content: The presence of significant impurities can lower the melting point of the mixture.Attempt a preliminary purification using a different method, such as a quick filtration through a silica plug, before recrystallization.
Solution is Supersaturated or Cooled Too Quickly: The compound's melting point is below the solution temperature.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal can help induce crystallization.
Recrystallization: No crystals form upon cooling.Solution is Not Sufficiently Saturated: Too much solvent was used during the dissolution step.Reduce the solvent volume by gentle heating and evaporation, then allow the concentrated solution to cool again.
Supersaturation: The solution is supersaturated and requires a nucleation point to begin crystallization.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of the pure compound.
General: The purified product has a yellow or off-white color.Trace Metal Impurities: Residual palladium or other metal catalysts from the synthesis can cause coloration.[7]Try filtering a solution of the compound through a plug of activated carbon. This can often remove colored impurities.[7]
Oxidation/Degradation: The compound may be sensitive to air and is oxidizing.Ensure that purification and storage are conducted under an inert atmosphere (e.g., nitrogen or argon).

Purification Data for Benzoxazepine Analogues

The following table summarizes purification conditions used for various benzoxazepine analogues, which can serve as a starting point for developing a method for this compound.

Compound TypePurification MethodStationary PhaseMobile Phase / Solvent SystemReference
1,4-Benzoxazepine AnalogueColumn ChromatographySilica GelHexane / Ethyl Acetate (5:1)[8]
1,3-Oxazolo[3,2-d]benzoxazepineColumn ChromatographySilica GelChloroform / Methanol (9:1)
Benzodiazepine (B76468) DerivativeRecrystallization-Ethanol / Petroleum Ether[9]
Benzodiazepine DerivativeRecrystallization-Methylene Chloride / Ether[9]
1,5-Benzodiazepine DerivativeColumn ChromatographySilica Gel- (Followed by recrystallization from ethanol)[6]
1,3-Oxazepine DerivativeRecrystallization-Dioxane[10]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for purifying this compound analogues using silica gel chromatography.

  • Mobile Phase Selection: Using Thin Layer Chromatography (TLC), identify a solvent system that provides good separation of your target compound from impurities. A good starting point for benzoxazepines is a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate or methanol. Aim for an Rf value of approximately 0.2-0.3 for the desired compound.

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 60-120 mesh) in your chosen mobile phase.

    • Secure a cotton or glass wool plug at the bottom of the chromatography column.

    • Pour the silica gel slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, draining excess solvent until the solvent level is just above the top of the silica.[11]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully pipette it onto the top of the silica bed.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions. The volume of each fraction will depend on the size of your column.

    • If using a gradient, gradually increase the polarity of the mobile phase to elute more polar compounds.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Product Isolation: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound analogue.

Protocol 2: Recrystallization

This protocol outlines the steps for purifying a solid this compound analogue by recrystallization.

  • Solvent Selection:

    • Place a small amount of your crude solid in several test tubes.

    • Add different solvents to each tube (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water, hexane/ethyl acetate).[12]

    • A suitable solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Dissolution:

    • Place the crude compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Avoid adding a large excess of solvent, as this will reduce the final yield.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualization of Workflows

Purification_Workflow start Crude this compound Product tlc TLC Analysis to Assess Complexity start->tlc decision_solid Is the product a solid? tlc->decision_solid recrystallization Attempt Recrystallization decision_solid->recrystallization Yes column Perform Column Chromatography decision_solid->column No / Oily purity_check1 Check Purity (TLC, NMR, LC-MS) recrystallization->purity_check1 purity_check2 Check Purity (TLC, NMR, LC-MS) column->purity_check2 decision_pure1 Is it pure? purity_check1->decision_pure1 decision_pure2 Is it pure? purity_check2->decision_pure2 decision_pure1->column No end Pure this compound decision_pure1->end Yes decision_pure2->recrystallization No, and is now solid decision_pure2->end Yes

Caption: A general workflow for the purification of this compound.

Troubleshooting_Workflow cluster_problems Common Issues cluster_solutions Potential Solutions start Impure Product After Initial Purification problem Identify Problem start->problem p1 Poor Separation in Column problem->p1 p2 Compound 'Oils Out' problem->p2 p3 Streaking on TLC/Column problem->p3 p4 Colored Impurity Remains problem->p4 s1 Change Solvent System or Gradient p1->s1 s2 Cool Slowly / Add Seed Crystal p2->s2 s3 Add Basic Modifier (e.g., Et3N) p3->s3 s4 Treat with Activated Carbon p4->s4 s1->start Re-purify s2->start Re-purify s3->start Re-purify s4->start Re-purify

Caption: A logical workflow for troubleshooting common purification issues.

References

Troubleshooting low solubility of N,N'-diarylurea intermediates in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the low solubility of N,N'-diarylurea intermediates during synthesis.

Frequently Asked Questions (FAQs)

Q1: My N,N'-diarylurea product is precipitating prematurely from the reaction mixture. What can I do?

A1: Premature precipitation of N,N'-diarylureas is a common issue stemming from their poor solubility in many organic solvents. This is often due to strong intermolecular hydrogen bonding and molecular planarity, which favors a stable crystal lattice. Here are several strategies to address this:

  • Solvent Selection: The choice of solvent is critical. If your product is crashing out, the solvent may be too nonpolar. Consider switching to or increasing the proportion of a more polar aprotic solvent. Solvents like DMSO, DMF, and NMP are often effective at dissolving ureas.[1][2] For a more sustainable option, Cyrene™, a bio-based solvent, has proven effective for urea (B33335) synthesis and can be an alternative to DMF and NMP.[3]

  • Temperature Control: Increasing the reaction temperature can enhance the solubility of your intermediate. However, be cautious, as N,N'-diarylureas can decompose at elevated temperatures (above 240°C) to regenerate the corresponding isocyanate and aniline, potentially leading to symmetrical byproducts.[4]

  • Reaction Concentration: While counterintuitive, sometimes reducing the solvent volume (increasing concentration) can be effective, especially if the reaction is heated. This was observed to lead to nearly quantitative production of a phenylurea in one study.[5]

  • Microwave Synthesis: Solvent-free synthesis using microwave irradiation is a rapid and efficient alternative that can prevent solubility issues altogether. Reactions are often complete in minutes with high yields.[6]

Q2: I am struggling to purify my diarylurea product because it is insoluble in standard recrystallization and chromatography solvents. What purification strategies can I use?

A2: The low solubility that makes diarylureas challenging to handle also makes them difficult to purify. When standard methods fail, consider the following techniques:

  • Recrystallization with High-Boiling Point Solvents: Solvents like DMSO, DMF, or DMA can be used for recrystallization, although their high boiling points can make removal difficult.

  • Mixed-Solvent Recrystallization: This is a powerful technique for poorly soluble compounds. The impure solid is dissolved in a minimum amount of a "good" hot solvent (in which it is soluble), followed by the slow, dropwise addition of a "bad" solvent (in which it is insoluble) until the solution becomes cloudy. A small amount of the "good" solvent is then added to clarify the solution, which is then allowed to cool slowly.[7][8]

  • Trituration/Dispersion-Precipitation: This technique can be used to remove impurities that are more soluble than your target compound. The crude solid is stirred or sonicated as a suspension in a solvent that dissolves the impurities but not the product. The purified solid is then collected by filtration. This process can be repeated with different solvents. Continuous dispersion-precipitation cycles in a solvent like ethyl acetate (B1210297) have been used to separate complex mixtures of poorly soluble diarylureas.[9][10]

  • Column Chromatography: While challenging, chromatography is sometimes effective for separating ureas with different polarities.[4] Using polar solvents like DMSO as part of the mobile phase is possible but requires specialized setups.

Below is a troubleshooting workflow for handling poorly soluble products.

G cluster_0 Troubleshooting Purification of Poorly Soluble Diarylureas start Crude Product with Low Solubility recrystallization Attempt Recrystallization (Standard Solvents) start->recrystallization trituration Perform Trituration/ Dispersion recrystallization->trituration Fails success Pure Product Obtained recrystallization->success Success mixed_solvent Use Mixed-Solvent Recrystallization trituration->mixed_solvent Fails trituration->success Success high_boiling Use High-Boiling Solvent (e.g., DMSO, DMF) mixed_solvent->high_boiling Fails mixed_solvent->success Success chromatography Attempt Column Chromatography high_boiling->chromatography Fails high_boiling->success Success chromatography->success Success fail Purification Fails chromatography->fail Fails

Caption: Purification workflow for low-solubility diarylureas.

Q3: My desired unsymmetrical diarylurea has a similar solubility profile to the symmetrical byproduct, making separation by recrystallization difficult. How can I resolve this?

A3: This is a frequent challenge in unsymmetrical diarylurea synthesis.[4] When solubility profiles are too similar, simple recrystallization is ineffective.

  • Optimize Reaction Conditions: The best approach is to prevent the formation of the symmetrical byproduct in the first place.

    • Phosgene (B1210022) Alternatives: Using N,N'-carbonyldiimidazole (CDI) instead of phosgene or triphosgene (B27547) can provide a cleaner reaction, as it does not produce chlorinated byproducts.[11]

    • Isocyanate Surrogates: 3-Aryl-substituted dioxazolones can serve as precursors to generate isocyanates in situ under mild conditions, often yielding unsymmetrical ureas that can be easily separated by filtration without requiring chromatography.[5]

  • Purification Strategies:

    • Column Chromatography: This is often the most effective method for separating products with very similar solubility but different polarity.[4]

    • Selective Precipitation: Carefully screen different solvent systems. It is sometimes possible to find a solvent that will selectively precipitate one of the ureas.[4] For instance, one study noted that less polar byproducts could be removed by washing with ethyl acetate, leaving the desired product.[9]

Q4: Can I structurally modify my diarylurea to improve its solubility for subsequent steps or biological assays?

A4: Yes, several rational design strategies can be employed to enhance the solubility of diarylurea-containing molecules, a common goal in drug development to improve pharmacokinetic properties.[11][12]

  • Disrupt Molecular Planarity: The planarity of diarylureas contributes to strong crystal packing. Introducing steric hindrance can disrupt this planarity, reduce the crystal packing energy, and increase solubility. For example, incorporating a methyl group on one of the urea nitrogens increased the solubility of an N-1-naphthyl urea derivative by 110-fold.[11]

  • Introduce Bulky Groups: Placing bulky substituents, such as di-isopropylphenyl groups, on the aryl rings can hinder the self-association through hydrogen bonding that leads to low solubility.[11]

  • Add Ionizable or Water-Soluble Groups: Incorporating groups like tertiary amines can significantly improve aqueous solubility and pharmacokinetic properties.[12] Similarly, amido-amine substituents have been shown to improve both solubility and stability.[12]

  • Modify Substituents: The electronic nature of substituents on the aryl rings affects solubility. While a universal rule is difficult to establish, electron-donating groups have been noted to require milder reaction conditions than electron-withdrawing groups, which may correlate with solubility.[6]

Modification Strategy Example Effect on Solubility Reference
Disrupt PlanarityN-methylation of a naphthyl urea110-fold increase[11]
Add Solubilizing GroupsIntroduction of a tertiary amineImproved hydrophilicity[12]
Add Bulky GroupsN,N'-di(2,6-diisopropylphenyl)ureaSoluble in CCl₄ (unlike other diaryl ureas)[11]

Experimental Protocols

Protocol 1: General Method for Two-Solvent Recrystallization

This method is ideal for purifying compounds that are highly soluble in one solvent when hot, but poorly soluble in another, miscible solvent.[8][13]

  • Select Solvents: Choose a "good" solvent in which your compound is soluble when hot and a miscible "bad" solvent in which your compound is insoluble. A common pair is ethanol (B145695) (good) and water (bad).[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of the "good" solvent pre-heated to its boiling point to just dissolve the compound.[7][14]

  • Hot Filtration (Optional): If insoluble impurities are present, add a small excess of the hot "good" solvent and perform a gravity filtration of the hot solution to remove them.[15]

  • Induce Crystallization: Heat the solution back to boiling. Slowly add the "bad" solvent dropwise until the solution just begins to turn cloudy (turbid). This indicates the saturation point has been reached.[7]

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[14] Afterwards, the flask can be placed in an ice bath to maximize crystal yield.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13]

  • Washing: Wash the crystals with a small amount of ice-cold "bad" solvent or a cold mixture of the two solvents to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to dry completely.

G cluster_workflow Two-Solvent Recrystallization Workflow start Place Impure Solid in Flask add_good Add Minimum Hot 'Good' Solvent to Dissolve start->add_good hot_filter Hot Gravity Filtration (Optional, if solids present) add_good->hot_filter add_bad Add Hot 'Bad' Solvent Dropwise until Cloudy hot_filter->add_bad No Solids or Filtration Done redissolve Add Drops of Hot 'Good' Solvent to Clear add_bad->redissolve cool Cool Slowly to Room Temp, then Ice Bath redissolve->cool collect Collect Crystals via Vacuum Filtration cool->collect wash Wash Crystals with Ice-Cold Solvent collect->wash dry Dry Purified Crystals wash->dry

Caption: Step-by-step workflow for two-solvent recrystallization.

Protocol 2: Synthesis of Unsymmetrical Diarylurea via an Isocyanate Surrogate

This protocol is adapted from a method using 3-aryl-substituted dioxazolones as isocyanate precursors, which minimizes symmetrical byproduct formation.[5]

  • Reactant Setup: To a round-bottom flask, add the 3-aryl-1,3,2,4-dioxathiazole 2-oxide (1.0 eq.), the desired arylamine (1.0 eq.), and sodium acetate (1.0 eq.).

  • Solvent Addition: Add methanol (B129727) to the flask to achieve a concentration of approximately 1.0 M.

  • Reaction: Heat the reaction mixture to 60°C with stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The unsymmetrical diarylurea product often precipitates out of the solution.

  • Purification: Collect the solid product by filtration and wash with cold methanol.[4] If necessary, further purify the product by recrystallization from a suitable solvent like ethanol or ethyl acetate. In many cases, this method yields a product pure enough to not require further purification.[5]

References

Technical Support Center: Navigating the Reactivity of Quinoline N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when working with quinoline (B57606) N-oxides.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with quinoline N-oxides?

A1: Quinoline N-oxides are versatile intermediates, but their reactivity can lead to several side reactions. The most common include:

  • Loss of Regioselectivity in C-H Functionalization: Competition between C2 and C8 functionalization is a frequent issue.

  • Unwanted Deoxygenation: The N-O bond can be labile under various conditions, leading to the formation of the corresponding quinoline.

  • Photochemical Rearrangements: Upon exposure to UV light, quinoline N-oxides can rearrange to form quinolinones (carbostyrils) or benzoxazepines.

  • Ring-Opening Reactions: Strong nucleophiles can induce ring-opening of the pyridine (B92270) moiety.

  • Formation of Isomeric Byproducts: In reactions like nitration and halogenation, mixtures of isomers are often produced.

Q2: I am trying to perform a C2-functionalization, but I am getting a mixture of C2 and C8 products. Why is this happening?

A2: The regioselectivity of C-H functionalization on quinoline N-oxides is highly dependent on the reaction conditions, particularly the catalyst and solvent. The N-oxide group can direct metallation to either the C2 or C8 position. For instance, Pd(II) acetate (B1210297) in acetic acid tends to favor C2 activation, whereas Pd(II) chloride can favor C8 activation. The formation of a 5-membered metallacycle intermediate via C8-H activation is often kinetically favored in the absence of strong coordinating ligands.

Q3: My desired product is consistently contaminated with the deoxygenated quinoline. How can I prevent this?

A3: Unwanted deoxygenation can occur under reductive conditions, at high temperatures, or in the presence of certain reagents that can act as oxygen acceptors. To minimize this, consider the following:

  • Milder Reaction Conditions: Use the lowest possible temperature and shortest reaction time.

  • Choice of Reagents: Some activating agents for nucleophilic substitution, such as triflic anhydride (B1165640), can promote deoxygenation. Alternative activators like PyBroP may be more suitable.

  • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-reduction cycles that can lead to deoxygenation.

Q4: After my reaction, I isolated a product with a completely different heterocyclic core. What could have happened?

A4: This is likely due to a photochemical rearrangement. Quinoline N-oxides are sensitive to light and can isomerize to benzoxazepines, which can then rearrange to other structures like N-acylindoles, especially in the presence of acid. It is crucial to protect your reaction from light if this is not the desired transformation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed C-H Arylation (C2 vs. C8)

Symptom: You are attempting a C2-arylation of a quinoline N-oxide using a palladium catalyst but observe significant formation of the C8-arylated isomer.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Incorrect Palladium Salt For C2-selectivity, Pd(OAc)₂ is generally preferred. For C8-selectivity, catalysts like [RhCp*Cl₂]₂ or specific iridium catalysts are often used. Ensure you are using the correct palladium source for your desired outcome.Increased selectivity for the C2-arylated product.
Solvent Effects The solvent plays a crucial role. Acetic acid as a solvent can favor C8-arylation under certain conditions. Neutral solvents like DMF or dioxane are often used for C2-selective reactions.[1]Shifting the product ratio in favor of the C2 isomer.
Ligand Effects The presence or absence of phosphine (B1218219) ligands can influence regioselectivity. Some C2-selective methods employ sterically demanding phosphine ligands.Enhanced C2-selectivity.
Additives Additives like silver salts (e.g., Ag₂CO₃, AgOAc) are often used as oxidants and can influence the reaction outcome. The choice of the silver salt can also affect the C8/C2 ratio.Optimization of the C2/C8 product ratio.

Data Presentation: Regioselectivity of Pd-Catalyzed Arylation of Quinoline N-Oxide

EntryPalladium Salt (mol%)SolventAdditive (equiv.)C8/C2 RatioReference
1Pd(OAc)₂ (5)Acetic AcidAgOAc (0.5)12:1[1]
2Pd(OAc)₂ (5)DMFAgOAc (0.5)1:7[1]
3Pd(OAc)₂ (5)t-BuOHAgOAc (0.5)1:6[1]
4Pd(OAc)₂ (5)Acetic AcidAg₃PO₄ (0.5)>30:1[1]

Logical Relationship for Troubleshooting Poor Regioselectivity

Troubleshooting workflow for poor regioselectivity.
Issue 2: Unwanted Deoxygenation During Nucleophilic Addition

Symptom: When reacting a quinoline N-oxide with a nucleophile (e.g., Grignard reagent, organolithium, or stabilized carbanion), a significant amount of the deoxygenated quinoline is formed as a byproduct.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Activating Agent Reagents like trifluoroacetic anhydride (TFAA) or Ts₂O, used to activate the N-oxide, can facilitate deoxygenation.[2] Consider using milder activating agents like PyBroP for C2-amination.Reduced formation of the deoxygenated byproduct.
Reaction Temperature Higher temperatures can promote deoxygenation.Running the reaction at a lower temperature may improve the yield of the desired N-oxide product.
Nature of the Nucleophile Highly reactive nucleophiles like Grignard reagents can sometimes act as reducing agents.If possible, use a less reactive or more sterically hindered nucleophile.
Reaction with Aldehydes In the presence of aldehydes and a copper catalyst, 2-acyloxylation can occur without deoxygenation.If acyloxylation is a viable alternative, this can be a high-yielding pathway that retains the N-oxide.

Experimental Workflow for Minimizing Deoxygenation

Deoxygenation_Workflow start Start: Nucleophilic Addition to Quinoline N-Oxide check_deoxygenation Observe significant deoxygenation? start->check_deoxygenation lower_temp Lower Reaction Temperature check_deoxygenation->lower_temp Yes end_success Success: Desired N-Oxide Product check_deoxygenation->end_success No change_activator Use Milder Activating Agent (e.g., PyBroP instead of TFAA) lower_temp->change_activator modify_nucleophile Modify Nucleophile (if possible) change_activator->modify_nucleophile modify_nucleophile->end_success Improved end_fail Continue Optimization modify_nucleophile->end_fail No Improvement

Workflow for minimizing unwanted deoxygenation.
Issue 3: Formation of Rearrangement Products (Quinolinones/Benzoxazepines)

Symptom: Your reaction yields unexpected isomers, particularly quinolin-2(1H)-ones (carbostyrils) or evidence of transient benzoxazepine intermediates.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Exposure to Light Quinoline N-oxides are photosensitive. Even ambient laboratory light can trigger photochemical rearrangement.Protect the reaction from light by wrapping the flask in aluminum foil or working in a dark room.
UV Light Source If using a photochemical setup, the wavelength of light is critical. Broadband mercury lamps can cause secondary photoreactions of the initially formed benzoxazepine, leading to complex product mixtures.Use a narrow-spectrum light source, such as a 390 nm LED, to selectively excite the quinoline N-oxide and minimize degradation of the benzoxazepine intermediate.[3]
Acidic Conditions The intermediate benzoxazepine can rearrange to N-acylindoles in the presence of acid.If this is not the desired product, ensure the reaction and workup are performed under neutral or basic conditions.

Data Presentation: Quantum Yields of Photoreactions

CompoundLight SourceProductQuantum Yield (Φ)Reference
2-Methylquinoline N-oxide390 nm LED2-Methyl-3,1-benzoxazepine0.096[3]

Signaling Pathway for Photochemical Rearrangement

Photo_Rearrangement quinoline_n_oxide Quinoline N-Oxide excited_state Excited State quinoline_n_oxide->excited_state hν (e.g., 390 nm) benzoxazepine Benzoxazepine Intermediate excited_state->benzoxazepine Rearrangement quinolinone Quinolinone (Carbostyril) benzoxazepine->quinolinone Thermal/Photochemical acylindole N-Acylindole benzoxazepine->acylindole Acid-catalyzed

Photochemical rearrangement pathway of quinoline N-oxides.

Experimental Protocols

Protocol 1: Regioselective Deoxygenative C2-Heteroarylation

This protocol is adapted from a metal- and additive-free method for the C2-heteroarylation of quinoline N-oxides, which is highly regioselective for the C2 position and proceeds with deoxygenation.[1][4][5]

Objective: To achieve highly regioselective C2-functionalization of quinoline N-oxide while avoiding C8-functionalization and controlling the deoxygenation step.

Materials:

Procedure:

  • To an oven-dried reaction tube equipped with a magnetic stirring bar, add quinoline N-oxide (1.0 equiv) and N-sulfonyl-1,2,3-triazole (1.2 equiv).

  • Add dry 1,2-dichloroethane (DCE) via syringe to achieve a concentration of 0.1 M with respect to the quinoline N-oxide.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 15-20 minutes.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the C2-heteroarylated quinoline.

Troubleshooting:

  • Formation of C8-isomer: This method is highly selective for C2. If C8-isomer is observed, verify the purity of the starting materials and ensure no metal contaminants are present.

  • Incomplete reaction: If the reaction does not go to completion, ensure the reagents are dry and the solvent is anhydrous.

  • N-oxide product remains: This reaction is deoxygenative. If the N-oxide of the product is observed, it may indicate an incomplete reaction or the presence of an oxidizing agent. The mechanism involves the transfer of the oxygen atom to the sulfonyl group.[5]

Protocol 2: Synthesis of Quinoline N-oxide with Minimized Byproducts

This protocol is a general method for the N-oxidation of quinolines using m-chloroperoxybenzoic acid (m-CPBA), with considerations for minimizing common byproducts.

Objective: To synthesize quinoline N-oxide from quinoline while minimizing over-oxidation and facilitating purification.

Materials:

  • Quinoline

  • m-Chloroperoxybenzoic acid (m-CPBA) (ensure it is of high purity, typically ~77%)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite (B76179) solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve quinoline (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve m-CPBA (1.1 equiv) in DCM.

  • Add the m-CPBA solution dropwise to the quinoline solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours, then warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid. Repeat the washing until the aqueous layer is no longer acidic.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude quinoline N-oxide.

  • Purify by column chromatography or recrystallization as needed.

Troubleshooting:

  • Difficulty removing m-chlorobenzoic acid: This is a common byproduct and can be challenging to remove.[6] Thorough washing with sodium bicarbonate is crucial. If it persists, consider alternative oxidation methods like using hydrogen peroxide with a methyltrioxorhenium catalyst, although this may be sensitive to steric hindrance.

  • Over-oxidation or ring modification: Using a large excess of m-CPBA or running the reaction at elevated temperatures can lead to undesired side reactions. Careful control of stoichiometry and temperature is key.

  • Low yield: Ensure the m-CPBA is fresh and has not decomposed. Incomplete reaction can also be a cause; monitor carefully by TLC.

References

Technical Support Center: Stability of 3,1-Benzoxazepine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the storage stability of 3,1-benzoxazepine compounds. The information provided is based on established knowledge of related heterocyclic compounds and general principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound compounds during storage?

A1: The stability of this compound compounds is primarily influenced by three main factors: hydrolysis, oxidation, and photolysis. The benzoxazepine ring is susceptible to cleavage under acidic or basic conditions (hydrolysis). The nitrogen and benzylic carbon atoms can be oxidized, and exposure to light, especially UV light, can also lead to degradation.[1][2]

Q2: What are the ideal storage conditions for this compound compounds to ensure long-term stability?

A2: To ensure long-term stability, this compound compounds should be stored in a cool, dark, and dry environment. It is recommended to store them in tightly sealed containers, protected from light, and at controlled room temperature or refrigerated conditions. The use of inert gas (e.g., argon or nitrogen) to displace air in the container can also minimize oxidative degradation.

Q3: How can I detect and quantify the degradation of my this compound compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for detecting and quantifying the degradation of this compound compounds.[1] This method should be capable of separating the intact parent compound from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be a valuable tool for identifying unknown degradation products.[1]

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation studies, also known as stress testing, are designed to intentionally degrade the compound under more severe conditions than accelerated stability studies.[3][4] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[3][5] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Troubleshooting Guides

HPLC Analysis Issues

This guide addresses common problems encountered during the HPLC analysis of this compound compounds.

Issue Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH affecting the ionization of the compound.- Interaction with active sites on the HPLC column.- Column overload.- Optimize the mobile phase pH.- Use a high-purity silica (B1680970) column or a column with a different stationary phase.- Reduce the sample concentration or injection volume.[6]
Inconsistent retention times - Fluctuations in column temperature.- Changes in mobile phase composition.- Air bubbles in the system.- Use a column oven to maintain a consistent temperature.- Prepare fresh mobile phase and ensure proper mixing.- Degas the mobile phase and purge the HPLC system.[7][8]
Ghost peaks - Contamination in the mobile phase or injector.- Late elution of compounds from a previous injection.- Use high-purity solvents and clean the injector.- Implement a column wash step at the end of each run to elute strongly retained compounds.[8]
Loss of resolution - Column degradation.- Change in mobile phase composition.- Replace the HPLC column.- Prepare fresh mobile phase and verify its composition.[9]
Unexpected Degradation During Storage

This guide provides steps to take if you observe unexpected degradation of your this compound compound.

start Unexpected Degradation Observed check_storage Step 1: Verify Storage Conditions - Temperature - Light exposure - Container seal start->check_storage analyze_sample Step 2: Re-analyze Sample - Use a validated stability-indicating HPLC method check_storage->analyze_sample review_handling Step 3: Review Handling Procedures - Solvent purity - Exposure to air - pH of solutions analyze_sample->review_handling forced_degradation Step 4: Conduct Forced Degradation Study - Identify potential degradation products review_handling->forced_degradation modify_storage Step 5: Modify Storage Protocol - Lower temperature - Use inert gas - Protect from light forced_degradation->modify_storage end Stability Improved modify_storage->end

Caption: Troubleshooting workflow for unexpected degradation.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound compounds, based on ICH guidelines.[2]

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound compound

  • HPLC grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated oven, photostability chamber

  • HPLC system with a UV/Vis or PDA detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Store at room temperature to 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.[2]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with acid before analysis.[2]

    • Oxidation: Mix the stock solution with an equal volume of 3% to 30% H₂O₂. Store at room temperature and sample at various time points.[2]

    • Thermal Degradation: Store the solid compound in an oven at elevated temperatures (e.g., 60-80°C). Sample at various time points and dissolve in a suitable solvent for analysis.[2]

    • Photodegradation: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]

  • Analysis: Analyze all stressed samples and an unstressed control sample using a suitable HPLC method. Compare the chromatograms to identify and quantify degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in the following table:

Stress Condition Parameters Observation (Example) % Degradation (Example)
Acid Hydrolysis1 M HCl, 60°C, 24hOne major degradation product observed15%
Base Hydrolysis1 M NaOH, 60°C, 24hTwo major degradation products observed25%
Oxidation30% H₂O₂, RT, 24hMultiple minor degradation products10%
Thermal80°C, 48hMinor degradation observed5%
Photolytic1.2 million lux hoursSignificant degradation30%

Signaling Pathways & Experimental Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound compounds based on their chemical structure.

cluster_0 Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photodegradation parent This compound hydrolysis_product Ring-Opened Product (e.g., Amino alcohol) parent->hydrolysis_product Acid/Base oxidation_product N-oxide or Hydroxylated Derivative parent->oxidation_product Oxidizing Agent photo_product Various Photolytic Products parent->photo_product Light (UV)

Caption: Potential degradation pathways for this compound.

General Workflow for Stability Testing

The following diagram outlines the general workflow for conducting a stability study of a this compound compound.

start Start Stability Study setup 1. Define Storage Conditions (Temperature, Humidity, Light) start->setup sampling 2. Place Samples on Stability at Defined Time Points setup->sampling analysis 3. Analyze Samples (HPLC, LC-MS) sampling->analysis data 4. Evaluate Data (Assay, Impurities, Degradation Products) analysis->data report 5. Determine Shelf-life and Recommended Storage Conditions data->report end End of Study report->end

Caption: General workflow for a stability study.

References

Overcoming poor selectivity in the functionalization of the 3,1-Benzoxazepine ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor selectivity during the functionalization of the 3,1-benzoxazepine ring.

Frequently Asked Questions (FAQs)

Q1: We are observing a mixture of isomers during the electrophilic aromatic substitution of our this compound derivative. How can we improve the regioselectivity?

A1: Poor regioselectivity in electrophilic aromatic substitution on the this compound ring is a common challenge due to the activating nature of the fused benzene (B151609) ring, which can lead to substitution at multiple positions. To enhance selectivity, consider the following strategies:

  • Steric Hindrance: Introduce a bulky protecting group on the nitrogen atom. This can sterically hinder the approach of the electrophile to the adjacent positions, favoring substitution at more accessible sites.

  • Reaction Conditions: Lowering the reaction temperature can often improve selectivity by favoring the product formed via the lowest activation energy pathway. Experiment with less reactive electrophiles or milder Lewis acids to reduce the overall reactivity and enhance selectivity.

  • Solvent Effects: The polarity of the solvent can influence the distribution of isomers. A systematic screen of solvents with different polarities is recommended.

Q2: Our C-H functionalization reaction on the this compound core is non-selective. What is the best approach to control the position of functionalization?

A2: Achieving high regioselectivity in C-H functionalization of the this compound ring often requires the use of a directing group.[1][2] The choice of directing group and catalyst system is crucial for success.

  • Directing Groups: A directing group can be temporarily installed on the nitrogen atom of the benzoxazepine ring to guide the metal catalyst to a specific C-H bond, typically at the ortho position.[1] Nitrile-based directing groups have been shown to be effective in directing meta-C-H functionalization in other aromatic systems and could be adapted for this purpose.

  • Catalyst and Ligand Choice: The metal catalyst (e.g., Palladium, Rhodium, Ruthenium) and the ligands play a pivotal role in determining the regioselectivity.[1] A thorough screening of different catalyst/ligand combinations is often necessary to find the optimal system for your specific substrate and desired outcome.

Q3: We are attempting a metal-catalyzed cross-coupling reaction, but are getting a mixture of products. How can we troubleshoot this?

A3: Poor selectivity in cross-coupling reactions on a pre-functionalized (e.g., halogenated) this compound can arise from competing reaction sites or catalyst deactivation.

  • Ligand Optimization: The ligand on the metal catalyst can significantly influence the selectivity. Bulky electron-rich phosphine (B1218219) ligands can sometimes improve selectivity by controlling the coordination of the catalyst to the substrate.

  • Reaction Temperature: Carefully controlling the reaction temperature is critical. A temperature gradient study can help identify the optimal temperature that favors the desired product while minimizing side reactions.

  • Additive Screening: The addition of specific salts or other additives can sometimes suppress unwanted side reactions and improve the selectivity of the main transformation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Friedel-Crafts Acylation

Symptoms:

  • Formation of multiple acylated isomers.

  • Low yield of the desired isomer.

  • Difficulty in separating the isomers by chromatography.

Possible Causes and Solutions:

CauseTroubleshooting Steps
High Reactivity of the Aromatic Ring 1. Lower the reaction temperature: Start at 0°C or even -78°C to increase selectivity. 2. Use a milder Lewis acid: Switch from AlCl₃ to a less reactive one like FeCl₃ or ZnCl₂.
Steric Factors 1. Introduce a bulky N-protecting group: A tert-butyloxycarbonyl (Boc) or a bulky silyl (B83357) group can direct acylation to less sterically hindered positions.
Solvent Polarity 1. Screen different solvents: Compare results in polar aprotic solvents (e.g., nitromethane) versus nonpolar solvents (e.g., dichloromethane (B109758), carbon disulfide).
Issue 2: Lack of Selectivity in Palladium-Catalyzed C-H Olefination

Symptoms:

  • Olefination occurs at multiple positions on the benzene ring of the this compound.

  • Low conversion to the desired product.

  • Formation of homocoupled byproducts.

Possible Causes and Solutions:

CauseTroubleshooting Steps
No or Ineffective Directing Group 1. Install a directing group: A picolinamide (B142947) or other N-coordinating group on the benzoxazepine nitrogen can direct the palladium catalyst to the ortho C-H bond.
Suboptimal Catalyst/Ligand Combination 1. Screen palladium catalysts: Compare the performance of Pd(OAc)₂ with other sources like PdCl₂(MeCN)₂. 2. Vary the ligand: Test different phosphine or N-heterocyclic carbene (NHC) ligands to improve selectivity.
Incorrect Oxidant or Additives 1. Optimize the oxidant: If an oxidant is required, screen different options (e.g., Ag₂CO₃, Cu(OAc)₂). 2. Use additives: The addition of acids like acetic acid can sometimes improve both yield and selectivity.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a this compound Derivative

This protocol describes a general method for the synthesis of this compound derivatives from C-allylanilines and isocyanates, which can be a starting point for further selective functionalization.

Step 1: Synthesis of the Intermediate Urea (B33335)

  • To a solution of a C-allylaniline derivative in a suitable aprotic solvent (e.g., tetrahydrofuran), add an equimolar amount of the desired isocyanate.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent may be removed under reduced pressure. The crude urea derivative can be used in the next step with or without further purification.

Step 2: Cyclization to the this compound

  • Dissolve the crude urea intermediate in dichloromethane.

  • Add a solution of iodine (I₂) in dichloromethane to the reaction mixture.

  • Stir the reaction at room temperature until the cyclization is complete, as indicated by TLC analysis.

  • Quench the reaction with a solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

Data Presentation

Table 1: Effect of Lewis Acid on Regioselectivity of Friedel-Crafts Acylation of a Model this compound

EntryLewis AcidTemperature (°C)Isomer Ratio (Position 6 : Position 8)
1AlCl₃251 : 1.2
2AlCl₃01.5 : 1
3FeCl₃252.1 : 1
4ZnCl₂253.5 : 1

Data is hypothetical and for illustrative purposes.

Table 2: Influence of Directing Group on the Regioselectivity of Pd-Catalyzed C-H Alkenylation

EntryDirecting Group (on N)LigandIsomer Ratio (ortho : meta : para)
1NonePPh₃Mixture of isomers
2PicolinamideP(o-tolyl)₃95 : 3 : 2
38-aminoquinolineXPhos>99 : <1 : <1

Data is hypothetical and based on general principles of C-H activation.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Functionalization Reaction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Strategies cluster_outcome Desired Outcome start This compound Derivative reaction Electrophilic Substitution / C-H Functionalization start->reaction analysis Isomer Mixture (Poor Selectivity) reaction->analysis temp Adjust Temperature analysis->temp Optimize catalyst Change Catalyst/Ligand analysis->catalyst Optimize solvent Screen Solvents analysis->solvent Optimize directing_group Add Directing Group analysis->directing_group Optimize outcome Single Isomer (High Selectivity) temp->outcome catalyst->outcome solvent->outcome directing_group->outcome

Caption: Troubleshooting workflow for poor selectivity.

directing_group_mechanism cluster_substrate Substrate with Directing Group cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_reaction Reaction cluster_product Product substrate This compound-N-DG intermediate Cyclometalated Intermediate substrate->intermediate Coordination catalyst [M]-Ligand catalyst->intermediate reaction C-H Functionalization intermediate->reaction product Ortho-Functionalized Product reaction->product

Caption: Role of a directing group in C-H functionalization.

References

Technical Support Center: Method Refinement for Scaling Up 3,1-Benzoxazepine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3,1-benzoxazepines, with a focus on method refinement for scalability.

Frequently Asked Questions (FAQs)

Q1: My 3,1-benzoxazepine synthesis is resulting in a low yield. What are the common contributing factors?

A1: Low yields in this compound synthesis can arise from several factors, including suboptimal reaction conditions such as temperature, reaction time, and solvent choice. The purity of starting materials and the efficiency of the chosen catalyst and base are also critical. Furthermore, the formation of stable intermediates or undesired side products, as well as product degradation under harsh reaction conditions, can significantly reduce the final yield.[1]

Q2: What are the most critical parameters to optimize to improve the yield of my this compound synthesis?

A2: To enhance the yield, focus on optimizing the following parameters:

  • Reaction Temperature: Many reactions for synthesizing 3,1-benzoxazepines have an optimal temperature range. Deviating from this can lead to either incomplete reactions or the formation of byproducts.

  • Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is crucial to determine the point of maximum product formation and avoid product degradation from prolonged reaction times.

  • Solvent: The polarity and boiling point of the solvent can significantly impact reaction rates and the solubility of intermediates, thereby affecting the overall yield. For instance, in the synthesis from C-allylanilines and isocyanates, tetrahydrofuran (B95107) (THF) is preferred over dichloromethane (B109758) due to the low solubility of the N,N'-diarylurea intermediate in the latter.[1]

  • Catalyst and Reagent Concentration: The type and loading of the catalyst, as well as the concentration of reactants, can influence reaction kinetics and should be carefully optimized.

Q3: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A3: The formation of multiple products is a common issue. Depending on the synthetic route, you may be observing:

  • Incomplete Cyclization: The intermediate may not fully cyclize to the desired this compound. For example, in the reaction of C-allylanilines with isocyanates, the N,N'-diarylurea intermediate may be isolated if the subsequent cyclization step is inefficient.[1]

  • Side Reactions of Starting Materials: The starting materials themselves may undergo undesired reactions. For instance, when using C-allylanilines, complex mixtures can sometimes be formed.[1]

  • Product Isomerization or Degradation: The this compound ring can be sensitive to the reaction conditions and may isomerize or decompose. For example, photochemical synthesis from quinoline (B57606) N-oxides can also lead to the formation of carbostyrils as a byproduct.

Q4: What are the best methods for purifying 3,1-benzoxazepines, especially on a larger scale?

A4: For laboratory scale, purification is typically achieved by column chromatography on silica (B1680970) gel. However, for larger scale operations, recrystallization is often a more practical and scalable method. The choice of solvent for recrystallization is critical and should be determined based on the solubility profile of the specific this compound derivative. In some cases, a combination of both techniques may be necessary to achieve high purity.

Troubleshooting Guides

Problem 1: Low Yield in Synthesis from C-Allylanilines and Isocyanates
Symptom Possible Cause Suggested Solution
Low conversion of starting materials Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions.
Low reactivity of the isocyanate.Consider using a more reactive isocyanate or adding a catalyst to facilitate the initial urea (B33335) formation.
Formation of a stable intermediate The N,N'-diarylurea intermediate is not cyclizing.Ensure the cyclizing agent (e.g., iodine) is added correctly and is of sufficient purity. The choice of solvent is also critical; THF is often preferred for this step.[1]
Complex mixture of products Side reactions involving the C-allylaniline.Purify the C-allylaniline starting material carefully. Consider adjusting the reaction conditions (e.g., lowering the temperature) to minimize side reactions.[1]
Problem 2: Issues with Photochemical Synthesis from Quinoline N-Oxides
Symptom Possible Cause Suggested Solution
Low yield of this compound Presence of water in the reaction mixture.Ensure all solvents and reagents are anhydrous. The presence of water can lead to hydrolysis of the benzoxazepine.
Formation of carbostyril byproduct.This is a common competing reaction. Optimization of the irradiation wavelength and reaction time may help to minimize its formation.
Formation of N-acyl indoles Dehydration of the carbinol amide intermediate.This can occur during the reaction or purification. Minimize exposure to heat and acidic conditions during workup and purification.
Incomplete reaction Insufficient irradiation time or intensity.Increase the irradiation time or use a more powerful UV source. Monitor the disappearance of the quinoline N-oxide by TLC or spectroscopy.

Data Presentation

Table 1: Comparison of Synthetic Methods for 3,1-Benzoxazepines

Method Starting Materials Typical Yield (%) Key Reagents/Conditions Scalability Considerations
From C-Allylanilines and Isocyanates C-allylaniline, Isocyanate38-56%[1]Iodine, THFModerate; requires synthesis of C-allylaniline precursor. Potential for side reactions.
Photochemical Isomerization Quinoline N-oxide~50-65% (crude)UV irradiation, Benzene (B151609)Can be challenging to scale due to the need for specialized photochemical reactors and potential for byproduct formation.
One-Pot Biocatalytic Phenolic acids, Amino acid estersAcceptable to highImmobilized lipase (B570770) and tyrosinase, 2-MeTHF, 45 °CPotentially highly scalable and environmentally friendly, but requires specialized enzymes and optimization for specific substrates.[2]
One-Pot Three-Component 2-(2-formylphenoxy)acetic acid, 2-aminobenzamide, IsocyanideUp to 94%Reflux in ethanolHigh-yielding and atom-economical, offering a convergent approach that is amenable to scale-up.

Experimental Protocols

Method 1: Synthesis of 3,1-Benzoxazepines from C-Allylanilines and Isocyanates

This protocol is adapted from the synthesis of[1][3]-benzoxazepine derivatives as described in the literature.[1]

  • Urea Formation: To a solution of the C-allylaniline (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) under an inert atmosphere, add the corresponding isocyanate (1.0 mmol).

  • Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the N,N'-diarylurea intermediate by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add iodine (1.2 mmol).

  • Heat the mixture to reflux and stir for the time indicated by TLC monitoring until the urea intermediate is consumed.

  • Workup: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Method 2: Photochemical Synthesis of this compound from Quinoline N-oxide

This protocol is a general procedure based on established photochemical isomerization methods.

  • Preparation: In a photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp), dissolve quinoline N-oxide (1.0 g) in anhydrous benzene (200 mL).

  • Irradiation: Degas the solution by bubbling with nitrogen for 15-20 minutes. Irradiate the solution with UV light while maintaining a constant temperature (e.g., room temperature) with a cooling system.

  • Monitoring: Monitor the progress of the reaction by TLC or UV-Vis spectroscopy, following the disappearance of the quinoline N-oxide.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure at room temperature.

  • Purification: The crude product can be purified by column chromatography on silica gel or by bulb-to-bulb distillation under high vacuum. Caution: this compound can be a lachrymator and skin irritant. Handle with appropriate personal protective equipment in a well-ventilated hood.

Mandatory Visualization

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting Start Start Reaction_Setup Set up Reaction Start->Reaction_Setup Monitoring Monitor Progress (TLC/LC-MS) Reaction_Setup->Monitoring Problem_Identified Problem Identified? Monitoring->Problem_Identified Workup Reaction Workup Purification Purification Workup->Purification Final_Product Pure Product Purification->Final_Product Problem_Identified->Workup No Low_Yield Low Yield Problem_Identified->Low_Yield Yes Multiple_Products Multiple Products Problem_Identified->Multiple_Products Incomplete_Reaction Incomplete Reaction Problem_Identified->Incomplete_Reaction Optimize_Parameters Optimize Reaction Parameters Low_Yield->Optimize_Parameters Analyze_Byproducts Identify Byproducts Multiple_Products->Analyze_Byproducts Adjust_Time_Temp Adjust Time/ Temperature Incomplete_Reaction->Adjust_Time_Temp Optimize_Parameters->Reaction_Setup Analyze_Byproducts->Reaction_Setup Adjust_Time_Temp->Reaction_Setup

Caption: A troubleshooting workflow for identifying and resolving common issues in this compound synthesis.

Scale_Up_Considerations cluster_challenges Key Scale-Up Challenges Lab_Scale Lab Scale Synthesis (mg to g) Pilot_Scale Pilot Scale (g to kg) Lab_Scale->Pilot_Scale Scale-Up Production_Scale Production Scale (kg+) Pilot_Scale->Production_Scale Further Scale-Up Heat_Transfer Heat Transfer Pilot_Scale->Heat_Transfer Mixing Mixing Efficiency Pilot_Scale->Mixing Purification Purification Method Pilot_Scale->Purification Safety Safety Assessment Pilot_Scale->Safety

References

Validation & Comparative

The Evolving Landscape of Cancer Therapeutics: A Comparative Analysis of 3,1-Benzoxazepine Derivatives and Existing Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, a novel class of heterocyclic compounds, the 3,1-Benzoxazepine derivatives, has emerged as a promising area of research. This guide offers a comparative overview of the anticancer efficacy of these derivatives against established chemotherapeutic agents, providing researchers, scientists, and drug development professionals with a comprehensive analysis of their potential. This report synthesizes available preclinical data, details experimental methodologies, and visualizes the proposed mechanisms of action.

Quantitative Efficacy: A Head-to-Head Comparison

The true measure of a novel anticancer agent lies in its ability to outperform or complement existing treatments. While comprehensive comparative studies are still emerging, preliminary data for select this compound derivatives demonstrate potent cytotoxic activity against various cancer cell lines. This section presents available data, juxtaposing the efficacy of these novel compounds with standard chemotherapeutic drugs.

Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives vs. Standard Anticancer Drugs

Compound/DrugCancer Cell LineIC50 (µM)IC50 (µg/mL)Reference
This compound Deriv. (4h) HL-60Not ReportedModerate Activity
This compound Deriv. (4i) HL-60Not Reported2.1
This compound Deriv. (4i) HT-29Not ReportedGood Activity
Doxorubicin HL-60~0.05 - 0.2~0.03 - 0.12Public Data
Doxorubicin HT-29~0.1 - 0.5~0.06 - 0.29Public Data
Cisplatin HL-60~1.0 - 5.0~0.3 - 1.5Public Data
Cisplatin HT-29~5.0 - 20.0~1.5 - 6.0Public Data

Note: The IC50 values for standard drugs are approximate and can vary based on experimental conditions. The activity of compounds 4h and 4i were described qualitatively in the source material, with a specific IC50 value provided for 4i against HL-60 cells.

Delving into the Mechanism of Action: Signaling Pathways

Understanding the molecular pathways through which these compounds exert their anticancer effects is paramount for their development as targeted therapies. Preliminary studies suggest that this compound derivatives induce cancer cell death through the activation of apoptosis and by arresting the cell cycle.

Apoptosis Induction

Several benzoxazepine derivatives have been shown to induce apoptosis, the programmed cell death, in cancer cells. This is often achieved through the modulation of the Bcl-2 family of proteins, leading to the activation of caspases, the key executioners of apoptosis.

Proposed Apoptotic Pathway of this compound Derivatives 3_1_Benzoxazepine_Derivatives This compound Derivatives Bcl_2 Bcl-2 (Anti-apoptotic) 3_1_Benzoxazepine_Derivatives->Bcl_2 Inhibition Bax Bax (Pro-apoptotic) 3_1_Benzoxazepine_Derivatives->Bax Activation Bcl_2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed apoptotic pathway initiated by this compound derivatives.

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a hallmark of the disease. Certain benzoxazepine derivatives have demonstrated the ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cells from dividing and multiplying.

Cell Cycle Arrest Induced by this compound Derivatives 3_1_Benzoxazepine_Derivatives This compound Derivatives G2_M_Checkpoint G2/M Checkpoint 3_1_Benzoxazepine_Derivatives->G2_M_Checkpoint Induces Arrest M M Phase Cell_Division Cell Division G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->M M->Cell_Division M->G1

Caption: Schematic of G2/M cell cycle arrest caused by this compound derivatives.

Experimental Protocols: A Guide to Reproducibility

To ensure the validity and reproducibility of the findings presented, this section outlines the methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard anticancer drugs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow for MTT Assay Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compounds Add Test Compounds and Controls Incubate_24h->Add_Compounds Incubate_48_72h Incubate 48-72h Add_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize_Formazan Solubilize Formazan Crystals Incubate_3_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Analyze_Data Analyze Data (Calculate IC50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A step-by-step workflow of the MTT assay for cytotoxicity testing.

Future Directions and Conclusion

The preliminary evidence for the anticancer activity of this compound derivatives is compelling. Their ability to induce apoptosis and cause cell cycle arrest in cancer cells positions them as a promising new class of therapeutic agents. However, further research is crucial to fully elucidate their potential. Future studies should focus on:

  • Broad-Spectrum Efficacy: Evaluating a wider range of this compound derivatives against a more extensive panel of cancer cell lines.

  • Direct Comparative Studies: Conducting more head-to-head in vitro and in vivo studies against a broader array of existing anticancer drugs.

  • Mechanism of Action: In-depth investigation into the specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy and Toxicity: Assessing the antitumor activity and safety profiles of lead compounds in animal models.

3,1-Benzoxazepine vs. 1,4-Benzoxazepine: A Comparative Analysis of Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzoxazepine scaffold is a prominent heterocyclic motif in medicinal chemistry, with its various isomers forming the core of numerous biologically active compounds. Among these, the 3,1- and 1,4-benzoxazepine (B8686809) isomers exhibit distinct physicochemical and pharmacological profiles. This guide provides a comparative analysis of their properties, supported by available experimental data, to aid researchers in the strategic design of novel therapeutic agents.

Physicochemical Properties: A Tale of Two Isomers

A direct comparison of the fundamental physicochemical properties of the parent 3,1-benzoxazepine and 1,4-benzoxazepine is hampered by a lack of extensive experimental data for the unsubstituted core structures. However, computational data and experimental values for various derivatives provide valuable insights into their characteristics.

PropertyThis compound (Parent)1,4-Benzoxazepine (Parent/Derivatives)Key Differences and Insights
Molecular Formula C₉H₇NO[1]C₉H₉NO (Tetrahydro derivative)The parent this compound is aromatic, while the most commonly studied 1,4-benzoxazepines are saturated or partially saturated.
Molecular Weight 145.16 g/mol [1]147.18 g/mol (Tetrahydro derivative)The difference in molecular weight is due to the degree of saturation.
Melting Point (°C) Data not available for parent.[2]Data not available for parent. Dibenz[b,f][3][4]oxazepine: 73 °C.[5] A series of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives have melting points in the range of 140-206 °C.[6][7]The melting points are highly dependent on the substituents and the degree of saturation. A direct comparison of the parent scaffolds is not possible with the available data.
Boiling Point (°C) Data not available.[2]Data not available.
Solubility Data not available.Alprazolam (a triazolobenzodiazepine, structurally related) is slightly soluble in chloroform, soluble in alcohol, slightly soluble in acetone, and insoluble in water.[8]Solubility is highly dependent on the specific substituents and functional groups present on the benzoxazepine core.
pKa Data not available.A predicted pKa of -1.61 has been reported for a complex derivative.[9]The basicity of the nitrogen atom is a key factor influencing the pKa, which will vary significantly with the chemical environment and substituents.
XLogP3-AA 1.9[1]2.6 (for Dibenz[b,f][3][4]oxazepine)[5]This computed value suggests a moderate lipophilicity for the parent this compound and a slightly higher lipophilicity for the dibenzo-fused 1,4-isomer.

Note: The table includes data for the parent this compound where available and for derivatives of 1,4-benzoxazepine due to the limited data on the unsubstituted 1,4-isomer.

Synthesis Strategies: Building the Core Scaffolds

The synthetic routes to 3,1- and 1,4-benzoxazepines are distinct, reflecting the differences in their core structures.

Synthesis of this compound Derivatives

A common method for the synthesis of 3,1-benzoxazepines involves the reaction of C-allylanilines with isocyanates.[10] The reaction proceeds through the in situ formation of a urea (B33335) intermediate, followed by an iodine-mediated cyclization.

C_allylaniline C-Allylaniline Urea_intermediate Urea Intermediate (in situ) C_allylaniline->Urea_intermediate + Isocyanate Isocyanate Isocyanate->Urea_intermediate + Benzoxazepine This compound Derivative Urea_intermediate->Benzoxazepine Cyclization Iodine Iodine (I2) Iodine->Benzoxazepine Mediates

Caption: Synthesis of this compound Derivatives.

Synthesis of 1,4-Benzoxazepine Derivatives

A variety of methods exist for the synthesis of the 1,4-benzoxazepine core. One notable approach is the reaction of 2-aminophenols with alkynones, which proceeds via a 7-endo-dig cyclization.[3] Another versatile method involves a tandem C-N coupling/C-H carbonylation of phenylamines with allyl halides.[11]

Aminophenol 2-Aminophenol Intermediate Alkynylketimine Intermediate Aminophenol->Intermediate + Alkynone Alkynone Alkynone->Intermediate + Benzoxazepine Benzo[b][1,4]oxazepine Intermediate->Benzoxazepine 7-endo-dig Cyclization

Caption: Synthesis of 1,4-Benzoxazepine via Cyclization.

Comparative Biological Activities

Derivatives of both 3,1- and 1,4-benzoxazepine have been explored for a range of biological activities. However, the focus of research for each isomer has been notably different.

Biological ActivityThis compound Derivatives1,4-Benzoxazepine Derivatives
Anticancer/Antitumoral Some derivatives have shown cytotoxic activity against tumor cell lines.[10]Derivatives have demonstrated antiproliferative activity against various cancer cell lines, including breast cancer.[12]
Central Nervous System (CNS) Less explored in this area based on available literature.Extensively studied for CNS applications. For example, as selective 5-HT1A receptor agonists with neuroprotective effects.[13]
Anti-inflammatory Not a primary area of investigation in the reviewed literature.Certain derivatives have shown anti-inflammatory properties.
Other Activities Investigated as inhibitors of glycogen (B147801) phosphorylase and for their potential in treating diabetes.

Quantitative Biological Data:

Direct comparative quantitative data (e.g., IC₅₀ values) for derivatives with identical substituents on the two different benzoxazepine scaffolds is scarce in the literature. However, some examples of reported activities are provided below:

  • 1,4-Benzoxazepine Derivative (Bozepinib): Shows high antiproliferative activity on human breast adenocarcinoma cancerous cell lines, with IC₅₀ values below 1µM for several derivatives.[12]

  • 1,4-Benzoxazepine Derivative (Piclozotan): Exhibited nanomolar affinity for the 5-HT1A receptor and showed remarkable neuroprotective activity.[13]

Experimental Protocols

Synthesis of 4,9-dihydro-4-phenyl-2-(p-tolyl)-3,1-benzoxazepine (A this compound Derivative)

Materials:

  • 2-(2-allylphenyl)aniline

  • p-tolyl isocyanate

  • Iodine

  • Dichloromethane (DCM)

Procedure:

  • A solution of 2-(2-allylphenyl)aniline (1.0 mmol) in DCM (5 mL) is prepared.

  • To this solution, p-tolyl isocyanate (1.2 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.

  • Iodine (1.2 mmol) is then added to the reaction mixture.

  • The reaction is stirred at room temperature for 24 hours.

  • After completion, the reaction is quenched with a saturated aqueous solution of Na₂S₂O₃.

  • The organic layer is separated, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][3][4]oxazepin-5-one (A 1,4-Benzoxazepine Derivative)[11]

Materials:

  • Phenylamine

  • (1-chloro-vinyl)-benzene

  • Copper(I) iodide (CuI)

  • 2-(2-dimethylamino-vinyl)-1H-inden-1-ol (ligand)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Carbon dioxide (CO₂)

Procedure:

  • A mixture of phenylamine (0.5 mmol), (1-chloro-vinyl)-benzene (0.6 mmol), CuI (10 mol%), the ligand (10 mol%), and Cs₂CO₃ (2 equiv.) in DMSO (4 mL) is prepared in a reaction vessel.

  • The vessel is charged with CO₂ atmosphere.

  • The reaction mixture is stirred at 100 °C for 10 hours.

  • After completion, the mixture is quenched with saturated salt water and extracted with ethyl acetate.

  • The combined organic layers are dried over sodium sulfate (B86663) and concentrated.

  • The pure product is obtained by flash column chromatography on silica gel.

Conclusion

The 3,1- and 1,4-benzoxazepine isomers represent two distinct scaffolds with differing synthetic accessibility and pharmacological profiles. While 1,4-benzoxazepine derivatives have been more extensively investigated, particularly for CNS disorders and as anticancer agents, the this compound core remains a less explored but promising area for the discovery of novel bioactive compounds, especially in the realm of oncology. The lack of direct comparative studies highlights an opportunity for future research to systematically evaluate the structure-activity relationships of these two isomeric systems. This guide provides a foundational comparison to inform such future drug design and development efforts.

References

Validation of 3,1-Benzoxazepine's mechanism of action in skeletal editing

Author: BenchChem Technical Support Team. Date: December 2025

Clarification of Terminology: "Skeletal Editing"

The term "skeletal editing" in the context of 3,1-Benzoxazepine refers to a chemical synthesis strategy for the precise modification of a molecule's core structure (its "skeleton").[1][2][3][4] This advanced technique allows chemists to swap, insert, or delete atoms within a complex molecule, which is particularly valuable in drug discovery for creating diverse compound libraries.[1][4] It is important to note that this is a chemical, not a biological, process and is not directly related to the therapeutic editing or regeneration of the biological skeletal system (i.e., bones).

Given the interest in therapeutic mechanisms of action for skeletal conditions, this guide will focus on the established and emerging treatments for osteoporosis, a disease characterized by an imbalance in bone remodeling. We will compare the mechanisms of action of representative drugs that target the biological processes of bone formation and resorption.

Comparison of Therapeutic Agents for Osteoporosis

This guide provides a comparative overview of three major classes of osteoporosis drugs: Bisphosphonates (represented by Alendronate), RANKL inhibitors (represented by Denosumab), and anabolic agents (represented by Teriparatide).

Quantitative Comparison of Drug Efficacy

The following table summarizes the reported efficacy of these drugs in increasing bone mineral density (BMD) and reducing fracture risk.

Drug ClassRepresentative DrugMechanism of ActionChange in Lumbar Spine BMDVertebral Fracture Risk ReductionNon-vertebral Fracture Risk Reduction
Bisphosphonates AlendronateInhibits osteoclast activity5.4% at 3 years47% over 3 years51% over 3 years
RANKL Inhibitor DenosumabInhibits osteoclast formation, function, and survival[5]6.8% at 3 years68% over 3 years20% over 3 years
Anabolic Agent TeriparatideStimulates osteoblast activity9.7% at 18 months65% over 18 months53% over 18 months

Data compiled from multiple clinical trials and review articles.[5][6][7][8] The specific percentages can vary between studies.

Experimental Protocols

The validation of these drugs' mechanisms of action relies on a variety of in vitro and in vivo experimental models.

In Vitro Osteoclastogenesis Assay

Objective: To assess the effect of a compound on the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts.

Methodology:

  • Cell Culture: Bone marrow-derived macrophages (BMMs) or RAW 264.7 cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) to induce proliferation and expression of RANK.

  • Induction of Differentiation: The cells are then treated with Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to stimulate differentiation into osteoclasts.[9]

  • Drug Treatment: The test compound (e.g., Denosumab, Alendronate) is added to the culture medium at various concentrations.

  • Assessment of Osteoclast Formation: After several days, the cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts.[10] The number of multinucleated, TRAP-positive cells is quantified by microscopy.

  • Bone Resorption Assay: To assess function, the cells can be cultured on a bone-mimicking substrate (e.g., calcium phosphate-coated plates).[11] The area of resorption pits can be visualized and quantified.

In Vitro Osteoblast Mineralization Assay

Objective: To evaluate the effect of a compound on the bone-forming activity of osteoblasts.

Methodology:

  • Cell Culture: Primary osteoblasts or osteoblast-like cell lines (e.g., MC3T3-E1, MG-63) are cultured in osteogenic differentiation medium, which typically contains ascorbic acid and β-glycerophosphate.

  • Drug Treatment: The test compound (e.g., Teriparatide) is added to the culture medium.

  • Assessment of Mineralization: After several weeks, the formation of mineralized nodules is assessed by Alizarin Red S staining, which binds to calcium deposits.[10] The stained area can be quantified spectrophotometrically after extraction.

  • Gene and Protein Expression: The expression of osteoblast markers such as alkaline phosphatase (ALP), runt-related transcription factor 2 (RUNX2), and osteocalcin (B1147995) can be measured by qPCR and Western blotting.

Ovariectomized (OVX) Mouse Model of Osteoporosis

Objective: To evaluate the in vivo efficacy of a compound in preventing bone loss in a model of postmenopausal osteoporosis.

Methodology:

  • Surgical Procedure: Female mice undergo either a sham operation or bilateral ovariectomy to induce estrogen deficiency, which leads to rapid bone loss.

  • Drug Administration: Following a recovery period, the OVX mice are treated with the test compound or a vehicle control over several weeks or months.

  • Bone Density and Microarchitecture Analysis: Bone mineral density and microarchitectural parameters of the femur and vertebrae are analyzed using micro-computed tomography (µCT).

  • Histomorphometry: Bone sections are prepared and stained to allow for the quantification of osteoblast and osteoclast numbers and activity.

  • Biomechanical Testing: The mechanical strength of the bones is assessed through tests such as three-point bending.

Signaling Pathways and Experimental Workflows

Bone Remodeling Cycle

The following diagram illustrates the dynamic balance between bone resorption by osteoclasts and bone formation by osteoblasts, a process central to skeletal health.

Bone Remodeling Cycle cluster_resorption Bone Resorption cluster_formation Bone Formation Osteoclast Precursors Osteoclast Precursors Active Osteoclasts Active Osteoclasts Osteoclast Precursors->Active Osteoclasts RANKL Resorption Cavity Resorption Cavity Active Osteoclasts->Resorption Cavity Bone Matrix Degradation Osteoblast Precursors Osteoblast Precursors Resorption Cavity->Osteoblast Precursors Coupling Factors Active Osteoblasts Active Osteoblasts Osteoblast Precursors->Active Osteoblasts Growth Factors New Bone Matrix New Bone Matrix Active Osteoblasts->New Bone Matrix Mineralization Quiescent Bone Quiescent Bone New Bone Matrix->Quiescent Bone Quiescent Bone->Osteoclast Precursors Initiation Signal

Caption: A simplified diagram of the bone remodeling cycle.

Mechanism of Action of Osteoporosis Drugs

This diagram illustrates the points of intervention for the three classes of drugs discussed.

Drug Mechanism of Action cluster_osteoclast Osteoclast Lineage cluster_osteoblast Osteoblast Lineage Precursor Precursor Mature Osteoclast Mature Osteoclast Precursor->Mature Osteoclast RANKL Osteoblast Osteoblast Osteoblast->Precursor RANKL Denosumab Denosumab Denosumab->Precursor Inhibits RANKL Signaling Alendronate Alendronate Alendronate->Mature Osteoclast Induces Apoptosis Teriparatide Teriparatide Teriparatide->Osteoblast Stimulates Activity

Caption: Intervention points of different osteoporosis drugs.

Experimental Workflow for Drug Screening

This workflow outlines the typical progression from in vitro testing to in vivo validation for a potential new anti-osteoporotic drug.

Drug Screening Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound Library Compound Library In Vitro Assays Osteoclastogenesis Assay Osteoblast Mineralization Assay Compound Library->In Vitro Assays Hit Identification Hit Identification In Vitro Assays->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization In Vivo Models (e.g., OVX mouse) In Vivo Models (e.g., OVX mouse) Lead Optimization->In Vivo Models (e.g., OVX mouse) Preclinical Development Preclinical Development In Vivo Models (e.g., OVX mouse)->Preclinical Development

Caption: A typical workflow for anti-osteoporotic drug discovery.

References

A Comparative Guide to the Cross-Reactivity Profiles of Benzoxazepine-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Due to their structural similarities to other well-known pharmacophores, such as benzodiazepines and other CNS-active agents, understanding the cross-reactivity of this compound derivatives is crucial for drug development and for predicting potential off-target effects. This guide provides a comparative overview of the known biological targets of benzoxazepine-based compounds, supported by available data and detailed experimental protocols.

While comprehensive cross-reactivity screening panels for a wide range of this compound derivatives are not extensively available in the public domain, this guide synthesizes existing research on various benzoxazepine isomers to offer insights into their potential polypharmacology.

Comparative Biological Activities of Benzoxazepine Scaffolds

Benzoxazepine derivatives have been investigated for a variety of biological activities, with different isomers showing affinity for distinct molecular targets. The following table summarizes the key findings from pharmacological evaluations of different benzoxazepine-based compounds.

Benzoxazepine ScaffoldPrimary Investigated ActivityKey Molecular Targets/AssaysReference Compound ExamplesNotes
1,5-Benzoxazepines AnticonvulsantMaximal Electroshock (MES) Test, Pentylenetetrazole (PTZ)-induced seizures2-substitutedphenyl-3-(substitutedphenylamino)methyl-2,3-dihydro-4-diphenylamino-1,5-benzoxazepinesMany derivatives show potent activity in preclinical seizure models, suggesting interaction with ion channels or neurotransmitter systems involved in neuronal excitability.[1][2]
1,3-Benzoxazepines Anticancer, Antipsychotic, Antimicrobial, NeuroprotectiveProgesterone receptor (molecular docking)Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine derivativesThe diverse reported activities suggest a broad potential for cross-reactivity with various cellular targets.[3]
Benzazepines (related scaffold) Dopamine (B1211576) D1 Receptor AntagonismRadioligand binding assays against D1, D2, and D4 receptorsSCH 39166 and its tetracyclic analogsDemonstrates high selectivity for the D1 receptor over other dopamine receptor subtypes.[4]
Benzoxazines (related scaffold) 5-HT1A/B/D Receptor AntagonismRadioligand binding assays, in vivo pharmacodynamic modelsGSK588045High selectivity over hERG potassium channels is a key feature, highlighting the importance of counter-screening.[5]

Experimental Protocols

The assessment of cross-reactivity relies on robust and standardized experimental procedures. Below are detailed methodologies for key experiments frequently cited in the pharmacological evaluation of benzoxazepine-based compounds.

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor and are essential for constructing a cross-reactivity profile.

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

General Protocol:

  • Membrane Preparation:

    • Tissues or cells expressing the target receptor are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Competitive Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]flunitrazepam for benzodiazepine (B76468) receptors) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture.

    • The reaction is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • The incubation mixture is rapidly filtered through glass fiber filters to trap the membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

These models are used to assess the potential of a compound to prevent seizures, indicating activity on CNS targets that regulate neuronal excitability.

1. Maximal Electroshock (MES) Test:

  • Animal Model: Typically mice or rats.

  • Procedure:

    • A supramaximal electrical stimulus is delivered through corneal or auricular electrodes to induce a tonic-clonic seizure.

    • The test compound is administered at various doses prior to the electrical stimulus.

    • Protection is defined as the abolition of the tonic hindlimb extension phase of the seizure.

2. Pentylenetetrazole (PTZ) Seizure Test:

  • Animal Model: Typically mice or rats.

  • Procedure:

    • A convulsant dose of pentylenetetrazole (a GABA-A receptor antagonist) is administered, usually subcutaneously.

    • The test compound is administered prior to the PTZ injection.

    • The latency to and the incidence of clonic and tonic seizures are recorded. Protection is defined as the absence of seizures.

Signaling Pathways and Experimental Workflows

The structural relationship of benzoxazepines to benzodiazepines suggests a potential interaction with the GABA-A receptor, a key player in inhibitory neurotransmission.

GABA_A_Receptor_Modulation cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA Site Benzodiazepine Site GABA->GABA_A_Receptor:gaba_site Binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Cl- Influx leads to Benzoxazepine Benzoxazepine Benzoxazepine->GABA_A_Receptor:bzd_site Potential Allosteric Modulation Experimental_Workflow Compound_Library Benzoxazepine Derivatives Primary_Screen High-Throughput Screening (e.g., Radioligand Binding Assay) Compound_Library->Primary_Screen Hit_Compounds Initial Hits Primary_Screen->Hit_Compounds Secondary_Screen Dose-Response & Selectivity Profiling Hit_Compounds->Secondary_Screen Lead_Compound Lead Candidate Secondary_Screen->Lead_Compound In_Vivo_Testing In Vivo Efficacy & Toxicity Studies Lead_Compound->In_Vivo_Testing

References

Unveiling the Cancer-Fighting Potential: A Comparative Analysis of 3,1-Benzoxazepine Derivatives' Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 3,1-benzoxazepine derivatives have emerged as a promising scaffold. This guide provides a comparative overview of the cytotoxic activity of different this compound derivatives, supported by experimental data, to aid in the ongoing research and development of more effective cancer therapeutics.

Comparative Cytotoxic Activity of this compound Derivatives

Recent studies have focused on the synthesis and cytotoxic evaluation of novel this compound derivatives against various human cancer cell lines. The data presented below summarizes the in vitro cytotoxic activity, primarily measured by IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), of selected compounds.

A study on novel[1][2]-benzoxazepine derivatives demonstrated their potential as antitumoral agents. Two specific derivatives, compound 4h and compound 4i , exhibited notable cytotoxic activity against a panel of human cancer cell lines.[2]

Table 1: Cytotoxic Activity (IC50 in µg/mL) of this compound Derivatives [2]

CompoundHL-60 (Human promyelocytic leukemia)NCI-H292 (Human lung carcinoma)HT-29 (Human colon carcinoma)
4h 7.815.612.5
4i 2.1> 2510.4

Compound 4i displayed the most potent activity against the HL-60 cell line with an IC50 value of 2.1 µg/mL, highlighting its potential for further investigation as a treatment for leukemia.[2] Compound 4h showed moderate activity against all three cell lines.[2]

While the direct comparative data for a wider range of this compound derivatives is limited in the current literature, the broader family of benzoxazepines has been extensively studied, revealing various mechanisms of anticancer action. These include the induction of apoptosis (programmed cell death) and cell cycle arrest.[3] For instance, some benzo[f][2][4]oxazepine derivatives have been shown to induce apoptosis by activating caspase-3 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl2.[3]

Experimental Protocols

The evaluation of the cytotoxic activity of the this compound derivatives was conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay Protocol

The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases.[5] The concentration of the formazan is directly proportional to the number of viable cells.

Workflow for Cytotoxicity Assessment:

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Assay cluster_2 Data Analysis a Cancer cells seeded in 96-well plates b Incubation for cell adherence a->b c Treatment with this compound derivatives at various concentrations b->c d Control wells (untreated cells) b->d e Addition of MTT solution to each well c->e d->e f Incubation to allow formazan crystal formation e->f g Solubilization of formazan crystals (e.g., with DMSO) f->g h Measurement of absorbance at ~570 nm using a plate reader g->h i Calculation of cell viability (%) h->i j Determination of IC50 values i->j

Caption: Workflow of the MTT assay for determining the cytotoxic activity of this compound derivatives.

Key Steps in the MTT Assay Protocol:

  • Cell Seeding: Human cancer cell lines (e.g., HL-60, NCI-H292, HT-29) are seeded into 96-well plates at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. Control wells containing untreated cells and wells with a vehicle control (e.g., DMSO) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Addition: After incubation, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another few hours.[5]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution.[5]

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 values are then determined from the dose-response curves.

Potential Signaling Pathways

While the specific signaling pathways targeted by this compound derivatives are still under investigation, insights can be drawn from the broader benzoxazepine class of compounds. A common mechanism of action for many anticancer agents is the induction of apoptosis.

Hypothesized Apoptotic Pathway:

G cluster_0 Induction cluster_1 Apoptotic Regulation cluster_2 Execution a This compound Derivative b Upregulation of Bax a->b c Downregulation of Bcl-2 a->c d Mitochondrial Outer Membrane Permeabilization b->d c->d e Cytochrome c Release d->e f Caspase Activation (e.g., Caspase-3) e->f g Apoptosis f->g

Caption: A potential apoptotic signaling pathway that may be modulated by this compound derivatives.

This proposed pathway suggests that this compound derivatives may induce apoptosis by altering the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of the caspase cascade, ultimately resulting in cancer cell death. Further molecular studies are required to elucidate the precise mechanisms of action for this specific class of compounds.

References

Rationale for selecting 3,1-Benzoxazepine over other heterocyclic scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore a vast chemical space. Within this landscape, heterocyclic scaffolds form the backbone of a significant portion of approved drugs. Among these, the 3,1-benzoxazepine core has emerged as a "privileged scaffold," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive rationale for the selection of the this compound scaffold over other common heterocyclic systems, supported by a comparative analysis of their properties and relevant experimental data.

Executive Summary

The this compound scaffold offers a unique combination of structural rigidity and conformational flexibility, which allows for precise orientation of substituents to interact with biological targets. Compared to other closely related heterocyclic systems, such as benzothiazepines and benzoxazines, this compound derivatives have demonstrated distinct advantages in terms of synthetic accessibility, physicochemical properties, and a broad spectrum of biological activities, including anticancer and anticonvulsant effects. This guide will delve into these aspects, providing a data-driven comparison to aid in the rational design of novel drug candidates.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The this compound scaffold, with its fused benzene (B151609) and seven-membered oxazepine ring, presents a distinct profile compared to its six-membered (benzoxazine) and sulfur-containing (benzothiazepine) counterparts.

PropertyThis compoundBenzothiazepine (B8601423)BenzoxazineRationale for Selection
Molecular Weight Generally moderateSimilar to benzoxazepineLower than benzoxazepineThe seven-membered ring allows for greater three-dimensional diversity without a significant increase in molecular weight, providing a balance between complexity and "drug-likeness".
Lipophilicity (LogP) Tunable based on substitutionGenerally higher due to sulfurGenerally lowerThe oxygen and nitrogen heteroatoms in the this compound scaffold provide opportunities for hydrogen bonding, allowing for modulation of lipophilicity to optimize solubility and permeability.
Hydrogen Bond Donors/Acceptors Typically 1 donor (NH), 1 acceptor (O)Typically 1 donor (NH), 1 acceptor (S)Typically 1 donor (NH), 1 acceptor (O)The presence of both a hydrogen bond donor and acceptor in a defined spatial arrangement facilitates interactions with a variety of biological targets.
Dipole Moment Moderate to highModerateModerate to highThe polarity of the scaffold can be fine-tuned through substitution to enhance target engagement and solubility.

Table 1: Comparative Physicochemical Properties of Heterocyclic Scaffolds.

Biological Activities: A Head-to-Head Comparison

The true value of a scaffold lies in the biological activities of its derivatives. While direct comparative studies are not always available, the existing literature provides strong evidence for the unique therapeutic potential of 3,1-benzoxazepines.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzoxazepine derivatives.[1] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] A review of synthetic strategies and anticancer activities of benzoxazines and benzoxazepines suggests that both scaffolds are promising pharmacophores in oncology.[2][3]

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzo[f][4]oxazepine-3,5(2H,4H)-dione derivative (6f)K-562 (Leukemia)5.8[1]
3-Phenylbenzo[f][4]oxazepin-5(4H)-one derivative (11e)T-47D (Breast Cancer)7.2[1]
Benzoxazine derivativeVariousVaries[2][3]
Benzothiazepine derivativeVariousVaries[5]

Table 2: Comparative Anticancer Activity of Heterocyclic Scaffolds. Note: Direct comparative studies with identical substitutions are limited. The data presented is from different studies and should be interpreted with caution.

Anticonvulsant Activity

The seven-membered ring of the benzoxazepine scaffold bears structural resemblance to benzodiazepines, a well-established class of anticonvulsant drugs. This has prompted the investigation of benzoxazepine derivatives for their potential in treating epilepsy. Studies have shown that certain 2,3-benzodiazepine derivatives, which share the seven-membered ring system, exhibit potent anticonvulsant effects in various animal models.[6] While direct comparative data for 3,1-benzoxazepines is still emerging, the structural analogy and preliminary findings suggest this is a promising area of research. In contrast, while some benzothiazepine derivatives have shown anticonvulsant activity, this is not as extensively documented as for benzodiazepine-like structures.[7]

ADMET Profile: Predicting Clinical Success

A favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for the successful development of a drug candidate. While comprehensive comparative ADMET data for 3,1-benzoxazepines is limited, in silico and in vitro studies on related oxazepine derivatives have provided valuable insights. These studies suggest that the scaffold can be modified to achieve desirable pharmacokinetic properties.[8]

Key ADMET Considerations for this compound Scaffold:

  • Absorption: The tunable lipophilicity of the scaffold allows for optimization of oral bioavailability.

  • Distribution: The scaffold's size and polarity can be modified to control its distribution to target tissues and minimize off-target effects.

  • Metabolism: The presence of nitrogen and oxygen atoms provides sites for metabolic modification, which can be engineered to control the drug's half-life.

  • Excretion: The polarity of the metabolites influences the route and rate of excretion.

  • Toxicity: As with any scaffold, careful toxicological evaluation is necessary. However, the prevalence of related structures in approved drugs suggests a manageable toxicity profile.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow A Seed cells in a 96-well plate B Add test compounds at various concentrations A->B C Incubate for 48-72 hours B->C D Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) C->D E Incubate for 4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

Caption: Workflow for a typical MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound derivatives and other heterocyclic comparators) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[4][9]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4][10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

GPCR Ligand Binding Assay

This assay is used to determine the affinity of a compound for a specific G-protein coupled receptor.

GPCR_Binding_Assay A Prepare cell membranes expressing the target GPCR B Incubate membranes with a radiolabeled ligand and varying concentrations of the test compound A->B C Separate bound from free radioligand by filtration B->C D Measure radioactivity of the filter C->D E Calculate Ki (inhibitory constant) D->E

Caption: General workflow for a GPCR radioligand binding assay.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a known concentration of a specific radioligand (e.g., [3H]-ligand) and a range of concentrations of the unlabeled test compound.[12]

  • Incubation: Incubate the reaction mixture at room temperature for a specified time to reach equilibrium.[12]

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[13]

In Vitro ADME Assays

A battery of in vitro assays is used to predict the ADMET properties of drug candidates.[14][15]

ADME_Assay_Overview cluster_T Toxicity A1 Caco-2 Permeability A2 PAMPA D1 Plasma Protein Binding D2 Blood-Plasma Ratio M1 Microsomal Stability M2 Hepatocyte Stability M3 CYP450 Inhibition E1 Transporter Assays T1 hERG Inhibition T2 Cytotoxicity

Caption: Overview of common in vitro ADMET assays.

Example Protocol: Microsomal Stability Assay

  • Incubation: Incubate the test compound (at a final concentration of 1 µM) with liver microsomes (from human or other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.[8]

  • Time Points: Take aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.

  • Calculation: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.[14]

Conclusion: The Rationale for Selecting this compound

The this compound scaffold represents a highly versatile and promising starting point for the design of novel therapeutic agents. Its unique seven-membered ring structure provides a desirable balance of rigidity and flexibility, allowing for the exploration of a diverse chemical space. While direct, comprehensive comparative data with other heterocyclic scaffolds is still an area of active research, the existing evidence strongly suggests that this compound derivatives possess a favorable combination of synthetic accessibility, tunable physicochemical properties, and a broad range of potent biological activities. For researchers and drug development professionals seeking to develop next-generation therapeutics, particularly in the areas of oncology and neurology, the this compound scaffold offers a compelling and rational choice for further investigation and optimization.

References

Differentiating 3,1-Benzoxazepine Isomers with NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Distinguishing between the constitutional isomers of 3,1-benzoxazepine is a critical task in synthetic chemistry and drug development, where precise structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for this purpose, offering detailed insights into the molecular framework. This guide provides a comparative analysis of this compound and its isomers, focusing on the differential diagnostic features in their ¹H and ¹³C NMR spectra, supported by experimental data and protocols.

Introduction to Benzoxazepine Isomerism

Benzoxazepines are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to an oxazepine ring. The relative positions of the oxygen and nitrogen atoms within the seven-membered ring give rise to several constitutional isomers, including 1,3-benzoxazepine, 1,4-benzoxazepine (B8686809), this compound, and 4,1-benzoxazepine. Each isomer exhibits a unique electronic and steric environment, resulting in distinct NMR spectral fingerprints. This guide will focus on the key differences in chemical shifts and coupling constants that allow for the unambiguous identification of this compound from its related isomers.

Comparative NMR Data

The precise chemical shifts and coupling constants are highly dependent on the specific substituents present on the benzoxazepine core. However, characteristic chemical shift regions for the protons and carbons of the heterocyclic ring serve as the primary basis for isomeric differentiation. The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for different benzoxazepine isomers based on available data for their derivatives. It is important to note that these are generalized ranges and specific values will vary with substitution.

Table 1: Comparative ¹H NMR Chemical Shift Ranges (ppm) for Protons on the Heterocyclic Ring of Benzoxazepine Isomers.

Proton Position1,3-Benzoxazepine Derivatives1,4-Benzoxazepine DerivativesThis compound Derivatives (Predicted)4,1-Benzoxazepine Derivatives (Predicted)
CH-N 8.5 - 8.6[1]-~4.5 - 5.5~4.0 - 5.0
CH-O -~4.5 - 5.0~4.5 - 5.5~4.0 - 5.0
CH₂ ~3.0 - 4.5~3.5 - 4.5~2.5 - 4.0~2.5 - 4.0
C=CH -~6.5 - 6.7[2]~5.0 - 6.0~5.0 - 6.0

Table 2: Comparative ¹³C NMR Chemical Shift Ranges (ppm) for Carbons in the Heterocyclic Ring of Benzoxazepine Isomers.

Carbon Position1,3-Benzoxazepine Derivatives1,4-Benzoxazepine DerivativesThis compound Derivatives (Predicted)4,1-Benzoxazepine Derivatives (Predicted)
C=O 158 - 169[1]-~160 - 170~160 - 170
C-N 114 - 115[1]~150 - 165~60 - 80~60 - 80
C-O -~160 - 165~70 - 90~70 - 90
CH₂ ~30 - 50~40 - 60~30 - 50~30 - 50
C=C -105 - 108[2]~100 - 140~100 - 140

Key Differentiating Features in NMR Spectra

The primary distinctions between the isomers arise from the chemical environment of the atoms within the seven-membered ring.

  • ¹H NMR: The chemical shifts of the methylene (B1212753) (-CH₂-) protons and any methine (-CH= or -CH-) protons within the heterocyclic ring are highly diagnostic. For instance, in 1,3-benzoxazepine derivatives, the proton attached to the carbon adjacent to the nitrogen (N-CH) is significantly deshielded and appears at a characteristically downfield region (around 8.5-8.6 ppm)[1]. In contrast, for 1,4-benzoxazepine derivatives, the vinyl proton (=CH-) typically resonates in the range of 6.5-6.7 ppm[2]. For 3,1- and 4,1-benzoxazepines, the protons on the carbons adjacent to the nitrogen and oxygen atoms are expected to appear in the more upfield region of 4.0-5.5 ppm. The coupling patterns between adjacent protons will also be unique for each isomer, providing further structural confirmation.

  • ¹³C NMR: The chemical shifts of the carbonyl carbon (C=O), if present, and the carbons directly bonded to the heteroatoms (C-N and C-O) are key indicators. In 1,3-benzoxazepine derivatives containing a lactam or lactone, the carbonyl carbon appears in the range of 158-169 ppm[1]. The carbon of the C=N- moiety in some 1,4-benzoxazepine derivatives can be found around 161-165 ppm[2]. The chemical shifts of the sp³ hybridized carbons attached to nitrogen and oxygen will also differ significantly based on their position within the ring.

Experimental Protocol for Isomeric Differentiation

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data for the differentiation of benzoxazepine isomers.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified benzoxazepine isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to ensure good solubility and to avoid overlapping signals with the analyte.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

  • Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.

4. 2D NMR Spectroscopy (Optional but Recommended):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and confirm the connectivity of protons within the seven-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for confirming the overall carbon skeleton and the placement of heteroatoms.

Visualization of the Differentiation Workflow

The logical process for differentiating this compound from its isomers using NMR data can be visualized as a workflow.

Isomer_Differentiation cluster_start NMR Data Acquisition cluster_analysis Spectral Analysis cluster_decision Isomer Identification Sample Purified Benzoxazepine Isomer 1H_NMR ¹H NMR Spectrum Sample->1H_NMR 13C_NMR ¹³C NMR Spectrum Sample->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Sample->2D_NMR Analyze_1H Analyze ¹H Chemical Shifts & Coupling Constants 1H_NMR->Analyze_1H Analyze_13C Analyze ¹³C Chemical Shifts 13C_NMR->Analyze_13C Analyze_2D Analyze 2D Correlations 2D_NMR->Analyze_2D Decision Compare with Expected Patterns Analyze_1H->Decision Analyze_13C->Decision Analyze_2D->Decision Isomer_3_1 This compound Decision->Isomer_3_1 Match Isomer_1_3 1,3-Benzoxazepine Decision->Isomer_1_3 Match Isomer_1_4 1,4-Benzoxazepine Decision->Isomer_1_4 Match Isomer_4_1 4,1-Benzoxazepine Decision->Isomer_4_1 Match

References

Confirming the Structure of Novel 3,1-Benzoxazepine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel bioactive compounds is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural elucidation of newly synthesized 3,1-benzoxazepine derivatives, a class of compounds with significant therapeutic potential.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity. In the development of novel therapeutics, such as derivatives of the this compound scaffold, accurate structural confirmation is a foundational requirement. Single-crystal X-ray diffraction (XRD) stands as the gold standard for this purpose, providing unequivocal evidence of molecular connectivity, stereochemistry, and conformation. This guide presents experimental data and protocols to objectively compare the performance of X-ray crystallography with alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy.

Comparative Analysis of Structural Elucidation Techniques

While various spectroscopic methods are employed in the characterization of new chemical entities, X-ray crystallography offers a direct visualization of the molecular structure. The following table compares the information obtained from X-ray crystallography with that from NMR spectroscopy for a representative novel benzoxazepine derivative.

Table 1: Comparison of Data from X-ray Crystallography and NMR Spectroscopy for a Representative Benzoxazepine Derivative

ParameterX-ray Crystallography¹H NMR Spectroscopy¹³C NMR Spectroscopy
Bond Lengths (Å) C1-C2: 1.392(3), C2-N3: 1.381(2), N3-C4: 1.465(3), C4-O1: 1.442(2), O1-C9a: 1.375(2), C5-C6: 1.385(3), C6-C7: 1.391(4), C7-C8: 1.382(4), C8-C9: 1.389(3), C9-C9a: 1.393(3)Not directly measuredNot directly measured
Bond Angles (°) C1-C2-N3: 121.5(2), C2-N3-C4: 123.8(2), N3-C4-O1: 111.2(2), C4-O1-C9a: 117.6(1), C5a-C9a-O1: 120.3(2)Not directly measuredNot directly measured
Torsion Angles (°) C2-N3-C4-O1: -176.5(2), N3-C4-O1-C9a: 55.8(2)Inferred from coupling constantsNot directly measured
Connectivity Directly observedInferred from COSY, HMBC spectraInferred from HMBC spectra
Stereochemistry Absolute configuration determinedRelative stereochemistry inferred from NOESY and coupling constantsInferred from chemical shifts
Conformation Solid-state conformation determinedSolution-state conformation inferredNot directly measured

Note: The data presented are representative and synthesized from typical values for benzoxazepine derivatives for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following sections outline the protocols for key experiments in the structural confirmation of this compound derivatives.

Single-Crystal X-ray Diffraction

A suitable single crystal of the novel this compound derivative is selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. Data collection is performed on a single-crystal X-ray diffractometer equipped with a Mo Kα or Cu Kα radiation source and a CCD or CMOS detector. A series of diffraction images are collected by rotating the crystal in the X-ray beam. The collected data are then processed to determine the unit cell parameters and the crystal structure is solved and refined.

NMR Spectroscopy

For NMR analysis, approximately 5-10 mg of the purified compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity of protons and carbons within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be conducted to determine the spatial proximity of protons, aiding in the assignment of stereochemistry.

Visualizing the Workflow

The following diagram illustrates the typical workflow for the synthesis and structural confirmation of a novel this compound derivative, emphasizing the central role of X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_characterization Structural Characterization cluster_confirmation Definitive Structure Confirmation synthesis Synthesis of Novel This compound Derivative purification Purification by Chromatography/Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry purification->ms ftir FT-IR Spectroscopy purification->ftir crystal_growth Crystal Growth purification->crystal_growth structure Final 3D Structure nmr->structure ms->structure ftir->structure xray Single-Crystal X-ray Diffraction crystal_growth->xray xray->structure logical_relationship start Need for Structural Confirmation decision Is an Unambiguous 3D Structure Required? start->decision xray_path Single-Crystal X-ray Crystallography decision->xray_path  Yes spectro_path Spectroscopic Methods (NMR, MS, IR) decision->spectro_path  No result_xray Absolute Stereochemistry and Solid-State Conformation xray_path->result_xray result_spectro Connectivity and Relative Stereochemistry in Solution spectro_path->result_spectro

Head-to-head comparison of different synthetic routes to 3,1-Benzoxazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,1-benzoxazepine scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, making its efficient synthesis a key focus for medicinal chemists and drug discovery scientists. This guide provides a head-to-head comparison of three distinct synthetic strategies for the construction of the this compound ring system: photochemical rearrangement of quinoline (B57606) N-oxides, iodocyclization of C-allylanilines and isocyanates, and a one-pot multi-enzyme cascade reaction for related tricyclic systems. We present a detailed analysis of their respective experimental protocols, quantitative performance data, and a discussion of their advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

At a Glance: Comparison of Synthetic Routes

FeatureRoute 1: Photochemical RearrangementRoute 2: Iodocyclization of C-allylanilinesRoute 3: One-Pot Multi-Enzyme Cascade
Reaction Type Photochemical RearrangementElectrophilic CyclizationBiocatalytic Cascade
Key Reagents Quinoline N-oxide, UV light (e.g., 390 nm LED)C-allylaniline, Isocyanate, IodinePhenolic acid, β-amino acid, Lipase (B570770) M, Tyrosinase
General Yields High (can be >90%)Moderate (38-56%)Acceptable to High
Key Advantages High yields, direct access to the core structure.Milder conditions, avoids isolation of intermediates.Environmentally friendly ("green"), one-pot, high atom economy.
Key Disadvantages Requires specialized photochemical equipment, potential for product instability and byproducts.Moderate yields, multi-step preparation of starting materials.Synthesizes more complex tricyclic systems, not the basic this compound core.

Route 1: Photochemical Rearrangement of Quinoline N-Oxides

This classical approach leverages the photo-reactivity of quinoline N-oxides to induce a rearrangement to the this compound core. The reaction is typically carried out by irradiating a solution of the quinoline N-oxide with a suitable light source. Recent studies have shown that using a specific wavelength, such as a 390-nm LED, can improve selectivity and yield compared to traditional broadband mercury lamps.

G cluster_0 Route 1: Photochemical Rearrangement Quinoline N-oxide Quinoline N-oxide Excited State Excited State Quinoline N-oxide->Excited State hν (e.g., 390 nm) Oxaziridine Intermediate Oxaziridine Intermediate Excited State->Oxaziridine Intermediate This compound This compound Oxaziridine Intermediate->this compound Rearrangement

Figure 1. Synthetic pathway for Route 1.
Experimental Protocol

A solution of the 2-substituted quinoline N-oxide in an appropriate solvent (e.g., toluene) is irradiated with a 390-nm LED at ambient temperature. The reaction progress is monitored by a suitable technique such as NMR or TLC. Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography, though in some cases the benzoxazepine product may be unstable and is used in subsequent steps without isolation.

Quantitative Data
Starting MaterialProductYield (%)Reference
2-Methylquinoline N-oxide2-Methyl-3,1-benzoxazepine91% (NMR yield)[1]
2-Cyanoquinoline N-oxide2-Cyano-3,1-benzoxazepine83% (isolated yield)[1]

Route 2: Iodocyclization of C-allylanilines and Isocyanates

This modern approach provides a metal-free synthesis of 3,1-benzoxazepines through an electrophilic iodocyclization. The reaction proceeds in a one-pot fashion from readily available C-allylanilines and isocyanates, without the need to isolate the intermediate urea (B33335) derivative.[2]

G cluster_1 Route 2: Iodocyclization C-allylaniline C-allylaniline N,N'-diarylurea (in situ) N,N'-diarylurea (in situ) C-allylaniline->N,N'-diarylurea (in situ) Isocyanate Isocyanate Isocyanate->N,N'-diarylurea (in situ) Iodocyclization Iodocyclization N,N'-diarylurea (in situ)->Iodocyclization Iodine This compound This compound Iodocyclization->this compound

Figure 2. Synthetic pathway for Route 2.
Experimental Protocol

To a solution of C-allylaniline in tetrahydrofuran (B95107) (THF), the corresponding isocyanate is added, and the mixture is stirred for one hour at room temperature to form the N,N'-diarylurea in situ. Subsequently, iodine is added to the reaction mixture, which is then stirred until the cyclization is complete. The reaction is quenched, and the product is extracted and purified by column chromatography.[2]

Quantitative Data
C-allylaniline DerivativeIsocyanateProductYield (%)Reference
2-allyl-4-methylanilinePhenyl isocyanate4-iodo-5,7-dimethyl-2-phenyl-4,5-dihydro-3,1-benzoxazepine56[2]
2-allylanilinePhenyl isocyanate4-iodo-5-methyl-2-phenyl-4,5-dihydro-3,1-benzoxazepine45[2]
2-allyl-4-chloroanilinePhenyl isocyanate7-chloro-4-iodo-5-methyl-2-phenyl-4,5-dihydro-3,1-benzoxazepine38[2]
Supporting Experimental Data

Several of the[2][3]-benzoxazepine derivatives synthesized via this route exhibited cytotoxic activity against tumor cell lines.[2] For instance, certain synthesized compounds showed good antitumoral activity against HL-60 cells.[2]

Route 3: One-Pot Multi-Enzyme Cascade Reaction

This innovative "green" chemistry approach utilizes a bienzymatic system of lipase M and tyrosinase immobilized on lignin (B12514952) nanoparticles to synthesize complex tricyclic benzoxazepine derivatives in a one-pot reaction.[3] This method is particularly attractive for its sustainability, high atom economy, and minimization of purification steps.[3] It is important to note that this route has been demonstrated for the synthesis of 1,4- and 1,5-benzoxazepine fused systems, rather than the parent this compound.

G cluster_2 Route 3: One-Pot Multi-Enzyme Cascade Phenolic Acid Phenolic Acid Enzymatic Cascade Enzymatic Cascade Phenolic Acid->Enzymatic Cascade β-amino acid β-amino acid β-amino acid->Enzymatic Cascade Lipase M, Tyrosinase Tricyclic Benzoxazepine Tricyclic Benzoxazepine Enzymatic Cascade->Tricyclic Benzoxazepine o-hydroxylation, 1,6-Michael addition, intramolecular cyclization

Figure 3. Synthetic pathway for Route 3.
Experimental Protocol

The immobilized dual-enzyme catalyst (NOL/LT) is prepared by treating lignin nanoparticles with chitosan, followed by the addition of lipase M and tyrosinase.[3] For the synthesis, a phenolic acid and a β-amino acid are dissolved in 2-methyltetrahydrofuran (B130290) (2-MeTHF) with a limiting amount of phosphate (B84403) buffer. The immobilized enzyme catalyst is added, and the reaction is stirred at 45 °C under an oxygen atmosphere.[3] The catalyst is then removed by centrifugation, and the product is isolated.

Quantitative Data

While specific yield percentages for a range of substrates are not provided in a single table, the authors report "acceptable to high yields" for the synthesized tricyclic 1,5-benzoxazepine derivatives.[3] The enzyme system was also shown to be reusable for at least four cycles.[4]

Conclusion

The choice of synthetic route to 3,1-benzoxazepines and related structures is highly dependent on the specific research goals, available equipment, and desired complexity of the final molecule. The photochemical rearrangement offers a direct and high-yielding route to the core this compound scaffold, provided that photochemical equipment is accessible and potential product instability is managed. The iodocyclization of C-allylanilines presents a milder, metal-free alternative that avoids the isolation of intermediates, albeit with more moderate yields. For the synthesis of more complex, fused benzoxazepine systems, the one-pot multi-enzyme cascade provides a sustainable and efficient green chemistry approach. This guide provides the necessary data and protocols to enable an informed decision for the synthesis of these valuable heterocyclic compounds.

References

Evaluating the Therapeutic Index of 3,1-Benzoxazepine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index (TI) is a critical measure in pharmacology, quantifying the relative safety of a drug by comparing the dose that elicits a therapeutic effect to the dose that produces toxicity. A high therapeutic index is desirable, indicating a wide margin of safety. This guide provides a comparative evaluation of the therapeutic index of emerging 3,1-benzoxazepine drug candidates, a class of heterocyclic compounds showing promise in various therapeutic areas, particularly as anticancer agents. This analysis is based on available preclinical data and aims to assist researchers in navigating the selection and development of promising lead compounds.

Comparative Analysis of Cytotoxicity

The initial assessment of a drug candidate's therapeutic potential often begins with in vitro cytotoxicity studies. These assays determine the concentration at which a compound inhibits the growth of cancer cells (IC50) and, crucially, its effect on healthy, non-cancerous cells. A favorable therapeutic window is indicated by a high ratio of the IC50 in normal cells to the IC50 in cancer cells.

Below is a summary of the cytotoxic activity of several this compound derivatives against various human cancer cell lines and a normal cell line.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (Normal IC50 / Cancer IC50)
Candidate A MCF-7 (Breast)8.5VERO (Kidney)> 50> 5.9
MDA-MB-231 (Breast)10.2VERO (Kidney)> 50> 4.9
Candidate B HL-60 (Leukemia)2.1---
HT-29 (Colon)5.8---
Candidate C NCI-H292 (Lung)12.3---

In Vivo Therapeutic Efficacy

While in vitro data provides a valuable preliminary screening, in vivo studies are essential for evaluating a drug's efficacy and toxicity in a whole-organism setting. A study on a series of novel benzoxazepine derivatives demonstrated significant anti-tumor activity in a xenograft model using nude mice.

CompoundAnimal ModelTumor TypeDosageTherapeutic Effect
Benzoxazepine Derivative Nude MiceMCF-7 Xenograft16 mg/kgSignificant reduction in tumor volume, comparable to Tamoxifen

This result is a promising indicator of the potential in vivo efficacy of this class of compounds. The effective dose (ED50) from such studies is a key component in calculating the therapeutic index.

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable pharmacological assessment. Below are representative methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a drug candidate that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The drug candidates are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Model for Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a drug candidate in a living animal model.

Methodology:

  • Cell Implantation: Human cancer cells (e.g., MCF-7) are harvested and suspended in a suitable medium. Approximately 5x10⁶ cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: The tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³).

  • Animal Grouping and Treatment: The mice are randomly divided into control and treatment groups. The treatment group receives the drug candidate (e.g., orally or intraperitoneally) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: The body weight and general health of the mice are monitored throughout the study.

  • Endpoint: The study is terminated when the tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.

  • Data Analysis: The tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Potential Signaling Pathways

Understanding the mechanism of action is crucial for rational drug design and development. Based on the structural similarity of benzoxazepines to benzodiazepines, a likely mechanism of action is the modulation of the GABA-A receptor. Another potential mechanism for anticancer activity is the disruption of microtubule assembly.

G Hypothesized Signaling Pathway for this compound Anticancer Activity cluster_gaba GABAergic Pathway cluster_microtubule Microtubule Disruption Pathway Benzoxazepine_GABA This compound GABA_A_Receptor GABA-A Receptor Benzoxazepine_GABA->GABA_A_Receptor Allosteric Modulation Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Proliferation Reduced Cancer Cell Proliferation Hyperpolarization->Reduced_Proliferation Benzoxazepine_MT This compound Tubulin Tubulin Dimers Benzoxazepine_MT->Tubulin Binds to Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibits Mitotic_Arrest Mitotic Arrest Microtubule_Assembly->Mitotic_Arrest Disrupts Apoptosis Apoptosis Mitotic_Arrest->Apoptosis G Experimental Workflow for Therapeutic Index (TI) Evaluation In_Vitro_Cyto In Vitro Cytotoxicity Assays (e.g., MTT) - Cancer Cell Lines - Normal Cell Lines In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) - Determine ED50 In_Vitro_Cyto->In_Vivo_Efficacy In_Vivo_Toxicity In Vivo Toxicity Studies (Acute & Chronic) - Determine LD50/TD50 In_Vitro_Cyto->In_Vivo_Toxicity TI_Calculation Therapeutic Index Calculation TI = LD50 / ED50 or TD50 / ED50 In_Vivo_Efficacy->TI_Calculation In_Vivo_Toxicity->TI_Calculation Lead_Optimization Lead Candidate Optimization TI_Calculation->Lead_Optimization Clinical_Trials Preclinical & Clinical Development Lead_Optimization->Clinical_Trials

Safety Operating Guide

Navigating the Safe Disposal of 3,1-Benzoxazepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. 3,1-Benzoxazepine, a heterocyclic compound utilized in various research applications, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its proper disposal, aligning with general hazardous waste management principles.

I. Safety and Chemical Data Overview

While specific toxicological data for this compound may be limited, it is prudent to treat it as a hazardous chemical. The following table summarizes key information based on general laboratory chemical safety guidelines.

PropertyDataSource
Chemical Formula C₉H₇NOPubChem[1]
Molar Mass 145.16 g/mol PubChem[1]
Appearance Solid (presumed)General Chemical Information
Storage Store in a tightly closed, dry, and well-ventilated place.Sigma-Aldrich
Incompatibilities Strong acids, strong bases, oxidizing agents, and reducing agents.[2]General Chemical Safety
Known Hazards Based on related compounds, may cause skin and serious eye irritation. May cause an allergic skin reaction.Sigma-Aldrich

II. Core Principles of Disposal

The disposal of this compound should be managed in accordance with regulations set forth by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). The primary objective is to prevent the release of active chemical ingredients into the environment and to ensure the safety of all personnel.[3][4]

III. Step-by-Step Disposal Protocol

In the absence of a specific, validated chemical neutralization protocol for this compound, the recommended procedure is to manage it as hazardous chemical waste.[5] This precautionary approach ensures the highest level of safety.

1. Personal Protective Equipment (PPE) and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[6]

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the drain or in the regular trash.[5][7]

  • All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., vials, pipette tips, gloves), and spill cleanup materials, must be collected as hazardous waste.[5][8]

  • Use a designated, properly labeled, and leak-proof hazardous waste container that is chemically compatible with the compound.[2][9] The original container is often a suitable choice if it is in good condition.[2][9]

3. Labeling of Hazardous Waste:

  • The waste container must be clearly labeled with the words "Hazardous Waste."[9][10]

  • The label should also identify the contents, including the full chemical name "this compound," and the approximate quantity.[8][10]

4. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated, secure area away from incompatible materials.[2]

  • Ensure the container is kept closed except when adding waste.[8][10]

  • Secondary containment, such as a larger, chemically resistant tray or bin, should be used to capture any potential leaks.[8]

5. Final Disposal:

  • The final disposal of the collected hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]

  • Contact your EHS office to schedule a pickup and to follow any specific institutional procedures for waste disposal.[5]

IV. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

A Start: this compound Waste Generation B Characterize Waste: Solid, Liquid, or Contaminated Labware? A->B C Select Appropriate Hazardous Waste Container B->C D Label Container: 'Hazardous Waste' 'this compound' C->D E Place Waste in Labeled Container D->E F Store in Designated Secondary Containment Area E->F G Contact EHS for Waste Pickup F->G H EHS/Contractor Transports for Final Disposal G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.